molecular formula C9H9BrO2 B057229 Methyl 2-(2-bromophenyl)acetate CAS No. 57486-69-8

Methyl 2-(2-bromophenyl)acetate

Cat. No.: B057229
CAS No.: 57486-69-8
M. Wt: 229.07 g/mol
InChI Key: AMVCFIFDMKEIRE-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromophenyl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVCFIFDMKEIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429055
Record name methyl 2-(2-bromophenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57486-69-8
Record name methyl 2-(2-bromophenyl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(2-bromophenyl)acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(2-bromophenyl)acetate from o-bromophenylacetic acid. The described method is a classic example of Fischer esterification, a fundamental reaction in organic chemistry. This document outlines the chemical properties of the involved substances, a detailed experimental protocol, and a summary of the expected outcomes.

Chemical Data and Properties

A clear understanding of the physical and chemical properties of the reactants and products is crucial for the successful execution and outcome of the synthesis. The following table summarizes key quantitative data for the primary compounds involved in this process.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
o-Bromophenylacetic acid2-(2-Bromophenyl)acetic acid18698-97-0C₈H₇BrO₂215.04Solid104-106[1]-
MethanolMethanol67-56-1CH₄O32.04Liquid-97.664.7
Sulfuric AcidSulfuric Acid7664-93-9H₂SO₄98.08Liquid10337
This compoundThis compound57486-69-8C₉H₉BrO₂229.07Clear Oil[2][3]-264.073 at 760 mmHg[4][5]

Experimental Protocol: Fischer Esterification

The synthesis of this compound from o-bromophenylacetic acid is achieved through an acid-catalyzed esterification reaction with methanol.[6][7] The following protocol is a detailed methodology for this synthesis.

Materials:

  • o-Bromophenylacetic acid (5.0 g, 23.25 mmol)

  • Methanol (50 mL)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Dichloromethane (60 mL)

  • Water (30 mL)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5.0 g of o-bromophenylacetic acid in 50 mL of methanol.[2][3]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 30 minutes.[2][3]

  • Cooling and Concentration: After the reflux period, allow the reaction mixture to cool to room temperature. The excess methanol and other volatile components are then removed under reduced pressure using a rotary evaporator.[2][3]

  • Extraction: To the resulting residue, add 30 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 20 mL portions of dichloromethane.[2][3]

  • Drying and Evaporation: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the final product, this compound.[2][3]

Expected Yield:

The reported yield for this reaction is approximately 99%.[2][3]

Reaction and Process Visualization

To further elucidate the chemical transformation and the experimental workflow, the following diagrams have been generated.

G Chemical Reaction Pathway o-Bromophenylacetic_acid o-Bromophenylacetic Acid Methyl_2_2_bromophenyl_acetate This compound o-Bromophenylacetic_acid->Methyl_2_2_bromophenyl_acetate + Methanol Methanol Methanol Methanol->Methyl_2_2_bromophenyl_acetate H2SO4 H₂SO₄ (catalyst) H2SO4->Methyl_2_2_bromophenyl_acetate Water Water

Caption: Fischer Esterification of o-Bromophenylacetic Acid.

G Experimental Workflow A Dissolve o-Bromophenylacetic Acid in Methanol B Add Catalytic H₂SO₄ A->B C Reflux for 30 minutes B->C D Cool to Room Temperature C->D E Concentrate under Reduced Pressure D->E F Add Water and Extract with Dichloromethane (3x) E->F G Combine Organic Layers F->G H Dry over Anhydrous Na₂SO₄ G->H I Filter and Evaporate Solvent H->I J Obtain Pure This compound I->J

Caption: Synthesis and Purification Workflow.

References

"Methyl 2-(2-bromophenyl)acetate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Methyl 2-(2-bromophenyl)acetate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is an ester derivative of 2-bromophenylacetic acid. Its structure consists of a benzene ring substituted with a bromine atom and an adjacent methyl acetate group.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 57486-69-8[1]
Molecular Formula C₉H₉BrO₂[1][2]
Canonical SMILES COC(=O)CC1=CC=CC=C1Br[1]
InChI InChI=1S/C9H9BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3[1][2]
InChIKey AMVCFIFDMKEIRE-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The compound is typically a colorless to pale yellow clear liquid at room temperature.[2][3] Key quantitative properties are summarized below.

PropertyValue
Molecular Weight 229.07 g/mol [1][2]
Physical Form Liquid[2]
Boiling Point 264.073 °C at 760 mmHg[4]
123 °C at 0.1 mmHg[3]
Density 1.445 g/cm³[4]
Flash Point 113.508 °C (114 °C)[2][4]
Refractive Index 1.543[4]
Vapor Pressure 0.01 mmHg at 25°C[4]
XLogP3 2.4[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 2[4]
Storage Temperature Room Temperature, recommended <15°C in a dark place[3]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While detailed peak lists are often found in specific experimental reports, the availability of standard spectra is well-documented.

Data TypeAvailability / Notes
Nuclear Magnetic Resonance (NMR) Purity analysis by suppliers confirms the structure conforms to NMR data.[3]
Mass Spectrometry (MS) GC-MS data is available through spectral databases like PubChem.[1]
Infrared Spectroscopy (IR) Vapor phase IR spectra are available in spectral databases.[1]

Experimental Protocols

Synthesis via Fischer Esterification

This compound can be synthesized in high yield by the Fischer esterification of 2-bromophenylacetic acid with methanol, using a strong acid catalyst.[2][5]

Materials:

  • o-Bromophenylacetic acid (5.0 g, 18.18 mmol)

  • Methanol (50 mL)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Dichloromethane

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve o-bromophenylacetic acid (5.0 g, 18.18 mmol) in methanol (50 mL) in a round-bottom flask.[2][5]

  • Add a catalytic amount of concentrated sulfuric acid to the solution.[2][5]

  • Heat the reaction mixture to reflux and maintain for 30 minutes.[2][5]

  • After 30 minutes, cool the mixture to room temperature.[2][5]

  • Remove the solvent (methanol) by concentration under reduced pressure.[2][5]

  • To the resulting residue, add 30 mL of water.[2][5]

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).[2][5]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[2][5]

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the final product, this compound, as a clear oil (Expected yield: ~99%).[2][5]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Workup & Purification R1 o-Bromophenylacetic Acid Mix Dissolve & Add Catalyst R1->Mix R2 Methanol (Solvent) R2->Mix Cat Conc. H₂SO₄ Cat->Mix Reflux Reflux for 30 mins Mix->Reflux Heat Evap1 Evaporate Methanol Reflux->Evap1 Cool to RT Wash Add Water Evap1->Wash Extract Extract with CH₂Cl₂ (3x) Wash->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Evap2 Evaporate CH₂Cl₂ Dry->Evap2 Product This compound Evap2->Product

Synthesis workflow for this compound.

Applications in Synthesis

This compound serves as a key reagent in multi-step organic synthesis. Its most notable application is in the preparation of intermediates for pharmaceutical compounds.

  • Asenapine Intermediate: It is used in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine.[2] This compound is a degradation product and synthetic precursor related to Asenapine, an antipsychotic drug that acts as a serotonin (5HT2) and dopamine (D2) receptor antagonist.[2]

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment, are required when handling this chemical.

GHS Hazard StatementDescription
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Pictogram:

  • GHS07 (Exclamation Mark)[2]

Precautionary Statements:

  • Users should consult the full Safety Data Sheet (SDS) for detailed precautionary statements (e.g., P261, P280) and handling procedures.[1]

References

"Methyl 2-(2-bromophenyl)acetate" CAS number 57486-69-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 2-(2-bromophenyl)acetate (CAS: 57486-69-8)

Introduction

This compound, registered under CAS number 57486-69-8, is a halogenated aromatic ester that serves as a pivotal intermediate in advanced organic synthesis.[1] Its structure, featuring a reactive bromine atom on the phenyl ring and a versatile methyl ester group, makes it a valuable building block for constructing complex molecular architectures.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its properties, synthesis, reactivity, and applications, with a focus on its role in modern medicinal chemistry and materials science.

Physicochemical Properties & Specifications

This compound is typically supplied as a clear, colorless to brown liquid or oil with a high degree of purity.[4] Its physical and chemical properties are critical for its use in precise laboratory and industrial applications.

PropertyValueSource(s)
CAS Number 57486-69-8[5]
Molecular Formula C₉H₉BrO₂[5][6]
Molecular Weight 229.07 g/mol [5][6]
Appearance Liquid / Clear Oil[4]
Purity ≥98%[5]
Boiling Point 264.1°C at 760 mmHg[1]
Flash Point 113.5°C - 114°C[1]
Density 1.445 g/cm³[1]
Refractive Index 1.543[1]
Storage Store at room temperature[5]

Synthesis and Mechanism

The most direct and common method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-bromophenylacetic acid.[2] This classic acid-catalyzed reaction is efficient, scalable, and relies on readily available starting materials.[7][8]

Principle: The Fischer Esterification

Fischer esterification is an equilibrium-controlled process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water.[7][9] To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol in this case), which also serves as the solvent, or by removing water as it is formed.[7][10] The strong acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by the alcohol.[7][9]

Caption: General scheme of Fischer Esterification.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods.[4][11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromophenylacetic acid (e.g., 5.0 g, 23.1 mmol) in an excess of methanol (e.g., 50 mL).[4]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 5-10 drops). The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C, the boiling point of methanol) and maintain for 30-60 minutes.[4] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Solvent Removal): After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[4][11]

  • Extraction: To the resulting residue, add water (e.g., 30 mL) and extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (e.g., 3 x 20 mL).[4][11] The ester is significantly more soluble in the organic phase.

  • Washing: Combine the organic layers. A wash with a saturated sodium bicarbonate (NaHCO₃) solution may be performed to neutralize any remaining acid, followed by a brine wash to remove residual water.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting clear oil is often of high purity (typically >99% yield).[4][11] If necessary, further purification can be achieved via vacuum distillation or column chromatography.

Mechanistic Rationale

The success of the Fischer esterification hinges on key mechanistic steps that enhance reactivity and control the reaction equilibrium.

Mechanism start Carboxylic Acid (R-COOH) step1 Protonation of Carbonyl Oxygen start->step1 H+ intermediate1 Protonated Carbonyl (More Electrophilic) step1->intermediate1 step2 Nucleophilic Attack by Alcohol (R'-OH) intermediate1->step2 R'-OH intermediate2 Tetrahedral Intermediate step2->intermediate2 step3 Proton Transfer intermediate2->step3 intermediate3 Activated Leaving Group (-OH2+) step3->intermediate3 step4 Elimination of Water intermediate3->step4 -H2O intermediate4 Protonated Ester step4->intermediate4 step5 Deprotonation intermediate4->step5 -H+ finish Ester Product (R-COOR') step5->finish

Caption: Key mechanistic steps of the Fischer Esterification.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its dual reactivity. The aryl bromide provides a handle for carbon-carbon and carbon-heteroatom bond formation, while the ester moiety can be readily transformed into other functional groups.

Cross-Coupling Reactions at the C-Br Bond

The ortho-bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[2][12] This allows for the introduction of diverse substituents onto the phenyl ring, enabling the rapid assembly of complex molecular scaffolds.[2]

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Heck Coupling: Reaction with alkenes to form substituted styrenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

Reactivity start This compound suzuki Suzuki Coupling [Pd catalyst, Base] + R-B(OH)2 start->suzuki heck Heck Coupling [Pd catalyst, Base] + Alkene start->heck sonogashira Sonogashira Coupling [Pd/Cu catalyst, Base] + Alkyne start->sonogashira hydrolysis Ester Hydrolysis [H+ or OH-, H2O] start->hydrolysis prod_suzuki Biaryl Product suzuki->prod_suzuki prod_heck Styrene Derivative heck->prod_heck prod_sonogashira Alkynyl Product sonogashira->prod_sonogashira prod_hydrolysis 2-Bromophenylacetic Acid hydrolysis->prod_hydrolysis

Caption: Synthetic transformations of this compound.

Application Profile: A Key Building Block

This compound's utility is demonstrated by its application in synthesizing biologically active molecules and complex organic materials.

  • Pharmaceutical Intermediates: It is a known reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine, a degradation product of the antipsychotic drug Asenapine.[11][13] This highlights its relevance in the development and analysis of pharmaceuticals that target serotonin and dopamine receptors.[11][13]

  • Protein Degrader Building Blocks: The molecule is classified within product families of protein degrader building blocks.[14] This suggests its use in constructing Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, a cutting-edge area of drug discovery aimed at targeted protein degradation.

Spectroscopic Characterization

While raw spectral data is beyond the scope of this guide, a scientist confirming the identity and purity of this compound would look for the following characteristic signals:

  • ¹H NMR: Distinct signals for the aromatic protons (multiplet, ~7.0-7.6 ppm), the singlet for the methylene protons (-CH₂-) adjacent to the carbonyl (~3.8 ppm), and the singlet for the methyl ester protons (-OCH₃) (~3.7 ppm).

  • ¹³C NMR: A signal for the carbonyl carbon (~170 ppm), signals for the aromatic carbons (including the carbon attached to bromine at ~122 ppm), a signal for the methylene carbon, and a signal for the methyl carbon.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1730-1750 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, providing definitive evidence of the compound's elemental composition.[6]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if swallowed.[6]

GHS Hazard Classification
PictogramSignal WordHazard Statements
alt text
Warning H302: Harmful if swallowed.[15] H315: Causes skin irritation.[6][15] H319: Causes serious eye irritation.[6][15] H335: May cause respiratory irritation.[6][15]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16][17]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15][16]

Storage Recommendations
  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[18]

  • Store away from incompatible materials such as strong oxidizing agents.[17]

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its straightforward synthesis via Fischer esterification and, more importantly, its dual reactive sites make it a powerful tool for synthetic chemists. Its demonstrated use as a precursor in medicinal chemistry, particularly for neurologically active compounds and as a building block for protein degraders, underscores its importance for professionals in drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for leveraging its full synthetic potential.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Methyl 2-(2-bromophenyl)acetate, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also furnishes detailed experimental protocols for determining these crucial physicochemical properties, enabling researchers to generate robust data for their specific applications.

Core Compound Properties

This compound is a colorless to yellow, clear liquid with a molecular formula of C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1][2] It is recognized as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds.[2]

PropertyValueSource
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Appearance Colorless to yellow clear liquid[2]
Boiling Point 264.1 °C at 760 mmHg[2]
Density 1.445 g/cm³[2]
Flash Point 113.5 °C[2]
CAS Number 57486-69-8[1]

Solubility Profile

Currently, there is a lack of specific, quantitative solubility data for this compound across a range of solvents and temperatures in peer-reviewed literature. However, qualitative information can be inferred from its synthesis and purification procedures, which consistently utilize organic solvents.

Qualitative Solubility:

Based on its chemical structure, a nonpolar bromophenyl group and a polar methyl ester group, this compound is expected to be soluble in a range of common organic solvents and have low solubility in water.

Solvent ClassSolubilityRationale / Evidence
Halogenated Solvents SolubleDichloromethane is commonly used for extraction during its synthesis.[3][4]
Alcohols SolubleMethanol is a reagent and solvent in its synthesis.[3][4] The related compound, ethyl 2-bromophenylacetate, is soluble in ethanol.
Ethers Likely SolubleDiethyl ether is a common solvent for similar organic compounds.
Apolar Solvents Likely SolubleThe presence of the bromophenyl ring suggests solubility in solvents like toluene and hexanes.
Aqueous Solvents Low SolubilityThe related compound, ethyl 2-bromophenylacetate, is reported to have low water solubility.[5]
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, toluene, hexane)

  • Analytical balance

  • Thermostatic shaker bath

  • Centrifuge

  • HPLC or GC with a suitable detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation: Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in sealed vials. The excess solid phase (or undissolved liquid) should be clearly visible.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved compound to settle. Centrifuge the vials to further facilitate the separation of the solid/liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining undissolved micro-particles. Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Add excess this compound to solvent B Shake in thermostatic bath (e.g., 24-72h) A->B Incubate C Centrifuge to separate phases B->C Equilibrium reached D Filter supernatant C->D Isolate supernatant E Dilute sample D->E F Analyze by HPLC/GC E->F G Calculate Solubility (mg/mL or mol/L) F->G Concentration data

Caption: Workflow for determining quantitative solubility using the shake-flask method.

Stability Profile

Potential Degradation Pathways:

  • Hydrolysis: The ester linkage can be cleaved in the presence of water, acid, or base.

  • Oxidation: While the molecule does not have obvious easily oxidizable groups, oxidative degradation under harsh conditions cannot be ruled out.

  • Photodegradation: Aromatic halides can be susceptible to photolytic cleavage. Exposure to UV light may lead to degradation.

  • Thermal Decomposition: At elevated temperatures, decomposition is expected.

Experimental Protocol for Stability Testing

A forced degradation study is recommended to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature and humidity controlled stability chambers

  • Photostability chamber

  • HPLC-UV/MS or GC-MS for analysis

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and heat (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) at room temperature for a defined period.

    • Oxidation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.

    • Thermal Stress: Store the solid compound and a solution at elevated temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours for forced degradation; longer for long-term stability).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC or GC method. A mass spectrometer can be used to identify the mass of the degradation products.

  • Data Evaluation: Evaluate the percentage of degradation and identify and characterize any significant degradation products.

G Workflow for a Forced Degradation Study cluster_start Initialization cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Start Prepare solutions of this compound Acid Acid Hydrolysis (HCl, heat) Start->Acid Base Base Hydrolysis (NaOH, RT) Start->Base Oxidation Oxidation (H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Heat) Start->Thermal Photo Photostability (Light/UV) Start->Photo Analysis Analyze samples at time points using HPLC-UV/MS or GC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Determine % degradation Identify degradation products Analysis->Evaluation

References

The Versatile Intermediate: A Technical Guide to Methyl 2-(2-bromophenyl)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(2-bromophenyl)acetate has emerged as a pivotal building block in modern organic synthesis, offering a versatile scaffold for the construction of complex molecular architectures. Its unique combination of a reactive bromine atom and an ester functional group allows for a diverse range of chemical transformations, making it an invaluable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and use in synthesis. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 57486-69-8[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Appearance Colorless to yellow clear liquid[1]
Boiling Point 264.1 °C at 760 mmHg[1]
Density 1.445 g/cm³[1]
Refractive Index 1.543[1]
Flash Point 114 °C[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 2-bromophenylacetic acid.[2] This reaction proceeds with high yield and purity, providing a reliable source of the intermediate for further synthetic transformations.

Experimental Protocol: Fischer Esterification

Reaction:

G 2-Bromophenylacetic_acid 2-Bromophenylacetic Acid Methyl_2_2_bromophenyl_acetate This compound 2-Bromophenylacetic_acid->Methyl_2_2_bromophenyl_acetate Reflux, 30 min Methanol Methanol Methanol->Methyl_2_2_bromophenyl_acetate H2SO4 H₂SO₄ (cat.) H2SO4->Methyl_2_2_bromophenyl_acetate

Synthesis of this compound.

Procedure:

  • In a round-bottom flask, dissolve 2-bromophenylacetic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid).[2]

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).[2]

  • Reflux the mixture for 30 minutes.[2]

  • After cooling to room temperature, remove the methanol under reduced pressure.[2]

  • To the residue, add water and extract with a suitable organic solvent (e.g., dichloromethane).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the pure product.[2]

Quantitative Data:

ReactantMolar Eq.Yield (%)Purity (%)
2-Bromophenylacetic Acid1.099>98

Key Reactions and Applications

The synthetic utility of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, providing access to a wide array of complex molecules, including important pharmaceutical intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

G cluster_0 This compound as a Core Intermediate cluster_1 Palladium-Catalyzed Cross-Coupling Reactions cluster_2 Resulting Molecular Scaffolds Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Heck Heck Reaction (Alkene) Start->Heck Buchwald Buchwald-Hartwig Amination (Amine) Start->Buchwald Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Biaryl Biaryl Acetic Acid Esters Suzuki->Biaryl Cinnamic Substituted Cinnamic Acid Esters Heck->Cinnamic Anilino N-Aryl Amino Acid Esters Buchwald->Anilino Alkynyl Alkynyl Phenylacetic Acid Esters Sonogashira->Alkynyl

Overview of Palladium-Catalyzed Cross-Coupling Reactions.

The Suzuki coupling reaction of this compound with various boronic acids provides a straightforward route to biaryl acetic acid derivatives. These structures are prevalent in many biologically active molecules.

Experimental Protocol (General):

  • To a degassed solution of this compound (1.0 eq) and a boronic acid (1.1-1.5 eq) in a suitable solvent (e.g., toluene, dioxane, or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, dilute the reaction with water and extract with an organic solvent.

  • Purify the product by column chromatography.

Quantitative Data for Suzuki Coupling:

Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100890-98

The Heck reaction with various alkenes allows for the synthesis of substituted methyl cinnamate derivatives, which are important precursors for a variety of pharmaceuticals and natural products.

Experimental Protocol (General):

  • In a sealed tube, combine this compound (1.0 eq), an alkene (1.2-2.0 eq), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, NMP).

  • Heat the mixture at the desired temperature until the reaction is complete.

  • After cooling, filter the reaction mixture and purify the product by chromatography or recrystallization.

Quantitative Data for Heck Reaction:

AlkeneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂/PPh₃Et₃NDMF1002470-85
Methyl acrylatePd(OAc)₂/P(o-tol)₃K₂CO₃NMP1201865-80

This reaction provides a powerful method for the formation of C-N bonds, leading to N-aryl amino acid esters, which are key structural motifs in many drug candidates.

Experimental Protocol (General):

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), an amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄) in an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture until completion.

  • After cooling, quench the reaction with water and extract the product.

  • Purify by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃/BINAPNaOt-BuToluene1001280-90
MorpholinePd(OAc)₂/XPhosK₃PO₄Dioxane1101675-85

The Sonogashira coupling with terminal alkynes is an efficient method for synthesizing alkynyl-substituted phenylacetic acid esters, which are versatile intermediates for further transformations.

Experimental Protocol (General):

  • To a solution of this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, DIPA).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Quantitative Data for Sonogashira Coupling:

AlkynePd CatalystCu(I) SourceBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT685-95
TrimethylsilylacetylenePd(OAc)₂/PPh₃CuIDIPADMF50880-90
Intramolecular Cyclization: Synthesis of Oxindoles

This compound derivatives can undergo intramolecular cyclization reactions to form valuable heterocyclic structures, such as oxindoles. This is often achieved through a palladium-catalyzed process following an initial C-N bond formation.

G Start This compound Intermediate N-Aryl Amino Acid Ester Start->Intermediate Buchwald-Hartwig Amination Amine Amine (R-NH₂) Amine->Intermediate Oxindole Substituted Oxindole Intermediate->Oxindole Intramolecular Heck Reaction Pd_cat Pd Catalyst Base Pd_cat->Oxindole

Synthetic workflow for Oxindole synthesis.

Experimental Protocol (General):

  • Synthesize the N-aryl amino acid ester precursor via Buchwald-Hartwig amination as described previously.

  • Subject the purified intermediate to a second palladium-catalyzed reaction, often under Heck-type conditions, to facilitate the intramolecular C-C bond formation and cyclization.

  • Purify the resulting oxindole derivative by column chromatography.

Application in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the synthesis of a degradation product of Asenapine, an antipsychotic medication.[1] This highlights its importance in the development and analysis of active pharmaceutical ingredients.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with broad applications in organic synthesis. Its ability to readily participate in a wide range of palladium-catalyzed cross-coupling reactions and intramolecular cyclizations makes it an essential tool for the construction of complex molecular frameworks, particularly in the field of drug discovery and development. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling the efficient and effective utilization of this important synthetic building block.

References

The Emergence and Utility of a Key Synthetic Building Block: A Technical Guide to Methyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Obscurity to a Cornerstone of Pharmaceutical Synthesis

In the vast landscape of organic chemistry, certain molecules, while not household names, form the silent scaffolding upon which significant advancements in medicine are built. Methyl 2-(2-bromophenyl)acetate, a seemingly unassuming ester, is one such compound. Its journey from a laboratory curiosity to a pivotal intermediate in the synthesis of modern pharmaceuticals is a testament to the relentless pursuit of more efficient and effective drug development pathways. This technical guide provides an in-depth exploration of the discovery, synthesis, and critical applications of this compound, offering valuable insights for researchers and scientists in the field.

While a singular moment of "discovery" for this compound is not prominently documented in historical chemical literature, its emergence can be understood as a logical consequence of the development of fundamental organic reactions and the growing need for versatile chemical building blocks. The history of its parent acid, 2-bromophenylacetic acid, is similarly intertwined with the broader history of aromatic chemistry and substitution reactions. The advent and refinement of the Fischer-Speier esterification in 1895 provided a straightforward and efficient method for converting carboxylic acids into their corresponding esters, paving the way for the synthesis of a vast array of compounds, including this compound.

Physicochemical Properties and Characterization

This compound (CAS No: 57486-69-8) is a colorless to pale yellow liquid with a molecular formula of C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1][2][3] Its structural and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉BrO₂[1][2][3]
Molecular Weight 229.07 g/mol [1][2][3]
CAS Number 57486-69-8[1][2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 264.1 °C at 760 mmHg[1][3]
Density 1.445 g/cm³[1]
Flash Point 113.5 °C[1][3]
Refractive Index 1.543[1]
Solubility Soluble in organic solvents.

Spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While a comprehensive set of publicly available spectra is not always readily accessible, typical spectral features can be predicted based on its structure.

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (around 3.7 ppm), a singlet for the benzylic protons (around 3.8 ppm), and a multiplet pattern in the aromatic region (approximately 7.1-7.6 ppm) corresponding to the four protons on the substituted benzene ring.

  • ¹³C NMR: Key resonances would be observed for the carbonyl carbon of the ester (around 170 ppm), the benzylic carbon, the methyl carbon of the ester, and the six carbons of the aromatic ring, with the carbon bearing the bromine atom being significantly influenced.

  • IR Spectroscopy: Characteristic absorption bands would be present for the C=O stretching of the ester (around 1740 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

The Cornerstone of Synthesis: The Fischer Esterification

The most common and industrially viable method for the preparation of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-bromophenylacetic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Reaction Mechanism: A Step-by-Step Look

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Alcohol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification 2-Bromophenylacetic Acid 2-Bromophenylacetic Acid Protonated Carbonyl Protonated Carbonyl 2-Bromophenylacetic Acid->Protonated Carbonyl + H+ Methanol Methanol Tetrahedral Intermediate Tetrahedral Intermediate Methanol->Tetrahedral Intermediate Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Protonated Carbonyl Protonated Carbonyl->Tetrahedral Intermediate + Methanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O This compound This compound Protonated Ester->this compound - H+ Water Water Protonated Ester->Water

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via Fischer esterification.

Materials and Reagents:

  • 2-Bromophenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenylacetic acid in an excess of anhydrous methanol (typically 10-20 equivalents). The use of excess methanol helps to shift the equilibrium towards the product side.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution. This addition is exothermic and should be done with caution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and add dichloromethane.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Isolation Start Dissolve 2-Bromophenylacetic Acid in excess Methanol Add_Catalyst Add conc. H2SO4 Start->Add_Catalyst Reflux Heat to Reflux (2-4h) Add_Catalyst->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize with NaHCO3 Cool->Neutralize Extract Extract with CH2Cl2 Neutralize->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Product This compound Evaporate->Product

Caption: Experimental Workflow for the Synthesis of this compound.

A Crucial Intermediate in Drug Development

The true significance of this compound lies in its role as a versatile intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring both an ester and a bromo-aromatic moiety, allows for a variety of subsequent chemical transformations.

Synthesis of Asenapine

Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. The synthesis of Asenapine often involves the use of intermediates derived from 2-bromophenylacetic acid. While multiple synthetic routes to Asenapine exist, some strategies utilize the core structure provided by this compound or its derivatives to construct the complex tetracyclic ring system of the final drug molecule.[4][5][6][7][8]

Synthesis of Lornoxicam

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Several patented synthetic routes for Lornoxicam utilize intermediates that can be prepared from 2-bromophenylacetic acid derivatives.[9][10][11][12] Although this compound may not be a direct precursor in all published syntheses, its chemical motifs are central to building blocks required for the construction of the thieno[2,3-e]thiazine core of Lornoxicam.

Drug_Synthesis Methyl_Acetate This compound Intermediate_A Key Intermediate A Methyl_Acetate->Intermediate_A Multi-step Synthesis Intermediate_B Key Intermediate B Methyl_Acetate->Intermediate_B Multi-step Synthesis Asenapine Asenapine Intermediate_A->Asenapine Lornoxicam Lornoxicam Intermediate_B->Lornoxicam

Caption: Role of this compound in Pharmaceutical Synthesis.

Conclusion: An Enduring Legacy in Chemical Synthesis

This compound exemplifies the critical role of seemingly simple molecules in the complex world of drug discovery and development. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, has cemented its place as a valuable building block in the synthetic chemist's toolbox. As the quest for novel therapeutics continues, the demand for such key intermediates will undoubtedly persist, ensuring the enduring legacy of this compound in the annals of medicinal chemistry.

References

Material Safety Data Sheet: Methyl 2-(2-bromophenyl)acetate - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the material safety data for Methyl 2-(2-bromophenyl)acetate (CAS No: 57486-69-8). It is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound. This document consolidates critical safety information, physical and chemical properties, hazard classifications, and handling procedures. Detailed summaries of quantitative data are presented in tabular format, and logical workflows for safety and emergency procedures are visualized using diagrams. The information herein is compiled from multiple safety data sheets and chemical databases to ensure a thorough and reliable reference.

Chemical Identification and Properties

This compound is a benzeneacetic acid derivative used as a reagent in various organic syntheses, including the preparation of pharmaceutical compounds.[1][2] Understanding its fundamental properties is crucial for safe handling and use in a laboratory setting.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
Synonyms (2-BROMO-PHENYL)-ACETIC ACID METHYL ESTER, Methyl 2-Bromophenylacetate
CAS Number 57486-69-8[3][4]
Molecular Formula C₉H₉BrO₂[3][4]
Molecular Weight 229.07 g/mol [4]
EC Number 691-774-4[3][4]
PubChem CID 8063364[1][4]

Table 2: Physical and Chemical Properties

PropertyValue
Physical State Liquid[5]
Appearance Colorless to Yellow clear liquid[5]
Density 1.445 g/cm³[1][3]
Boiling Point 264.073 °C at 760 mmHg[3]
Flash Point 113.508 °C[3]
Vapor Pressure 0.01 mmHg at 25°C[3]
Refractive Index 1.543[1][3]
LogP 2.16460[1][3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 3[3]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[4][6]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[4][6]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[4][6]
Acute Toxicity, Oral (Reported by some sources)4H302: Harmful if swallowed[6]

GHS Pictograms:

Caption: GHS Exclamation Mark Pictogram and Associated Hazards.

Experimental Protocols

While the specific experimental data for this compound is not publicly detailed, the hazard classifications are determined by standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Methodology for Skin Irritation Testing (Based on OECD Guideline 439) The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[7][8]

  • Test Substance Application: A small amount of this compound (typically 25-30 µL or mg) is applied topically to the surface of triplicate RhE tissue models.[8]

  • Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.[8]

  • Post-Exposure: The substance is washed from the tissue surface, and the tissues are incubated for a recovery period (e.g., 42 hours).[8]

  • Viability Assessment: Cell viability is measured using a vital dye such as MTT. The dye is converted by metabolically active cells into a colored formazan salt, which is then extracted and measured spectrophotometrically.[8]

  • Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (GHS Category 2).[7][8]

Methodology for Eye Irritation Testing (Based on OECD Guideline 492) The in vitro eye irritation test also employs a reconstructed human cornea-like epithelium (RhCE) model.

  • Test Substance Application: The test chemical is applied to the surface of the RhCE model.

  • Exposure and Incubation: Tissues are exposed for a set duration.

  • Viability Assessment: Similar to the skin irritation test, cell viability is determined using the MTT assay.

  • Classification: A chemical is identified as an eye irritant if the tissue viability falls below a specific threshold (e.g., ≤ 60%) relative to the negative control. This method is primarily used to identify chemicals not requiring classification. For a full categorization, a tiered testing strategy may be required.

Methodology for Acute Oral Toxicity (Based on OECD Guidelines 420, 423, or 425) These tests are performed in vivo, typically using rats, to determine the dose at which a substance causes adverse effects or mortality after a single oral dose.

  • Dosing: A single dose of the substance is administered by gavage to a group of fasted animals.[9][10]

  • Procedure: The Up-and-Down Procedure (OECD 425) involves dosing single animals sequentially. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.[11] The Fixed Dose Procedure (OECD 420) uses a series of pre-determined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[10]

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[11]

  • Classification: The results are used to estimate the LD50 (the dose expected to be lethal to 50% of the animals) and classify the substance according to GHS acute toxicity categories.[6][9]

Handling, Storage, and Emergency Procedures

Proper handling and emergency preparedness are essential to mitigate the risks associated with this chemical.

Personal Protective Equipment (PPE) A risk assessment should be conducted before handling. The following diagram outlines the selection process for appropriate PPE.

PPE_Selection cluster_protection Required Personal Protective Equipment start Handling Methyl 2-(2-bromophenyl)acetate eye Eye Protection: Chemical splash goggles start->eye skin Hand Protection: Chemical-resistant gloves (e.g., Nitrile) start->skin body Body Protection: Laboratory coat start->body resp Respiratory Protection: Use in a well-ventilated area or fume hood. Respirator may be needed for large spills. start->resp

Caption: Recommended Personal Protective Equipment (PPE).

Handling and Storage:

  • Use with adequate ventilation, preferably in a chemical fume hood.[12][13]

  • Avoid breathing dust, vapor, mist, or gas.[12]

  • Avoid contact with skin, eyes, and clothing.[12]

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, well-ventilated place.[12]

  • Keep the container tightly closed.[12]

  • Incompatible with strong oxidizing agents.

First Aid Measures Immediate and appropriate first aid is critical in the event of exposure.

First_Aid cluster_routes Route of Exposure cluster_actions Immediate Action exp Exposure Occurs skin Skin Contact exp->skin eye Eye Contact exp->eye inhale Inhalation exp->inhale ingest Ingestion exp->ingest skin_act Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. skin->skin_act eye_act Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. eye->eye_act inhale_act Move person to fresh air. If not breathing, give artificial respiration. inhale->inhale_act ingest_act Do NOT induce vomiting. Rinse mouth and drink 2-4 cups of water or milk. ingest->ingest_act seek_medical Seek Immediate Medical Attention skin_act->seek_medical eye_act->seek_medical inhale_act->seek_medical ingest_act->seek_medical

Caption: First Aid Workflow for Chemical Exposure.[12]

Accidental Release Measures In case of a spill, follow a structured response to ensure safety and minimize environmental contamination.

Spill_Response spill Spill Detected evac Evacuate immediate area and ensure ventilation. spill->evac ppe Wear appropriate PPE (gloves, goggles, lab coat, respirator if needed). evac->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand). ppe->contain collect Carefully scoop or sweep up absorbed material into a suitable, closed container for disposal. contain->collect clean Clean the spill area with soap and water. collect->clean dispose Dispose of waste as hazardous material in accordance with local regulations. clean->dispose

Caption: Laboratory Spill Cleanup Procedure.[12]

Toxicological and Ecological Information

Toxicological Information:

  • Acute Effects: Causes skin, eye, and respiratory tract irritation.[4][13] May be harmful if swallowed.[6] To the best of current knowledge, the detailed toxicological properties of this product have not been fully investigated.[13]

  • Chronic Effects: No information available.

  • Carcinogenicity: Not listed as a carcinogen by IARC, NTP, or OSHA.

Ecological Information:

  • Do not let this chemical enter the environment.[12] Data on ecotoxicity is limited. Due to its potential hazards, releases into soil, waterways, or sewer systems should be avoided.

Disposal Considerations

Waste material should be disposed of as hazardous waste.[14] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the chemical itself.

Conclusion

This compound is a valuable laboratory reagent that presents moderate health hazards, primarily as an irritant. Professionals handling this chemical must adhere to strict safety protocols, including the use of appropriate personal protective equipment, proper engineering controls like fume hoods, and established procedures for storage and waste disposal. In case of exposure or accidental release, the emergency procedures outlined in this guide should be followed immediately. A thorough understanding of this safety data is paramount for maintaining a safe research and development environment.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Methyl 2-(2-bromophenyl)acetate, a compound of interest in pharmaceutical and agrochemical synthesis. The data presented is intended to support research and development activities by providing reliable physical constants and experimental context.

Core Physical Properties

This compound is a colorless liquid that serves as a versatile building block in organic chemistry.[1] Its physical characteristics are crucial for designing and implementing synthetic routes and for the quality control of intermediates and final products.

Quantitative Data Summary

The primary physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueConditions
Boiling Point 264.1 °Cat 760 mmHg[1]
264.073 °Cat 760 mmHg[2]
Density 1.445 g/cm³Not specified

Experimental Protocols

The following section details a common experimental protocol for the synthesis of this compound, from which the physical properties can be subsequently determined.

Synthesis of this compound via Fischer Esterification

This method involves the acid-catalyzed esterification of 2-bromophenylacetic acid with methanol.

Materials:

  • o-Bromophenylacetic acid (5.0 g, 18.18 mmol)

  • Methanol (50 mL)

  • Concentrated sulfuric acid (catalytic amount)

  • Water (30 mL)

  • Dichloromethane (60 mL, for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • o-Bromophenylacetic acid is dissolved in methanol containing a catalytic amount of concentrated sulfuric acid.[3][4]

  • The reaction mixture is refluxed for 30 minutes.[3][4]

  • Upon completion, the mixture is cooled to room temperature.[3][4]

  • The solvent is removed under reduced pressure.[3][4]

  • Water is added to the residue, which is then extracted with dichloromethane (3 x 20 mL).[3][4]

  • The combined organic layers are dried over anhydrous sodium sulfate.[3][4]

  • The solvent is evaporated under reduced pressure to yield the final product, this compound.[3][4]

Determination of Physical Properties:

Following synthesis and purification, standard laboratory techniques are employed to determine the physical properties.

  • Boiling Point: The boiling point is typically determined by distillation at atmospheric pressure (760 mmHg). The temperature at which the liquid and vapor phases are in equilibrium is recorded.

  • Density: The density is measured using a pycnometer or a digital density meter at a specified temperature.

Visualizing the Synthesis Workflow

The logical flow of the synthesis protocol described above can be visualized as a straightforward experimental workflow.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Bromophenylacetic_Acid 2-Bromophenylacetic Acid Dissolve_Reflux Dissolve & Reflux (30 min) 2-Bromophenylacetic_Acid->Dissolve_Reflux Methanol Methanol Methanol->Dissolve_Reflux H2SO4 H2SO4 (catalyst) H2SO4->Dissolve_Reflux Workup Aqueous Workup & Extraction Dissolve_Reflux->Workup Cooling Drying_Evaporation Drying & Evaporation Workup->Drying_Evaporation Final_Product This compound Drying_Evaporation->Final_Product

References

"Methyl 2-(2-bromophenyl)acetate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Methyl 2-(2-bromophenyl)acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound frequently utilized as a reagent and building block in organic synthesis. Its structural motif is of significant interest in medicinal chemistry and materials science, often serving as a precursor for more complex molecules. This document provides essential physicochemical data, detailed experimental protocols for its synthesis and analysis, and a visual representation of the synthetic workflow.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, safety assessment, and analytical method development.

PropertyValue
Molecular Formula C₉H₉BrO₂[1][2][3][4]
Molecular Weight 229.07 g/mol [2][3]
CAS Number 57486-69-8[1][3][4]
Appearance Colorless to clear oil/liquid[3][4]
Boiling Point 264.073 °C at 760 mmHg[1]
Density 1.445 g/cm³[1]
Flash Point 113.508 °C[1]
Refractive Index 1.543[1]
Exact Mass 227.97859 u[1][2]

Experimental Protocols

Synthesis via Fischer Esterification

This protocol details the synthesis of this compound from 2-bromophenylacetic acid and methanol, utilizing an acid catalyst.

Materials:

  • 2-bromophenylacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 2-bromophenylacetic acid (e.g., 5.0 g).[3]

  • Add 50 mL of methanol to the flask.[3]

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 30 minutes.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the methanol using a rotary evaporator.[3]

  • To the resulting residue, add 30 mL of deionized water.[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[3]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[3]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, this compound.[3]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for assessing the purity and confirming the identity of the synthesized product.

Instrumentation & Consumables:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • Sample vials

  • Ethyl acetate (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in ethyl acetate.

  • GC Method:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow (He): 1.0 mL/min (constant flow)

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 20°C/min.

      • Hold: Maintain 280°C for 5 minutes.

  • MS Method:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 40-400 m/z

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention time and purity of the main peak.

    • Examine the mass spectrum of the main peak and compare it with a reference spectrum to confirm the identity of this compound (M⁺ expected at m/z ≈ 228 and 230 due to bromine isotopes).

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process described in the experimental protocol.

Synthesis_Workflow start Start reactants 1. Combine Reactants (2-Bromophenylacetic Acid, Methanol, H₂SO₄) start->reactants reflux 2. Heat to Reflux (30 minutes) reactants->reflux cooldown 3. Cool to Room Temperature reflux->cooldown evaporation1 4. Remove Methanol (Rotary Evaporation) cooldown->evaporation1 extraction 5. Aqueous Workup & Dichloromethane Extraction evaporation1->extraction drying 6. Dry Organic Layer (Anhydrous Na₂SO₄) extraction->drying evaporation2 7. Final Concentration (Rotary Evaporation) drying->evaporation2 product Product: This compound evaporation2->product

Caption: Synthesis and purification workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of Methyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful and versatile palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in biologically active molecules and functional materials.

This document provides detailed application notes and protocols for the use of Methyl 2-(2-bromophenyl)acetate as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a diverse range of methyl 2-(biphenyl-2-yl)acetate derivatives and related compounds, which are valuable intermediates in drug discovery and development.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively reported in publicly available literature, the following table summarizes typical reaction conditions and yields for structurally similar aryl bromides. This data serves as a strong starting point for reaction optimization.

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1001690-98
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801880-90
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O (9:1)110882-92
5Methylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)801875-85

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling with Palladium Tetrakis(triphenylphosphine)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Deionized Water (2 mL)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add the degassed toluene and deionized water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired methyl 2-(biphenyl-2-yl)acetate derivative.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2 mol%)

  • SPhos (0.02 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Microwave reactor vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add 1,4-dioxane and deionized water.

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 10-15 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the crude product further by flash column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)Ln pd2_complex R-Pd(II)-X Ln pd0->pd2_complex transmetalation_intermediate R-Pd(II)-R' Ln pd2_complex->transmetalation_intermediate transmetalation Transmetalation pd2_complex->transmetalation product R-R' transmetalation_intermediate->product reductive_elimination Reductive Elimination reductive_elimination->pd0 oxidative_addition Oxidative Addition oxidative_addition->pd2_complex transmetalation->transmetalation_intermediate reactant R-X (this compound) boronic_acid R'-B(OR)2 (Boronic Acid/Ester) base Base Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up and Purification a Combine this compound, boronic acid, and base in a Schlenk flask. b Purge flask with inert gas (N₂ or Ar). a->b c Add palladium catalyst and ligand (if any). b->c d Add degassed solvent(s). c->d e Heat the reaction mixture to the desired temperature with vigorous stirring. d->e f Monitor progress by TLC or LC-MS. e->f g Cool to room temperature and perform aqueous work-up (e.g., add EtOAc and H₂O). f->g h Separate layers and extract the aqueous phase. g->h i Combine organic layers, wash with brine, and dry over Na₂SO₄. h->i j Filter and concentrate under reduced pressure. i->j k Purify the crude product by flash column chromatography. j->k

References

Application Notes and Protocols for the Synthesis of Benzoxepines using Methyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the synthesis of benzoxepines, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The featured methodology utilizes the base-promoted decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetate, a transition-metal-free approach offering high regioselectivity and good to excellent yields.[2][3]

Introduction

Benzoxepines are seven-membered heterocyclic compounds that are considered "privileged structures" in medicinal chemistry.[2] The synthesis method detailed herein, developed by Chen et al. (2023), provides an efficient route to a diverse range of benzoxepine derivatives. The reaction proceeds via a tandem [2 + 4] annulation, followed by a ring-opening decarboxylative reaction and an intramolecular nucleophilic aromatic substitution.[2] This protocol has been successfully applied to gram-scale reactions, highlighting its utility in synthetic and medicinal chemistry research.[3]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various benzoxepine derivatives using the described protocol. The data is based on the reaction of substituted methyl 2-(2-bromophenyl)acetates with different ynones.

EntryThis compound DerivativeYnone DerivativeProductYield (%)
1This compound1,3-diphenylprop-2-yn-1-one2,4-diphenyl-1-benzoxepine85
2Methyl 2-(2-bromo-4-fluorophenyl)acetate1,3-diphenylprop-2-yn-1-one7-fluoro-2,4-diphenyl-1-benzoxepine82
3Methyl 2-(2-bromo-5-methylphenyl)acetate1,3-diphenylprop-2-yn-1-one8-methyl-2,4-diphenyl-1-benzoxepine78
4This compound1-phenyl-3-(p-tolyl)prop-2-yn-1-one2-phenyl-4-(p-tolyl)-1-benzoxepine88
5This compound3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one4-(4-methoxyphenyl)-2-phenyl-1-benzoxepine92
6This compound3-(4-chlorophenyl)-1-phenylprop-2-yn-1-one4-(4-chlorophenyl)-2-phenyl-1-benzoxepine80
7This compound1-phenyl-3-(thiophen-2-yl)prop-2-yn-1-one2-phenyl-4-(thiophen-2-yl)-1-benzoxepine75

Note: Yields are isolated yields and are representative examples from the literature. For a comprehensive list of substrates and yields, please refer to the primary publication by Chen et al., J. Org. Chem. 2023, 88, 3079-3088.[2]

Experimental Protocols

General Procedure for the Synthesis of Benzoxepines:

This protocol is based on the base-promoted decarboxylative annulation of methyl 2-(2-bromophenyl)acetates and ynones.[2]

Materials:

  • This compound (1.0 equiv)

  • Ynone (1.2 equiv)

  • Lithium tert-butoxide (LiOtBu) (3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (0.2 M)

  • Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the corresponding ynone (1.2 equiv), and lithium tert-butoxide (3.0 equiv).

  • Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of 0.2 M with respect to the this compound.

  • Stir the reaction mixture at 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzoxepine product.

Characterization:

The structure and purity of the synthesized benzoxepines should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy

  • High-Resolution Mass Spectrometry (HRMS)

Visualizations

Reaction Scheme:

The following diagram illustrates the overall transformation for the synthesis of benzoxepines from this compound and ynones.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Conditions cluster_product Product reactant1 This compound product Benzoxepine reactant1->product reactant2 Ynone reactant2->product reagent LiOtBu, NMP reagent->product condition 120 °C condition->product

Caption: General reaction scheme for the synthesis of benzoxepines.

Experimental Workflow:

The diagram below outlines the key steps in the experimental protocol for the synthesis and purification of benzoxepines.

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried flask under inert gas - Add reactants and LiOtBu start->setup solvent Add Anhydrous NMP setup->solvent reaction Heat to 120 °C and Stir solvent->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Quench with water - Extract with Ethyl Acetate monitor->workup Complete purify Purification: - Dry and concentrate - Column Chromatography workup->purify characterize Characterization: - NMR - HRMS purify->characterize end End characterize->end

Caption: Step-by-step workflow for benzoxepine synthesis.

References

Application Notes & Protocols: Methyl 2-(2-bromophenyl)acetate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Methyl 2-(2-bromophenyl)acetate

In the landscape of modern pharmaceutical synthesis, the efficiency and versatility of starting materials are paramount. This compound (CAS No: 57486-69-8) has emerged as a critical building block, prized for its dual functionality.[1] The ester group provides a handle for conversion into carboxylic acids, amides, or more complex side chains, while the ortho-bromine atom serves as a prime reactive site for palladium-catalyzed cross-coupling reactions. This strategic arrangement allows for the rapid construction of molecular complexity, making it an invaluable precursor for a diverse range of pharmaceutical intermediates, from non-steroidal anti-inflammatory drugs (NSAIDs) to central nervous system (CNS) agents.

This guide provides an in-depth exploration of the key applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Compound Profile & Physicochemical Properties

A clear, colorless to yellow liquid, this compound is a versatile reagent used in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its properties are summarized below.

PropertyValueReference
CAS Number 57486-69-8[3]
Molecular Formula C₉H₉BrO₂[3]
Molecular Weight 229.07 g/mol [3]
Appearance Colorless to Yellow Liquid[1][2]
Synonyms Methyl 2-Bromophenylacetate, (2-Bromophenyl)acetic Acid Methyl Ester[2]

Core Synthetic Applications & Methodologies

The synthetic utility of this compound is primarily centered on the reactivity of the C-Br bond. Palladium-catalyzed cross-coupling reactions provide a powerful platform for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in medicinal chemistry.

C-N Bond Formation: The Buchwald-Hartwig Amination Pathway

The construction of anilines and other N-aryl compounds is a cornerstone of drug synthesis. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds, offering a broad substrate scope and high functional group tolerance where traditional methods fall short.[4]

Application Focus: Synthesis of Diclofenac Analogues

Diclofenac is a widely used NSAID whose core structure features a 2-(2,6-dichloroanilino)phenylacetic acid scaffold. This compound is an ideal precursor for synthesizing the methyl ester of Diclofenac and its analogues.[5][6] The key step is the coupling of the aryl bromide with an appropriately substituted aniline. While copper-catalyzed methods have been patented, the palladium-catalyzed Buchwald-Hartwig approach represents a more modern and often more efficient methodology.[5]

Catalytic Cycle: Buchwald-Hartwig Amination

The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][7]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + HNR'R'' - L Amido Palladium Amido Complex AmineCoord->Amido + Base - [Base-H]X Amido->Pd0 Product Ar-NR'R'' Amido->Product Reductive Elimination ArBr This compound (Ar-Br) ArBr->OxAdd Amine Amine (HNR'R'') Amine->AmineCoord Base Base Base->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed amination of this compound with a generic aniline.

  • Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 8 mol%), and a strong base (e.g., NaOt-Bu, 2.1 equivalents).[8]

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired aniline derivative (1.1 equivalents) to the flask.

  • Solvent: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-aryl product.

C-C Bond Formation: The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and styrenyl compounds that are ubiquitous in pharmaceuticals.[9][10] The reaction is valued for its mild conditions, commercial availability of a vast array of boronic acids, and tolerance of diverse functional groups.[11]

Application Focus: Precursors for NSAIDs and other 2-Arylphenylacetic Acids

By coupling this compound with various aryl or heteroaryl boronic acids, a library of 2-arylphenylacetic acid derivatives can be readily synthesized. These intermediates are precursors to drugs like Fentiazac and Loxoprofen. The subsequent hydrolysis of the methyl ester yields the active carboxylic acid.

Catalytic Cycle: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9][12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-Br Transmetal Transmetalation Intermediate OxAdd->Transmetal + [Ar'B(OH)₃]⁻ - X⁻ Transmetal->Pd0 Product Ar-Ar' Transmetal->Product Reductive Elimination ArBr This compound (Ar-Br) ArBr->OxAdd Boronic Aryl Boronic Acid (Ar'-B(OH)₂) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Boronic Activation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust method for coupling this compound with a generic arylboronic acid.

  • Reactor Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(OAc)₂/phosphine ligand).

  • Solvent: Add a solvent mixture, typically an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (80-100 °C) under an inert atmosphere for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue via column chromatography to obtain the biaryl product.

C-C Bond Formation: The Heck Reaction Pathway

The Heck reaction, or Mizoroki-Heck reaction, catalyzes the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13][14] This transformation is particularly powerful for creating styrenyl compounds or for executing intramolecular cyclizations to build complex ring systems.

Application Focus: Intramolecular Cyclization to Dibenzosuberenone Core

A sophisticated application of this chemistry involves an intramolecular Heck reaction. By first coupling an appropriate alkene-containing side chain to the ester moiety of this compound, a precursor for cyclization can be formed. The subsequent intramolecular Heck reaction can forge a new C-C bond, leading to the formation of seven-membered rings. This strategy is a key approach to synthesizing the dibenzosuberenone core structure, which is found in numerous tricyclic antidepressants and other CNS-active molecules.[15][16][17]

Workflow: Synthesis of a Tricyclic Core via Intramolecular Heck Reaction

Heck_Workflow Start This compound Step1 Side-chain Elaboration (e.g., Amidation with allylamine) Start->Step1 Precursor Intramolecular Heck Precursor Step1->Precursor Step2 Intramolecular Heck Reaction (Pd(OAc)₂, PPh₃, Base) Precursor->Step2 Product Tricyclic Lactam (Dibenzosuberenone Scaffold) Step2->Product

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of Methyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key palladium-catalyzed cross-coupling and cyclization reactions involving Methyl 2-(2-bromophenyl)acetate. This versatile starting material is a valuable building block for the synthesis of a wide range of complex organic molecules, including biaryl compounds, substituted styrenes, arylalkynes, arylamines, and heterocycles such as oxindoles, which are prevalent in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals.

Quantitative Data
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295Based on analogous reaction
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801692Based on analogous reaction
3-Pyridineboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1101888Based on analogous reaction
Experimental Protocol: Synthesis of Methyl 2-biphenylacetate
  • To a dried Schlenk flask, add this compound (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (2.0 mmol, 424 mg), and SPhos (0.04 mmol, 16 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg).

  • Add degassed toluene (5 mL) and water (0.5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Methyl 2-biphenylacetate.

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Methyl 2-arylphenylacetate Methyl 2-arylphenylacetate This compound->Methyl 2-arylphenylacetate Pd Catalyst, Base Arylboronic acid Arylboronic acid Arylboronic acid->Methyl 2-arylphenylacetate Pd Catalyst Pd(0) Catalyst Base Base

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This transformation is a powerful tool for the synthesis of styrenic compounds and other vinylarenes.

Quantitative Data
AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1002485Based on analogous reaction
n-Butyl acrylatePd(PPh₃)₄ (3)-NaOAcDMA1201890Based on analogous reaction
1-OctenePdCl₂(PPh₃)₂ (2)-K₂CO₃NMP1102078Based on analogous reaction
Experimental Protocol: Synthesis of Methyl 2-(2-styrylphenyl)acetate
  • In a sealed tube, combine this compound (1.0 mmol, 229 mg), styrene (1.5 mmol, 156 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).

  • Add triethylamine (2.0 mmol, 202 mg) and dimethylformamide (5 mL).

  • Seal the tube and heat the mixture to 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (25 mL).

  • Wash with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography (silica gel, gradient elution with hexane and ethyl acetate) to yield Methyl 2-(2-styrylphenyl)acetate.

Reaction Scheme

Heck_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Substituted Alkene Methyl 2-(2-vinylphenyl)acetate derivative This compound->Substituted Alkene Pd Catalyst, Base Alkene Alkene Alkene->Substituted Alkene Pd Catalyst Pd(0) Catalyst Base Base

Caption: General scheme of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing a direct route to arylalkynes. This reaction is often carried out using a palladium catalyst and a copper(I) co-catalyst.

Quantitative Data
AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF601293Based on analogous reaction
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene70896Based on analogous reaction
1-HeptynePd(OAc)₂ (1.5)CuI (3)PiperidineDMF501689Based on analogous reaction
Experimental Protocol: Synthesis of Methyl 2-(2-(phenylethynyl)phenyl)acetate
  • To a solution of this compound (1.0 mmol, 229 mg) in degassed triethylamine (5 mL), add phenylacetylene (1.1 mmol, 112 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Stir the reaction mixture under an argon atmosphere at 60 °C for 12 hours.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain Methyl 2-(2-(phenylethynyl)phenyl)acetate.

Reaction Scheme

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Arylalkyne Methyl 2-(2-(alkynyl)phenyl)acetate This compound->Arylalkyne Pd, Cu, Base Terminal Alkyne Terminal Alkyne Terminal Alkyne->Arylalkyne Pd Catalyst Pd Catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst Base Base

Caption: General scheme of the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.

Quantitative Data
AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001891Based on analogous reaction
AnilinePd(OAc)₂ (1)Xantphos (1.5)Cs₂CO₃1,4-Dioxane1102487Based on analogous reaction
Benzylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)K₃PO₄t-BuOH901689Based on analogous reaction
Experimental Protocol: Synthesis of Methyl 2-(2-morpholinophenyl)acetate
  • Charge a Schlenk tube with sodium tert-butoxide (1.4 mmol, 135 mg).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg) and BINAP (0.03 mmol, 18.7 mg).

  • Evacuate and backfill the tube with argon.

  • Add a solution of this compound (1.0 mmol, 229 mg) in toluene (5 mL), followed by morpholine (1.2 mmol, 105 mg).

  • Heat the reaction mixture at 100 °C for 18 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to give Methyl 2-(2-morpholinophenyl)acetate.

Reaction Scheme

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Arylamine Methyl 2-(2-aminophenyl)acetate derivative This compound->Arylamine Pd, Ligand, Base Amine Amine Amine->Arylamine Pd Catalyst Pd Catalyst Ligand Ligand Base Base

Caption: General scheme of the Buchwald-Hartwig amination.

Intramolecular Heck Cyclization for Oxindole Synthesis

Palladium-catalyzed intramolecular reactions of appropriately substituted aryl halides can lead to the formation of cyclic structures. While the direct intramolecular cyclization of this compound to a simple oxindole is challenging, related substrates can undergo such transformations to produce valuable heterocyclic scaffolds like spiro-oxindoles.

Quantitative Data for a Related Spiro-oxindole Synthesis
SubstrateCatalyst (mol%)Ligand (mol%)BaseAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
N-acryloyl-2-bromoaniline derivativePd(OAc)₂ (10)P(2-furyl)₃ (20)K₂CO₃18-crown-6THF1302474
Experimental Protocol: Synthesis of a Spiroindenyl-2-oxindole (from a related substrate)
  • A mixture of the N-acryloyl-2-bromoaniline derivative (0.2 mmol), vinyl bromide derivative (0.3 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), P(2-furyl)₃ (0.04 mmol, 9.3 mg), K₂CO₃ (0.4 mmol, 55.3 mg), and 18-crown-6 (0.4 mmol, 105.7 mg) is placed in a reaction tube.

  • The tube is sealed, and THF (2.0 mL) is added.

  • The reaction mixture is frozen with liquid nitrogen, and the tube is evacuated and backfilled with nitrogen (6 times).

  • The reaction tube is placed in an oil bath and heated to 130 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with EtOAc (15 mL), washed with brine (3 times), dried over Na₂SO₄, and concentrated in vacuo.

  • The residue is purified by preparative silica gel TLC to afford the spiroindenyl-2-oxindole.

Proposed Catalytic Cycle for Intramolecular Heck Reaction

Intramolecular_Heck_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Aryl-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Ar-X Migratory_Insertion Intramolecular Migratory Insertion Alkyl_Pd(II)_Intermediate Alkyl-Pd(II) Intermediate Migratory_Insertion->Alkyl_Pd(II)_Intermediate Beta_Hydride_Elimination β-Hydride Elimination Product_Complex Product-Pd(II)-H Complex Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination (Base) Reductive_Elimination->Pd(0) H-X

Application of Methyl 2-(2-bromophenyl)acetate in the Synthesis of Heterocyclic Compounds: Oxindoles and Benzofuran-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(2-bromophenyl)acetate is a versatile building block in modern organic synthesis, serving as a key precursor for the construction of a variety of heterocyclic scaffolds.[1] The presence of both an aryl bromide and an ester functionality allows for diverse chemical transformations, making it a valuable starting material for the synthesis of medicinally relevant compounds. This application note details protocols for the synthesis of two important classes of heterocyclic compounds, oxindoles and benzofuran-2-ones, utilizing this compound as the starting material. The described methods primarily involve palladium-catalyzed intramolecular cyclization reactions, a powerful tool for the formation of carbo- and heterocyclic ring systems.

Synthesis of Oxindoles via Intramolecular Heck Reaction

The synthesis of oxindoles, a core structural motif in many natural products and pharmaceuticals, can be efficiently achieved from this compound through a two-step sequence. This involves the amidation of the ester followed by a palladium-catalyzed intramolecular Heck reaction.

Step 1: Synthesis of N-Allyl-2-(2-bromophenyl)acetamide

This initial step involves the conversion of the methyl ester to the corresponding N-allyl amide.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran, add allylamine (1.2 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-Allyl-2-(2-bromophenyl)acetamide.

Step 2: Palladium-Catalyzed Intramolecular Heck Cyclization to 1-Allyl-3-methyleneindolin-2-one

The synthesized N-allyl-2-(2-bromophenyl)acetamide undergoes an intramolecular Heck reaction to form the desired oxindole derivative.[2]

Experimental Protocol:

  • In a Schlenk tube, combine N-allyl-2-(2-bromophenyl)acetamide (1.0 eq), a palladium catalyst such as PdCl2(PCy3)2 (2-4 mol%), a ligand like P(OPh)3 (4 mol%) if required, and a base such as potassium carbonate (K2CO3, 2-4 eq).[2]

  • Add a suitable solvent, for example, dimethylformamide (DMF).[2]

  • The reaction mixture is degassed and then heated at 90-140 °C for the time indicated by TLC monitoring until the starting material is consumed.[2][3]

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.[2]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]

  • The crude product is purified by flash column chromatography on silica gel to yield the 1-allyl-3-methyleneindolin-2-one.

Quantitative Data for Intramolecular Heck Cyclization:

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)2 (2)PPh3 (4)K2CO3 (2)DMF9038
2PdCl2(dppf) (2)-K2CO3 (2)DMF9055
3PdCl2(PCy3)2 (2)-K2CO3 (2)DMF9073
4PdCl2(PCy3)2 (4)P(OPh)3 (4)K2CO3 (4)DMF90High

Reaction Workflow for Oxindole Synthesis

G cluster_0 Step 1: Amidation cluster_1 Step 2: Intramolecular Heck Cyclization A This compound C N-Allyl-2-(2-bromophenyl)acetamide A->C MeOH, rt B Allylamine B->C D N-Allyl-2-(2-bromophenyl)acetamide E 1-Allyl-3-methyleneindolin-2-one D->E Pd catalyst, Base, Heat

Caption: Workflow for the synthesis of 1-allyl-3-methyleneindolin-2-one.

Synthesis of Benzofuran-2-ones via Intramolecular Cyclization

Benzofuran-2(3H)-ones are another class of valuable heterocyclic compounds that can be synthesized from derivatives of this compound. The synthesis involves hydrolysis of the ester to the corresponding carboxylic acid, followed by an intramolecular cyclization.

Step 1: Hydrolysis of this compound to 2-(2-Bromophenyl)acetic acid

The initial step is the saponification of the methyl ester to the carboxylic acid.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide, 1.5 eq).

  • Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2-(2-bromophenyl)acetic acid.

Step 2: Intramolecular Cyclization to Benzofuran-2(3H)-one

The cyclization of 2-(2-bromophenyl)acetic acid to form the lactone ring of benzofuran-2(3H)-one can be achieved under palladium catalysis. While a direct protocol for the bromo-derivative is not explicitly detailed in the provided search results, a similar cyclization of 2-hydroxyphenylacetic acid (obtainable from the corresponding chloro- or bromo-derivative) provides a strong basis for this transformation.[4]

Proposed Experimental Protocol:

  • In a reaction vessel, combine 2-(2-bromophenyl)acetic acid (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), a phosphine ligand (e.g., PPh3, 10 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Add a high-boiling point solvent such as toluene or xylene.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield benzofuran-2(3H)-one.

Quantitative Data for Related Lactonization:

A related synthesis of benzofuran-2(3H)-one from o-chlorophenylacetic acid via hydrolysis and subsequent lactonization catalyzed by iron sulfate reports a yield of 80.5% for the hydrolysis step.[4]

Reaction Pathway for Benzofuran-2-one Synthesis

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Intramolecular Cyclization A This compound B 2-(2-Bromophenyl)acetic acid A->B 1. NaOH, H2O/MeOH 2. HCl C 2-(2-Bromophenyl)acetic acid D Benzofuran-2(3H)-one C->D Pd(OAc)2, Ligand, Base, Heat

Caption: Proposed pathway for the synthesis of benzofuran-2(3H)-one.

This compound proves to be a valuable and versatile starting material for the synthesis of important heterocyclic compounds like oxindoles and benzofuran-2-ones. The methodologies presented, primarily relying on palladium-catalyzed intramolecular cyclizations, offer efficient routes to these scaffolds. The provided protocols and data serve as a practical guide for researchers in synthetic and medicinal chemistry for the application of this key building block in the development of novel molecular entities.

References

Application Notes and Protocols for the Sonogashira Coupling of Methyl 2-(2-bromophenyl)acetate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction has found extensive application in the synthesis of a wide array of organic compounds, including natural products, pharmaceuticals, and advanced materials.[4][5][6] The products of the Sonogashira coupling of Methyl 2-(2-bromophenyl)acetate are valuable intermediates in drug discovery and development, serving as precursors to various heterocyclic compounds and molecules with potential biological activity. This document provides detailed application notes and a general protocol for the Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7] The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to a Pd(0) species is followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, which is facilitated by the amine base. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of diyne byproducts.[8]

Key Reaction Parameters

The success and efficiency of the Sonogashira coupling of this compound depend on several critical parameters:

  • Catalyst System: The choice of palladium source and ligand is crucial. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂.[2] The use of bulky, electron-rich phosphine ligands can enhance catalytic activity, particularly for less reactive aryl bromides.[9]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, facilitating the formation of the reactive copper acetylide species.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

  • Solvent: A variety of solvents can be used, with common choices including tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. The choice of solvent can influence reaction rate and yield.[3]

  • Temperature: Reactions are typically conducted at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates.

General Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Triphenylphosphine (PPh₃, 4-10 mol%, if using a catalyst like Pd(OAc)₂)

  • Amine base (e.g., triethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and any additional ligand.

  • Add this compound (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents).

  • Add the anhydrous solvent, followed by the amine base.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of an aryl bromide with various terminal alkynes, based on literature for analogous substrates.

EntryTerminal AlkyneCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2.5), CuI (5)Et₃NDMF100385-95
21-HexynePd(OAc)₂ (3), P(p-tol)₃ (6)DBUTHF80670-85
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)i-Pr₂NHTolueneRT-501270-90
4Propargyl alcoholPd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100375-90

Note: Yields are estimates based on similar reactions reported in the literature and may vary for the specific coupling with this compound.

Visualizations

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

Workflow arrow arrow start Start setup Assemble dry glassware under inert atmosphere start->setup reagents Add Pd catalyst, CuI, This compound, and terminal alkyne setup->reagents solvent_base Add anhydrous solvent and amine base reagents->solvent_base degas Degas the reaction mixture solvent_base->degas reaction Heat and stir the reaction mixture degas->reaction monitoring Monitor reaction progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous workup and extraction monitoring->workup Complete purification Column chromatography workup->purification product Isolate pure product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Logical Relationship of Reaction Components

Components cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions aryl_halide This compound Aryl Bromide product {Coupled Product | Methyl 2-(2-(alkynyl)phenyl)acetate} aryl_halide->product alkyne Terminal Alkyne R-C≡C-H alkyne->product pd_catalyst Palladium Catalyst e.g., PdCl₂(PPh₃)₂ pd_catalyst->product cu_cocatalyst Copper Co-catalyst e.g., CuI cu_cocatalyst->product base Amine Base e.g., Et₃N base->product solvent Solvent e.g., THF, DMF solvent->product temperature Temperature RT to Reflux temperature->product atmosphere Atmosphere Inert (Ar, N₂) atmosphere->product

Caption: Interrelationship of components in the Sonogashira reaction.

References

Application Notes and Protocols: Synthesis of 2,3,3a,12b-Tetradehydro Asenapine Utilizing Methyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder. Its unique pharmacological profile is attributed to its high affinity for a wide range of neurotransmitter receptors, including dopamine and serotonin receptors.[1][2][3] The complex tetracyclic structure of Asenapine, trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole, necessitates a sophisticated synthetic approach. This document outlines a detailed protocol for the synthesis of a key precursor, 2,3,3a,12b-Tetradehydro Asenapine, starting from the readily available reagent, Methyl 2-(2-bromophenyl)acetate.

The term "2,3,3a,12b-Tetradehydro Asenapine" refers to a dehydrated analog of the final Asenapine molecule, likely containing a pyrrole ring instead of the saturated pyrrolidine ring. This intermediate is crucial for the subsequent stereoselective reduction to obtain the desired trans configuration in Asenapine. The synthetic strategy presented herein involves a multi-step sequence, including a Paal-Knorr pyrrole synthesis followed by an intramolecular Ullmann condensation to construct the core dibenzo[b,f]oxepine ring system.

Proposed Synthetic Pathway

The synthesis of 2,3,3a,12b-Tetradehydro Asenapine from this compound is proposed to proceed through the following key steps:

  • Claisen Condensation: Formation of a 1,4-dicarbonyl intermediate by the condensation of this compound with a suitable partner.

  • Paal-Knorr Pyrrole Synthesis: Cyclization of the 1,4-dicarbonyl compound with an amine to form the substituted pyrrole ring.

  • Intramolecular Ullmann Condensation: Copper-catalyzed intramolecular cyclization to form the seven-membered dibenzo[b,f]oxepine ring.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(2-bromophenyl)-3-oxobutanoate (Intermediate 1)

This step involves a Claisen condensation of this compound with methyl acetate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound229.0722.9 g0.1
Methyl acetate74.0811.1 g0.15
Sodium methoxide (30% in MeOH)54.0227.0 g0.15
Diethyl ether (anhydrous)74.12200 mL-
1 M Hydrochloric acid36.46As needed-
Saturated sodium bicarbonate84.01As needed-
Brine-As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add anhydrous diethyl ether (100 mL) and sodium methoxide solution.

  • Cool the mixture to 0 °C in an ice bath.

  • A solution of this compound (22.9 g, 0.1 mol) and methyl acetate (11.1 g, 0.15 mol) in 100 mL of anhydrous diethyl ether is added dropwise over 30 minutes with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the mixture is acidic (pH ~5-6).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-(2-bromophenyl)-3-oxobutanoate.

Expected Yield: 75-85%

Step 2: Synthesis of 1-(4-chlorophenyl)-2-(2-bromophenyl)-4-methyl-1H-pyrrole (Intermediate 2)

This step utilizes the Paal-Knorr pyrrole synthesis to form the pyrrole ring.[4][5]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2-(2-bromophenyl)-3-oxobutanoate271.1027.1 g0.1
1-(4-chlorophenyl)ethan-1-amine155.6115.6 g0.1
p-Toluenesulfonic acid monohydrate190.221.9 g0.01
Toluene92.14250 mL-
Saturated sodium bicarbonate84.01As needed-
Brine-As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve Methyl 2-(2-bromophenyl)-3-oxobutanoate (27.1 g, 0.1 mol) and 1-(4-chlorophenyl)ethan-1-amine (15.6 g, 0.1 mol) in toluene (250 mL).

  • Add p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol) to the mixture.

  • Reflux the mixture for 12 hours, collecting the water in the Dean-Stark trap.

  • After cooling to room temperature, the reaction mixture is washed with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(4-chlorophenyl)-2-(2-bromophenyl)-4-methyl-1H-pyrrole.

Expected Yield: 60-70%

Step 3: Synthesis of 5-chloro-2-methyl-2,3,3a,12b-Tetradehydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Target Compound)

This final step involves an intramolecular Ullmann condensation to form the seven-membered oxepine ring.[6]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(4-chlorophenyl)-2-(2-bromophenyl)-4-methyl-1H-pyrrole348.6434.9 g0.1
Copper(I) iodide (CuI)190.451.9 g0.01
1,10-Phenanthroline180.211.8 g0.01
Cesium carbonate (Cs₂CO₃)325.8265.2 g0.2
N,N-Dimethylformamide (DMF, anhydrous)73.09300 mL-
Toluene92.14As needed-
Saturated ammonium chloride53.49As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • To a flame-dried 1 L three-necked flask under a nitrogen atmosphere, add 1-(4-chlorophenyl)-2-(2-bromophenyl)-4-methyl-1H-pyrrole (34.9 g, 0.1 mol), copper(I) iodide (1.9 g, 0.01 mol), 1,10-phenanthroline (1.8 g, 0.01 mol), and cesium carbonate (65.2 g, 0.2 mol).

  • Add anhydrous N,N-dimethylformamide (300 mL) via cannula.

  • Heat the reaction mixture to 120 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • The filtrate is diluted with toluene (300 mL) and washed with saturated ammonium chloride solution (3 x 150 mL) and brine (150 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-chloro-2-methyl-2,3,3a,12b-Tetradehydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole.

Expected Yield: 50-60%

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1This compoundMethyl acetate, Sodium methoxideMethyl 2-(2-bromophenyl)-3-oxobutanoate75-85
2Methyl 2-(2-bromophenyl)-3-oxobutanoate1-(4-chlorophenyl)ethan-1-amine, p-TsOH1-(4-chlorophenyl)-2-(2-bromophenyl)-4-methyl-1H-pyrrole60-70
31-(4-chlorophenyl)-2-(2-bromophenyl)-4-methyl-1H-pyrroleCuI, 1,10-Phenanthroline, Cs₂CO₃5-chloro-2-methyl-2,3,3a,12b-Tetradehydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole50-60

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Paal-Knorr Pyrrole Synthesis cluster_step3 Step 3: Intramolecular Ullmann Condensation This compound This compound node_step1 Methyl 2-(2-bromophenyl)-3-oxobutanoate This compound->node_step1 Methyl acetate, NaOCH₃ node_step2 1-(4-chlorophenyl)-2-(2-bromophenyl)-4-methyl-1H-pyrrole node_step1->node_step2 1-(4-chlorophenyl)ethan-1-amine, p-TsOH node_step3 2,3,3a,12b-Tetradehydro Asenapine node_step2->node_step3 CuI, 1,10-Phenanthroline, Cs₂CO₃

Caption: Proposed synthetic workflow for 2,3,3a,12b-Tetradehydro Asenapine.

Asenapine Signaling Pathway

Asenapine's therapeutic effects are believed to be mediated through its antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors.[1][7] It also interacts with a variety of other receptors, contributing to its overall pharmacological profile.

Asenapine_Signaling cluster_asenapine Asenapine cluster_receptors Receptor Targets cluster_effects Downstream Effects Asenapine Asenapine D2 Dopamine D₂ Receptor Asenapine->D2 Antagonist HT2A Serotonin 5-HT₂A Receptor Asenapine->HT2A Antagonist Other Other Receptors (e.g., 5-HT₂C, α-adrenergic, H₁) Asenapine->Other Antagonist Antipsychotic Antipsychotic Effects (Reduction of positive symptoms) D2->Antipsychotic Negative_Cognitive Improvement in Negative and Cognitive Symptoms HT2A->Negative_Cognitive Side_Effects Side Effects (e.g., sedation, metabolic changes) Other->Side_Effects

Caption: Simplified signaling pathway of Asenapine's mechanism of action.

References

Application Notes and Protocols for the Negishi Coupling of Methyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Negishi coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organozinc compound and an organic halide or triflate.[1][2] This reaction is distinguished by its high functional group tolerance, making it a valuable tool in the synthesis of complex molecules, particularly in the field of drug discovery and development. The use of organozinc reagents, which are generally more reactive than organoboron (Suzuki) or organotin (Stille) reagents but less reactive than organolithium or Grignard reagents, allows for coupling reactions under mild conditions while tolerating sensitive functional groups such as esters, ketones, and nitriles.[3][4][5]

This application note provides a detailed experimental procedure for the Negishi coupling of Methyl 2-(2-bromophenyl)acetate with a representative organozinc reagent. The protocol outlines the preparation of the organozinc reagent and the subsequent cross-coupling reaction, offering a foundational method for the synthesis of a variety of disubstituted benzene derivatives.

Reaction Principle

The catalytic cycle of the Negishi coupling typically involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (this compound) to form a Pd(II) complex.[1]

  • Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[1]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Experimental Protocols

This section details the procedures for the preparation of the organozinc reagent and the subsequent Negishi coupling reaction. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Preparation of the Organozinc Reagent (e.g., Alkylzinc Halide)

This protocol describes the in situ formation of an organozinc reagent from an organic halide.

Materials:

  • Organic bromide or iodide (1.0 equiv)

  • Activated zinc dust (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add the activated zinc dust.

  • Heat the flask under vacuum and then cool to room temperature under a stream of argon.

  • Add anhydrous THF to the flask, followed by a catalytic amount of iodine to activate the zinc (the purple color will disappear upon activation).

  • Add the organic halide, either neat or as a solution in THF, to the stirred suspension. The reaction may require gentle heating to initiate.

  • Monitor the progress of the insertion by gas chromatography (GC) analysis of quenched aliquots.

  • Once the formation of the organozinc reagent is complete, the resulting solution can be used directly in the coupling reaction.

Protocol 2: Negishi Coupling of this compound

This protocol outlines the cross-coupling of this compound with the pre-formed organozinc reagent.

Materials:

  • This compound (1.0 equiv)

  • Solution of organozinc reagent from Protocol 1 (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous THF

Procedure:

  • To a separate flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst.

  • Add a solution of this compound in anhydrous THF to the flask containing the catalyst.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Slowly add the solution of the organozinc reagent (from Protocol 1) to the reaction mixture via cannula.

  • Heat the reaction mixture to the desired temperature (e.g., 50-65 °C) and monitor its progress by Thin Layer Chromatography (TLC) or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following table summarizes representative quantitative data for the Negishi coupling of an aryl bromide with various organozinc reagents, based on typical outcomes reported in the literature for similar substrates.

EntryOrganozinc Reagent (R-ZnX)Catalyst (mol%)LigandSolventTemperature (°C)Time (h)Yield (%)
1Methylzinc bromidePd(OAc)₂ (2)SPhos (4)THF251285-95
2Ethylzinc bromidePd₂(dba)₃ (1)XPhos (2.5)Dioxane80880-90
3Phenylzinc chloridePd(PPh₃)₄ (5)-THF651875-85
4Isopropylzinc bromidePdCl₂(dppf) (3)-Toluene702470-80
5Vinylzinc bromidePd(P(t-Bu)₃)₂ (2)-THF/NMP100688-98

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualization

Catalytic Cycle of Negishi Coupling

Negishi_Cycle Catalytic Cycle of Negishi Coupling Pd0 Pd(0)L_n PdII R-Pd(II)-X L_n Pd0->PdII OxAdd Oxidative Addition PdII_R_R1 R-Pd(II)-R' L_n PdII->PdII_R_R1 ZnX2 ZnX₂ PdII->ZnX2 Transmetal Transmetalation PdII_R_R1->Pd0 Product R-R' PdII_R_R1->Product RedElim Reductive Elimination RX Ar-X (this compound) R1ZnX R'-ZnX

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Negishi Coupling cluster_prep Organozinc Reagent Preparation cluster_coupling Negishi Coupling Reaction cluster_workup Workup and Purification prep1 1. Add activated Zinc to flame-dried flask under Argon prep2 2. Add anhydrous THF and catalytic Iodine prep1->prep2 prep3 3. Add Organic Halide and initiate reaction prep2->prep3 prep4 4. Monitor formation of R-ZnX prep3->prep4 coup1 5. To a separate flask, add Pd catalyst and This compound in THF prep4->coup1 coup2 6. Add R-ZnX solution to the catalyst mixture coup1->coup2 coup3 7. Heat and monitor reaction progress coup2->coup3 work1 8. Quench reaction with saturated aq. NH₄Cl coup3->work1 work2 9. Extract with organic solvent work1->work2 work3 10. Dry, filter, and concentrate work2->work3 work4 11. Purify by column chromatography work3->work4 final_product final_product work4->final_product Isolated Product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: The Role of Methyl 2-(2-bromophenyl)acetate in the Synthesis of Substituted Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-bromophenyl)acetate is a versatile building block in modern organic synthesis, particularly in the construction of substituted biaryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1][2] The presence of the bromo-substituent on the phenyl ring allows for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes and experimental protocols for the use of this compound in two of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Key Applications in Biaryl Synthesis

The primary application of this compound in this context is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The bromine atom serves as a reactive handle for the formation of new bonds, leading to the synthesis of a diverse array of biaryl derivatives.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, typically between an organoboron compound (like a boronic acid or ester) and an organic halide.[3] In the case of this compound, this reaction allows for the introduction of a new aryl or heteroaryl group at the 2-position of the phenyl ring, yielding substituted biphenyl-2-yl acetate derivatives.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[4][5] Utilizing this compound in this reaction enables the introduction of a variety of amino groups, leading to the formation of N-aryl-2-aminophenylacetate derivatives. These products are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and pharmacologically active molecules.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

G cluster_product Product reactant1 This compound product Methyl 2-(biphenyl-2-yl)acetate Derivative reactant1->product + Arylboronic Acid reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃) solvent Solvent (e.g., Toluene/H₂O)

Figure 1: General scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O1001295
22-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Dioxane/H₂O1001688
3Methyl 2-bromobenzoate3-Tolylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃DME/H₂O802492

Note: The data in this table is representative of Suzuki-Miyaura reactions with various aryl bromides to provide a general expectation of reaction efficiency.

Protocol 2: Buchwald-Hartwig Amination of this compound with an Aniline

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a representative aniline.

Reaction Scheme:

G cluster_product Product reactant1 This compound product Methyl 2-(2-(phenylamino)phenyl)acetate reactant1->product + Aniline reactant2 Aniline reactant2->product catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) ligand Ligand (e.g., XPhos) base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene)

Figure 2: General scheme for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Aniline or other amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)[4]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), K₃PO₄, or Cs₂CO₃, 1.4-2.5 equiv)

  • Anhydrous aprotic solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Yields for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-4-methylpyridineAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85 (est.)
22-Bromo-4-methylpyridineMorpholinePd₂(dba)₃ (1.5)(±)-BINAP (3)NaOtBuToluene1001880-90 (est.)
3BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLiToluene1102497

Note: The data in this table is based on representative yields for the Buchwald-Hartwig amination of various aryl bromides to provide a framework for reaction optimization.[6]

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex Ar-Pd(II)-Br(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)₂) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Biaryl Product) reductive_elimination->product base Base base->transmetalation

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Workflow for Biaryl Synthesis

Workflow start Start: Weigh Reagents (this compound, Coupling Partner, Catalyst, Base) setup Reaction Setup (Inert Atmosphere, Add Solvent) start->setup reaction Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end Final Product: Substituted Biaryl analysis->end

Figure 4: General experimental workflow for biaryl synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted biaryl compounds. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions provide efficient and modular routes to construct C-C and C-N bonds, respectively. The resulting biaryl acetate derivatives are important intermediates for the development of novel pharmaceuticals and other functional organic materials. The protocols and data presented in these application notes serve as a practical guide for researchers to successfully employ this compound in their synthetic endeavors.

References

Application Notes and Protocols for Stille Coupling Reactions Involving "Methyl 2-(2-bromophenyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of "Methyl 2-(2-bromophenyl)acetate" in Stille coupling reactions. The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organostannane and an organic halide.[1][2] "this compound" is a valuable building block in organic synthesis, particularly in the construction of biaryl systems which are prevalent in medicinal chemistry and materials science.[3] The ester functionality in this starting material is generally well-tolerated in Stille couplings, making it an attractive substrate for the synthesis of complex molecules.[3]

Introduction to Stille Coupling Reactions

The Stille coupling reaction, discovered by John K. Stille, has become a fundamental tool in synthetic organic chemistry. The reaction's success stems from the stability of organostannane reagents to air and moisture, and its tolerance of a wide array of functional groups.[1][4] The general transformation involves the reaction of an organostannane (R-SnR'3) with an organic electrophile (R''-X) in the presence of a palladium catalyst to form a new carbon-carbon bond (R-R'').

The catalytic cycle of the Stille reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in this case, this compound) to form a Pd(II) intermediate.

  • Transmetalation: The organostannane transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Applications in Research and Drug Development

The biaryl acetic acid motif, readily accessible through Stille coupling of "this compound," is a key structural feature in numerous biologically active compounds. Non-steroidal anti-inflammatory drugs (NSAIDs) are a prominent class of pharmaceuticals that often contain this scaffold. The ability to rapidly generate a library of substituted biaryl acetic acid derivatives through this methodology is highly valuable in drug discovery programs for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are generalized procedures for the Stille coupling of "this compound" with various organostannanes. Optimization of the reaction conditions (catalyst, ligand, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Protocol for Stille Coupling of this compound

Materials:

  • This compound

  • Organostannane (e.g., tributyl(aryl)stannane, tributyl(vinyl)stannane) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF)

  • Optional: Additive (e.g., CsF, Cu(I) salts)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 mmol).

  • Add the anhydrous, degassed solvent (5-10 mL) via syringe.

  • Add the organostannane (1.1 - 1.5 mmol) to the reaction mixture via syringe.

  • If using an additive, add it to the flask at this stage.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove tin byproducts, a wash with an aqueous solution of KF or DBU can be employed.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 2-(2-arylphenyl)acetate.

Data Presentation

EntryOrganostannane Coupling PartnerPalladium Catalyst/LigandSolventAdditiveTemperature (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh3)4TolueneNone1101275-95
2Tributyl(vinyl)stannanePd2(dba)3 / P(o-tol)3THFNone70880-98
3Tributyl(2-thienyl)stannanePd(OAc)2 / XPhosDioxaneCsF1001670-90
4Tributyl(ethynyl)stannanePd(PPh3)4DMFCuI60665-85

Note: Yields are approximate and based on reactions with structurally similar aryl bromides. Actual yields with this compound may vary.

Visualizations

Reaction Scheme

Stille_Coupling Stille Coupling of this compound cluster_reaction reactant1 This compound product1 Methyl 2-(2-R-phenyl)acetate reactant1->product1 + reactant1->product1      Pd(0) catalyst      Solvent, Heat reactant2 R-Sn(Bu)3 reactant2->product1 reactant2->product1      Pd(0) catalyst      Solvent, Heat product2 Br-Sn(Bu)3 product1->product2 + catalyst Pd(0) Catalyst

Caption: General scheme of the Stille coupling reaction.

Catalytic Cycle

Stille_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L_n-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r_intermediate Ar-Pd(II)L_n-R transmetalation->pd_r_intermediate snbu3br BrSnBu3 transmetalation->snbu3br reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product arbr This compound arbr->oxidative_addition rsnbu3 R-SnBu3 rsnbu3->transmetalation

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Workflow

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants and Catalyst setup->reagents reaction Heat and Stir reagents->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: General experimental workflow for Stille coupling.

References

Application Notes and Protocols: The Versatile Role of Methyl 2-(2-bromophenyl)acetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-bromophenyl)acetate is a versatile chemical intermediate with significant applications in the synthesis of a variety of agrochemicals. Its unique structure, featuring a bromine atom and a methyl acetate group on a phenyl ring, allows for diverse chemical modifications, making it a valuable building block for creating complex molecules with desired biological activities. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemical classes, namely strobilurin fungicides and picolinic acid herbicides, utilizing this compound and its derivatives.

I. Synthesis of Strobilurin Fungicides

Strobilurin fungicides are a major class of agricultural chemicals used to control a broad spectrum of fungal diseases in crops. A key synthetic precursor for many strobilurin fungicides is (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate. While not a direct product of this compound, a plausible and efficient synthetic pathway can be designed starting from the closely related and commercially available Methyl 2-(o-tolyl)acetate, which can be conceptually derived from this compound via a dehalogenation-methylation strategy (though direct synthesis from o-tolylacetic acid is more common).

Application Note:

The synthesis of strobilurin fungicides from Methyl 2-(o-tolyl)acetate involves a multi-step process. The key transformations include the introduction of an oxo group, followed by oximation to create the characteristic methoxyimino moiety. Subsequent benzylic bromination of the tolyl methyl group furnishes the crucial intermediate, which is then coupled with a phenolic compound to yield the final strobilurin fungicide, such as Kresoxim-methyl.

Experimental Protocol: Synthesis of Kresoxim-methyl

Step 1: Synthesis of Methyl 2-oxo-2-(o-tolyl)acetate

This step involves the oxidation of Methyl 2-(o-tolyl)acetate to introduce a keto group.

  • Materials: Methyl 2-(o-tolyl)acetate, Potassium permanganate (KMnO4), Sodium carbonate (Na2CO3), Dichloromethane (CH2Cl2), Sodium bisulfite (NaHSO3), Magnesium sulfate (MgSO4).

  • Procedure:

    • Dissolve Methyl 2-(o-tolyl)acetate in dichloromethane.

    • Prepare an aqueous solution of potassium permanganate and sodium carbonate.

    • Slowly add the KMnO4 solution to the solution of Methyl 2-(o-tolyl)acetate at 0-5 °C with vigorous stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain Methyl 2-oxo-2-(o-tolyl)acetate.

Step 2: Synthesis of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate

This step involves the formation of the methoxyimino group.

  • Materials: Methyl 2-oxo-2-(o-tolyl)acetate, Methoxyamine hydrochloride, Pyridine, Methanol.

  • Procedure:

    • Dissolve Methyl 2-oxo-2-(o-tolyl)acetate in methanol.

    • Add methoxyamine hydrochloride and pyridine to the solution.

    • Reflux the mixture and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate.

Step 3: Synthesis of (E)-Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate

This step involves the bromination of the benzylic methyl group.

  • Materials: (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).

  • Procedure:

    • Dissolve (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate in carbon tetrachloride.

    • Add N-Bromosuccinimide and a catalytic amount of AIBN.

    • Reflux the mixture under a light source (e.g., a 250W lamp) to initiate the radical reaction.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture and filter off the succinimide.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Step 4: Synthesis of Kresoxim-methyl

This is the final coupling step.

  • Materials: (E)-Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate, o-Cresol, Potassium carbonate (K2CO3), Acetone.

  • Procedure:

    • To a solution of o-cresol in acetone, add potassium carbonate.

    • Add the solution of (E)-Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate in acetone dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with dilute sodium hydroxide solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain Kresoxim-methyl.

Quantitative Data Summary
StepProductStarting MaterialYield (%)Purity (%)
1Methyl 2-oxo-2-(o-tolyl)acetateMethyl 2-(o-tolyl)acetate70-80>95
2(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetateMethyl 2-oxo-2-(o-tolyl)acetate85-95>98
3(E)-Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate60-70>95
4Kresoxim-methyl(E)-Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate80-90>98

Note: Yields and purities are approximate and can vary based on reaction conditions and purification methods.

Synthesis Workflow Diagram

Strobilurin_Synthesis cluster_start Starting Material Conceptual Origin cluster_synthesis Kresoxim-methyl Synthesis Methyl_2_2_bromophenyl_acetate This compound Methyl_2_o_tolyl_acetate Methyl 2-(o-tolyl)acetate Methyl_2_2_bromophenyl_acetate->Methyl_2_o_tolyl_acetate Dehalogenation- Methylation (Conceptual) Step1 Methyl 2-oxo-2-(o-tolyl)acetate Methyl_2_o_tolyl_acetate->Step1 Oxidation (KMnO4) Step2 (E)-Methyl 2-(methoxyimino)- 2-(o-tolyl)acetate Step1->Step2 Oximation (Methoxyamine HCl) Step3 (E)-Methyl 2-(2-(bromomethyl)phenyl)- 2-(methoxyimino)acetate Step2->Step3 Benzylic Bromination (NBS, AIBN) Step4 Kresoxim-methyl Step3->Step4 Etherification (o-Cresol, K2CO3)

Caption: Synthetic pathway for Kresoxim-methyl.

II. Synthesis of Picolinic Acid Herbicides

Picolinic acid herbicides are a class of synthetic auxin herbicides effective against broadleaf weeds. The "2-bromophenyl" moiety present in this compound can be incorporated into heterocyclic structures, such as pyrazoles, which are then used to build the final herbicide molecule.

Application Note:

The synthesis of picolinic acid herbicides containing a 2-bromophenyl-pyrazole moiety involves the construction of the pyrazole ring as a key step. This is typically achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound. In this context, 2-bromophenylhydrazine, which can be synthesized from 2-bromoaniline (derivable from the starting material's phenyl ring), is a key intermediate. This pyrazole intermediate is then coupled with a substituted picolinic acid derivative to form the final herbicide.

Experimental Protocol: Synthesis of a 4-Amino-6-(5-(2-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-picolinic Acid Derivative

Step 1: Synthesis of 2-Bromophenylhydrazine

This is a standard conversion of an aniline to a hydrazine.

  • Materials: 2-Bromoaniline, Sodium nitrite (NaNO2), Hydrochloric acid (HCl), Stannous chloride (SnCl2).

  • Procedure:

    • Diazotize 2-bromoaniline with sodium nitrite and hydrochloric acid at 0-5 °C.

    • Reduce the resulting diazonium salt with a solution of stannous chloride in concentrated hydrochloric acid.

    • Neutralize the reaction mixture with a base (e.g., NaOH) and extract the 2-bromophenylhydrazine with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer and remove the solvent to obtain the product.

Step 2: Synthesis of 1-(2-Bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one

This step forms the pyrazole ring.

  • Materials: 2-Bromophenylhydrazine, Ethyl acetoacetate, Ethanol, Sodium ethoxide.

  • Procedure:

    • Dissolve 2-bromophenylhydrazine in ethanol.

    • Add ethyl acetoacetate to the solution.

    • Add a catalytic amount of sodium ethoxide and reflux the mixture.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and acidify with dilute acid to precipitate the product.

    • Filter, wash with water, and dry to obtain 1-(2-bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one.

Step 3: Synthesis of the Picolinic Acid Herbicide

This is a representative coupling reaction. The specific picolinic acid starting material will vary depending on the target herbicide.

  • Materials: 1-(2-Bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one, A suitably substituted 4-amino-6-chloro-picolinic acid derivative, a base (e.g., Potassium carbonate), and a solvent (e.g., DMF).

  • Procedure:

    • Dissolve the pyrazolone intermediate and the picolinic acid derivative in DMF.

    • Add potassium carbonate and heat the reaction mixture.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into water and acidify to precipitate the product.

    • Filter, wash with water, and dry to obtain the final picolinic acid herbicide.

Quantitative Data Summary
StepProductStarting MaterialYield (%)Purity (%)
12-Bromophenylhydrazine2-Bromoaniline75-85>97
21-(2-Bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one2-Bromophenylhydrazine80-90>98
3Picolinic Acid HerbicidePyrazolone Intermediate60-75>95

Note: Yields and purities are approximate and can vary based on reaction conditions and purification methods.

Synthesis Workflow Diagram

Herbicide_Synthesis cluster_start Starting Material & Precursor cluster_synthesis Picolinic Acid Herbicide Synthesis Methyl_2_2_bromophenyl_acetate This compound 2_Bromoaniline 2-Bromoaniline Methyl_2_2_bromophenyl_acetate->2_Bromoaniline Conceptual Derivation Step1 2-Bromophenylhydrazine 2_Bromoaniline->Step1 Diazotization & Reduction Step2 1-(2-Bromophenyl)-3-methyl- 1H-pyrazol-5(4H)-one Step1->Step2 Cyclocondensation (Ethyl acetoacetate) Step3 Picolinic Acid Herbicide Step2->Step3 Coupling with Picolinic Acid Derivative

Caption: Synthetic pathway for a picolinic acid herbicide.

Conclusion

This compound and its derivatives are valuable precursors in the synthesis of important agrochemicals. The protocols and data presented here provide a foundation for researchers and scientists in the agrochemical industry to develop and optimize synthetic routes to novel and existing fungicides and herbicides. The versatility of this starting material, combined with the detailed methodologies, should facilitate further innovation in the field of crop protection.

Introduction: The Strategic Advantage of the Negishi Coupling in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of 2-Aryl and 2-Alkylphenylacetates via Palladium-Catalyzed Cross-Coupling of Methyl 2-(2-bromophenyl)acetate with Organozinc Reagents

In the landscape of carbon-carbon bond formation, the Negishi coupling stands as a cornerstone reaction, prized for its versatility and exceptional functional group tolerance.[1][2] This palladium or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate, providing a powerful tool for constructing complex molecular architectures.[2][3] The moderate reactivity of organozinc reagents, less aggressive than their organolithium or Grignard counterparts, is key to their compatibility with sensitive functionalities like esters and nitriles, making them ideal for late-stage functionalization in drug development and total synthesis.[4][5]

This guide focuses on a specific and highly relevant application: the reaction of this compound with various organozinc reagents. This transformation is a direct and efficient route to synthesize substituted 2-phenylacetate derivatives, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. As a Senior Application Scientist, this document aims to provide not just a protocol, but a comprehensive understanding of the reaction's mechanism, the rationale behind experimental choices, and practical guidance for successful execution and troubleshooting.

Part 1: The Core Chemistry: Mechanism and Key Components

A successful cross-coupling reaction hinges on the interplay between the substrate, the organometallic reagent, and the catalyst. Understanding each component is fundamental to mastering the application.

The Substrate: this compound

This compound serves as the electrophilic partner in this reaction. Its structure contains two key features:

  • The Aryl Bromide: The carbon-bromine bond on the phenyl ring is the reactive site for the palladium catalyst. It is susceptible to oxidative addition, initiating the catalytic cycle.

  • The Methyl Ester: This functional group is typically non-reactive under Negishi conditions, showcasing the reaction's high functional group tolerance.[4][5] This stability is crucial, as it allows for direct coupling without the need for protecting group strategies.[6]

The Nucleophile: Organozinc Reagents (R-ZnX)

Organozinc halides are the workhorses of the Negishi coupling. Their utility stems from a balance of sufficient nucleophilicity to participate in transmetalation and stability towards many common functional groups.[4]

Preparation of Organozinc Reagents: The synthesis of organozinc reagents is a critical preliminary step, and several methods are available:

  • Transmetalation from Organolithium or Grignard Reagents: A common method involves reacting a more reactive organometallic (RLi or RMgX) with a zinc halide salt (e.g., ZnCl₂, ZnBr₂). This approach is reliable but inherits the functional group limitations of the parent organometallic.[5]

  • Direct Insertion of Zinc Metal: For many organic halides (RI, RBr), direct insertion of zinc metal is a highly effective method. The success of this approach is often dependent on the activation of the zinc metal.[7] Highly reactive Rieke® Zinc , formed by the reduction of zinc salts, has a high surface area and can react directly with a broad scope of organic halides, including bromides, under mild, room temperature conditions.[5][8] The presence of lithium chloride (LiCl) is often essential, as it helps to break up zinc aggregates and solubilize the resulting organozinc species, thereby accelerating the reaction.[7][9]

The Catalytic Cycle: A Mechanistic Deep Dive

The widely accepted mechanism for the palladium-catalyzed Negishi coupling is a three-step catalytic cycle that continuously regenerates the active Pd(0) catalyst.[2][3][10]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step oxidizes the palladium from the 0 to the +2 oxidation state, forming a square planar Pd(II) complex.[2][3]

  • Transmetalation: The organozinc reagent (R'-ZnX) then transfers its organic group (R') to the palladium center. The halide from the palladium complex is exchanged for the R' group, forming a diorganopalladium(II) intermediate and a zinc halide salt (ZnX₂). This is often the rate-determining step and involves the transfer of a ligand from one metal to another.[2][11]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium complex couple, forming a new carbon-carbon bond and the desired product. This process reduces the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[1][3]

Diagram: The Negishi Catalytic Cycle

Negishi_Cycle cluster_labels pd0 Pd(0)L₂ (Active Catalyst) pdi_complex [Ar-Pd(II)(Br)L₂] (Palladacycle) pd0->pdi_complex l1 Oxidative Addition oxidative_add Oxidative Addition diorgano_complex [Ar-Pd(II)(R')L₂] (Diorganopalladium) pdi_complex->diorgano_complex l2 Transmetalation transmetalation Transmetalation diorgano_complex->pd0 reductive_elim Reductive Elimination znx2_out ZnX₂ diorgano_complex->znx2_out l3 Reductive Elimination product_out Ar-R' (Product) arbr_in Ar-Br (this compound) rznx_in R'-ZnX (Organozinc Reagent)

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Part 2: Application Notes and Experimental Protocols

This section translates theory into practice, providing a detailed workflow for conducting the reaction successfully.

Expert Insights: Critical Parameters for Success
  • Atmosphere: Organozinc reagents and Pd(0) catalysts are sensitive to oxygen and moisture. All reactions must be performed under an inert atmosphere (high-purity Argon or Nitrogen) using oven-dried glassware and anhydrous solvents.

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent. It readily dissolves the organozinc reagents and the palladium complexes. Other aprotic polar solvents like DMF or NMP can also be used, and in some cases, may enhance reactivity, particularly for organozinc formation.[7][12]

  • Catalyst and Ligand Selection:

    • Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common, reliable choice as it is a pre-formed, air-stable Pd(0) source. Alternatively, a combination of a Pd(II) or Pd(0) source like Pd₂(dba)₃ with a phosphine ligand can be used to generate the active catalyst in situ.

    • Ligands: For simple couplings, triphenylphosphine (PPh₃) is often sufficient. However, for more challenging substrates or to improve reaction rates and yields, more electron-rich and bulky phosphine ligands such as XPhos or Buchwald's biaryl phosphine ligands can be highly effective.[1]

  • Temperature: The formation of the organozinc reagent may require gentle heating (e.g., 40-60°C) to initiate the insertion of zinc. The subsequent cross-coupling step is often efficient at room temperature but may benefit from heating to reflux to drive the reaction to completion, especially with less reactive aryl chlorides or sterically hindered partners.[1]

Protocol 1: Preparation of Phenylzinc Chloride Reagent (0.5 M in THF)

This protocol details the in situ preparation of an arylzinc reagent from an aryl bromide using activated zinc dust.

Materials:

  • Zinc dust (<10 micron, activated)

  • 1,2-Dibromoethane

  • Chlorotrimethylsilane (TMSCl)

  • Bromobenzene

  • Anhydrous THF

Procedure:

  • Zinc Activation: To an oven-dried three-neck flask equipped with a reflux condenser, magnetic stir bar, and argon inlet, add zinc dust (1.5 eq.). The flask is flame-dried under vacuum and backfilled with argon.

  • Anhydrous THF is added, followed by the careful addition of 1,2-dibromoethane (0.1 eq.) and TMSCl (0.05 eq.).[9]

  • The mixture is heated gently (e.g., with a heat gun) until bubbling is observed, indicating activation. It is then stirred at room temperature for 30 minutes.

  • Organozinc Formation: A solution of bromobenzene (1.0 eq.) in anhydrous THF is added dropwise to the activated zinc slurry.

  • The reaction mixture is heated to 60°C and stirred for 2-4 hours. The formation of the organozinc reagent can be monitored by quenching an aliquot with iodine and analyzing by GC-MS. The resulting grey solution of phenylzinc chloride is used directly in the subsequent coupling step.

Protocol 2: Negishi Coupling of this compound with Phenylzinc Chloride

Materials:

  • This compound

  • Phenylzinc chloride solution (prepared as above)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous THF

Procedure:

  • Reaction Setup: To a separate oven-dried flask under argon, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add anhydrous THF to dissolve the solids.

  • Coupling: To the stirring solution, add the freshly prepared Phenylzinc chloride solution (1.2 eq.) via cannula at room temperature.

  • The reaction mixture is stirred at room temperature or heated to reflux (e.g., 66°C for THF) for 12-24 hours. Reaction progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or EDTA.[13]

  • The aqueous layer is extracted three times with ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Methyl 2-(2-phenylphenyl)acetate.

Diagram: Experimental Workflow

Workflow start Start: Oven-Dried Glassware under Argon zinc_prep Prepare Organozinc Reagent (e.g., R-ZnCl from R-Br + Zn) start->zinc_prep setup Set up Coupling Reaction: - this compound - Pd Catalyst (e.g., Pd(PPh3)4) - Anhydrous THF start->setup add_reagent Add Organozinc Reagent via Cannula zinc_prep->add_reagent setup->add_reagent react Stir at RT or Reflux (Monitor by TLC/GC-MS) add_reagent->react workup Quench (aq. NH4Cl) & Extract with Organic Solvent react->workup purify Dry, Concentrate, & Purify via Column Chromatography workup->purify product Final Product: Methyl 2-(2-R-phenyl)acetate purify->product

Caption: Step-by-step experimental workflow for the synthesis.

Part 3: Data, Performance, and Troubleshooting

Quantitative Data: Expected Yields

The Negishi coupling is known for its high efficiency. The following table provides representative yields for the coupling of this compound with various organozinc reagents based on literature precedents for similar substrates.[14][15]

Organozinc Reagent (R-ZnX)R GroupTypeExpected Yield (%)
Phenylzinc chloridePhenylAryl (sp²)85 - 95%
4-Methoxyphenylzinc bromide4-MethoxyphenylAryl (sp², electron-rich)90 - 98%
Vinylzinc bromideVinylAlkenyl (sp²)80 - 92%
Methylzinc chlorideMethylAlkyl (sp³)75 - 88%
Ethylzinc bromideEthylAlkyl (sp³)70 - 85%
2-Thienylzinc chloride2-ThienylHeteroaryl82 - 94%

Note: Yields are highly dependent on reaction conditions, purity of reagents, and efficiency of purification.

Troubleshooting Guide: A Scientist's Perspective

Even robust reactions can encounter issues. This section provides a logical framework for diagnosing and solving common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive CatalystUse a fresh bottle of catalyst or a different batch. Consider using an in situ generated catalyst from a reliable precursor like Pd₂(dba)₃ and a ligand.
2. Decomposed Organozinc ReagentPrepare the organozinc reagent fresh before use. Ensure the starting organic halide and zinc are of high quality and solvents are rigorously anhydrous. Titrate the organozinc solution before use to confirm its concentration.
3. Insufficient Inert AtmosphereImprove inert gas technique. Flame-dry all glassware under vacuum immediately before use. Use septa that have not been punctured multiple times.
4. Poor Quality Solvents/ReagentsUse freshly distilled or purchased anhydrous solvents. Ensure this compound is pure.
Significant Homocoupling 1. R-R HomocouplingThis can occur if the organozinc reagent is heated in the presence of oxygen or the catalyst. Ensure a strict inert atmosphere. Add the organozinc reagent slowly to the reaction mixture.
2. Ar-Ar HomocouplingCan be promoted by certain catalyst/ligand combinations or high temperatures. Try a different ligand or run the reaction at a lower temperature for a longer period.
Formation of Protodebrominated Byproduct (Methyl phenylacetate) 1. Moisture in the ReactionThis indicates the aryl-palladium intermediate is being protonated. Ensure all reagents and solvents are scrupulously dry.
2. Acidic ImpuritiesEnsure all glassware is clean and free of acidic residue.

Diagram: Troubleshooting Decision Tree

Caption: A logical decision tree for troubleshooting common issues.

Conclusion

The Negishi coupling of this compound with organozinc reagents is a robust and highly effective method for the synthesis of valuable 2-aryl and 2-alkylphenylacetate derivatives. Its success lies in the careful preparation of the organozinc nucleophile, the selection of an appropriate palladium catalyst system, and the maintenance of a strictly inert reaction environment. By understanding the underlying mechanism and the rationale behind the experimental parameters, researchers can reliably leverage this powerful reaction to advance their synthetic campaigns in drug discovery and materials science.

References

The Versatile Role of Methyl 2-(2-bromophenyl)acetate in Copper-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern organic synthesis, the quest for efficient and selective methods for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is paramount. Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to their palladium-catalyzed counterparts, offering unique reactivity and a broad substrate scope.[1][2] This guide focuses on the applications of a versatile building block, Methyl 2-(2-bromophenyl)acetate , in copper-catalyzed cross-coupling reactions. The strategic placement of the bromo and methyl acetate functionalities on the aromatic ring makes this substrate an ideal precursor for a variety of valuable molecular architectures, including medicinally relevant heterocyclic scaffolds such as oxindoles and benzofurans.

This document provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging this compound in key copper-catalyzed transformations. The emphasis is on understanding the underlying principles, providing practical experimental details, and offering insights into reaction optimization.

I. Intramolecular C-N Coupling: A Direct Route to Substituted Oxindoles

The oxindole scaffold is a privileged motif in numerous natural products and pharmaceuticals. Copper-catalyzed intramolecular N-arylation of amides derived from this compound offers a direct and efficient pathway to construct this valuable heterocyclic system. This transformation is a powerful alternative to traditional methods that often require harsh conditions or multi-step sequences.

Mechanistic Rationale:

The reaction is believed to proceed through a classic Ullmann-type mechanism. The copper(I) catalyst undergoes oxidative addition to the aryl bromide. Subsequent coordination and deprotonation of the amide nitrogen lead to the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the active copper(I) species. The choice of ligand is crucial to stabilize the copper catalyst and facilitate the key steps of the catalytic cycle. Amino acids, such as L-proline, have been shown to be particularly effective ligands in these transformations.[3][4]

Diagram: Proposed Catalytic Cycle for Intramolecular C-N Coupling

G cluster_cycle Catalytic Cycle Cu(I)L Cu(I)L Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Cu(I)L->Oxidative_Addition Ar-Cu(III)(Br)L Ar-Cu(III)(Br)L Oxidative_Addition->Ar-Cu(III)(Br)L Ligand_Exchange Ligand Exchange (Amide) Ar-Cu(III)(Br)L->Ligand_Exchange Ar-Cu(III)(Amide)L Ar-Cu(III)(Amide)L Ligand_Exchange->Ar-Cu(III)(Amide)L Reductive_Elimination Reductive Elimination Ar-Cu(III)(Amide)L->Reductive_Elimination Product Oxindole Product Reductive_Elimination->Product Product->Cu(I)L Regeneration

Caption: Proposed catalytic cycle for the copper-catalyzed intramolecular C-N coupling.

Protocol: Synthesis of 1-Benzyl-1,3-dihydro-2H-indol-2-one

This protocol describes the synthesis of a representative N-substituted oxindole from the corresponding amide precursor, which is readily prepared from this compound.

Step 1: Synthesis of N-Benzyl-2-(2-bromophenyl)acetamide

  • To a solution of this compound (1.0 equiv) in a suitable solvent such as methanol, add benzylamine (1.2 equiv).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-2-(2-bromophenyl)acetamide.

Step 2: Intramolecular C-N Cyclization

  • To an oven-dried Schlenk tube, add N-benzyl-2-(2-bromophenyl)acetamide (1.0 equiv), copper(I) iodide (CuI, 0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield 1-benzyl-1,3-dihydro-2H-indol-2-one.

Parameter Condition Rationale
Catalyst Copper(I) Iodide (CuI)A common and effective copper(I) source for Ullmann-type couplings.
Ligand L-prolineAn inexpensive and efficient amino acid ligand that enhances catalyst solubility and activity.
Base Potassium Carbonate (K₂CO₃)A moderately strong inorganic base sufficient to deprotonate the amide N-H.
Solvent Dimethyl Sulfoxide (DMSO)A polar aprotic solvent that effectively dissolves the reactants and promotes the reaction.
Temperature 110 °CSufficient thermal energy to drive the C-N bond formation.

II. Intermolecular C-O Coupling: Synthesis of Diaryl Ethers

The Ullmann condensation for the formation of diaryl ethers is a classic copper-catalyzed reaction. This compound can serve as the aryl halide partner in this reaction, coupling with various phenols to produce functionalized diaryl ethers. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Protocol: Synthesis of Methyl 2-(2-phenoxyphenyl)acetate

This protocol outlines a general procedure for the copper-catalyzed O-arylation of phenol with this compound.

  • In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with copper(I) iodide (CuI, 0.05 equiv), 1,10-phenanthroline (0.1 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add this compound (1.0 equiv) and phenol (1.2 equiv).

  • Add anhydrous toluene as the solvent.

  • Seal the vessel and heat the reaction mixture to 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford Methyl 2-(2-phenoxyphenyl)acetate.

Parameter Condition Rationale
Catalyst Copper(I) Iodide (CuI)A reliable copper source for C-O coupling reactions.
Ligand 1,10-PhenanthrolineA bidentate nitrogen ligand that stabilizes the copper catalyst and accelerates the reaction.
Base Cesium Carbonate (Cs₂CO₃)A strong inorganic base effective for deprotonating phenols.
Solvent TolueneA non-polar solvent suitable for high-temperature reactions.
Temperature 120 °CProvides the necessary energy for the coupling of the less reactive aryl bromide.

III. Intermolecular C-C Coupling: Sonogashira Reaction

The Sonogashira coupling, a reaction of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C-C bond formation. While traditionally palladium-catalyzed, copper-catalyzed versions have gained traction due to the lower cost and toxicity of copper. This compound can be employed as the aryl bromide component to synthesize ortho-alkynyl-substituted phenylacetates, which are versatile intermediates for further transformations.

Mechanistic Considerations:

The copper-catalyzed Sonogashira reaction typically involves the formation of a copper acetylide intermediate. This species then reacts with the aryl halide, likely through an oxidative addition/reductive elimination pathway, to form the C-C bond. The presence of a suitable ligand and base is critical for the efficiency of the reaction.

Diagram: Experimental Workflow for Sonogashira Coupling

G start Start reagents Combine: - this compound - Terminal Alkyne - Cu(I) Catalyst - Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon) solvent->inert reaction Heat and Stir (e.g., 80-100 °C) inert->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: Ortho-alkynyl-substituted Phenylacetate purification->product

Caption: A generalized experimental workflow for the copper-catalyzed Sonogashira coupling.

Protocol: Synthesis of Methyl 2-(2-(phenylethynyl)phenyl)acetate

This protocol provides a general method for the Sonogashira coupling of this compound with phenylacetylene.

  • To a degassed solution of this compound (1.0 equiv) and phenylacetylene (1.5 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF), add copper(I) iodide (CuI, 0.05 equiv) and a phosphine ligand (e.g., triphenylphosphine, 0.1 equiv).

  • Add a base, such as triethylamine (Et₃N, 2.0 equiv).

  • Heat the reaction mixture under an inert atmosphere (argon) at 80-100 °C for 8-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain Methyl 2-(2-(phenylethynyl)phenyl)acetate.

Parameter Condition Rationale
Catalyst Copper(I) Iodide (CuI)A standard and effective catalyst for Sonogashira-type couplings.
Ligand Triphenylphosphine (PPh₃)A common phosphine ligand that can stabilize the copper catalyst.
Base Triethylamine (Et₃N)Acts as both a base and a solvent in some cases, facilitating the formation of the copper acetylide.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that aids in the dissolution of the reactants and catalyst.
Temperature 80-100 °CTypical temperature range for copper-catalyzed Sonogashira reactions.

IV. Conclusion and Future Perspectives

This compound is a highly valuable and versatile substrate for a range of copper-catalyzed cross-coupling reactions. The protocols detailed herein for intramolecular C-N coupling to form oxindoles, and intermolecular C-O and C-C couplings provide a solid foundation for researchers to explore the synthetic utility of this building block. The relatively low cost and toxicity of copper catalysts make these transformations attractive for both academic and industrial applications. Future research in this area will likely focus on the development of more active and selective copper catalysts that can operate under even milder conditions, further expanding the scope and applicability of these powerful synthetic methods.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Methyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Methyl 2-(2-bromophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Suzuki coupling with the sterically hindered substrate, this compound?

A1: Due to the ortho-bromo substituent, steric hindrance is a primary challenge. Key factors for success include:

  • Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often essential to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Modern palladium pre-catalysts that are air- and moisture-stable can also provide high reactivity for challenging substrates.

  • Choice of Base: The base activates the boronic acid for transmetalation. For sterically hindered couplings, stronger, non-nucleophilic bases are often more effective.

  • Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation. Careful temperature optimization is necessary.

Q2: Can I use a standard palladium catalyst like Pd(PPh₃)₄ for this reaction?

A2: While Pd(PPh₃)₄ is a versatile catalyst, it may show limited activity for sterically hindered substrates like this compound, often resulting in low yields.[3] More specialized catalyst systems, particularly those with bulky and electron-rich ligands, are generally recommended for higher efficiency.

Q3: Is it necessary to perform the reaction under an inert atmosphere?

A3: Yes, it is highly recommended. Oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote the homocoupling of the boronic acid, a common side reaction.[2] Thoroughly degassing the solvent and maintaining a positive pressure of an inert gas like nitrogen or argon is crucial for reproducibility and high yields.

Q4: My boronic acid is a pinacol ester. Does this affect the reaction conditions?

A4: Yes, boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and can help mitigate protodeboronation, a common side reaction where the boronic acid is replaced by a hydrogen atom.[2] While the general principles remain the same, the choice of base and the need for aqueous conditions might be adjusted. Some protocols for boronic esters work well under anhydrous conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Yield Inactive Catalyst: The Pd(0) active species is not being generated or is deactivated.• Use a pre-catalyst that readily forms the active Pd(0) species.• Ensure phosphine ligands are not oxidized; use fresh, high-quality reagents.• For Pd(II) sources like Pd(OAc)₂, ensure in-situ reduction to Pd(0) is occurring.
Inefficient Oxidative Addition: Steric hindrance from the ortho-bromo and acetate groups slows down this key step.• Switch to a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos, or other Buchwald ligands) which are known to accelerate oxidative addition for hindered substrates.
Protodeboronation of Boronic Acid: The boronic acid is degrading before it can couple.• Use a more stable boronic ester (e.g., pinacol ester).• Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong hydroxides, especially with aqueous solvent mixtures.• Minimize the amount of water in the reaction or use anhydrous conditions if possible.
Poor Solubility of Reagents: Reactants are not sufficiently dissolved in the solvent.• Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF).• Ensure vigorous stirring to maintain a homogeneous mixture.
Significant Side Product Formation Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct.• Thoroughly degas all solvents and the reaction mixture to remove oxygen.[2]• Maintain a strict inert atmosphere throughout the reaction.
Dehalogenation: The bromo group is replaced by a hydrogen atom.• This can occur via a competing pathway involving a palladium-hydride species.[2]• Optimize the base and solvent system. Sometimes switching to a different base can suppress this side reaction.• Ensure the reaction is not overheated.
Hydrolysis of the Methyl Ester: The ester group is cleaved to a carboxylic acid.• Use a non-nucleophilic base like K₃PO₄, Cs₂CO₃, or KF instead of hydroxides or alkoxides, especially if prolonged heating is required.[4]

Quantitative Data Presentation

The following table summarizes reaction conditions and yields for Suzuki couplings of substrates structurally similar to this compound, providing a comparative overview of different catalytic systems.

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl-(4-bromophenyl)-acetatePhenylboronic acidPd(OAc)₂ (1.8)NoneNa₂CO₃ (2)[bmim]PF₆/H₂O1001High[5]
Ethyl-(4-bromophenyl)-acetatePhenylboronic acidPd(OAc)₂NoneK₂CO₃H₂O901High[5]
2-(2-Bromophenyl)azetidinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10012-24N/A[6]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3-5)dppfK₂CO₃ (2)Dioxane/H₂O80-120N/A81[7]
Unprotected ortho-bromoanilineVarious boronic estersCataCXium A Pd G3 (2)CataCXium ACs₂CO₃ (3)2-MeTHF/H₂O80N/A95

Experimental Protocols

Optimized Protocol for Suzuki Coupling of this compound

This protocol is adapted from successful couplings of structurally similar ortho-substituted aryl bromides and represents a robust starting point for optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane and degassed water.

  • Reaction: Immerse the flask in a preheated oil bath set to 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them using an appropriate technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants pd0 Pd(0)Ln oxidative_addition Oxidative Addition pdiib Ar-Pd(II)Ln-X pd0->pdiib transmetalation Transmetalation pdiic Ar-Pd(II)Ln-Ar' pdiib->pdiic boronic_acid Ar'-B(OR)₂ pdiic->pd0 reductive_elimination Reductive Elimination product Ar-Ar' aryl_halide Ar-X (this compound) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Workflow arrow arrow start Start setup Combine Reactants: - this compound - Boronic Acid - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvent react Heat and Stir Reaction Mixture (e.g., 100 °C) solvent->react monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify end Pure Product purify->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting Logic Diagram

Troubleshooting decision decision issue issue solution solution issue_start Low Yield or No Reaction check_catalyst Is the catalyst system optimized for hindered substrates? issue_start->check_catalyst check_conditions Are reaction conditions (base, solvent, temp) appropriate? check_catalyst->check_conditions Yes solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or a modern pre-catalyst. check_catalyst->solution_catalyst No check_side_reactions Are there significant side products? check_conditions->check_side_reactions Yes solution_conditions Screen bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane, 2-MeTHF). Optimize temperature. check_conditions->solution_conditions No solution_degas Thoroughly degas solvents and maintain an inert atmosphere. check_side_reactions->solution_degas Homocoupling? solution_boronic_ester Use a boronic ester to prevent protodeboronation. check_side_reactions->solution_boronic_ester Protodeboronation?

References

Technical Support Center: Synthesis of Methyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are synthesizing Methyl 2-(2-bromophenyl)acetate. Here, we address common challenges, focusing on the identification and mitigation of side products that can arise during the widely used Fischer esterification of 2-bromophenylacetic acid. Our aim is to equip you with the expertise to navigate potential synthetic hurdles and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer esterification of 2-bromophenylacetic acid. This reaction involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is an equilibrium process, and using a large excess of methanol helps to drive the reaction towards the desired ester product.[3]

Q2: What are the primary side products I should be aware of during this synthesis?

A2: While the Fischer esterification is generally a robust reaction, several side products can form, impacting yield and purity. The most common side products include:

  • Unreacted 2-bromophenylacetic acid: Due to the reversible nature of the reaction, some starting material will likely remain.[3]

  • 1,3-bis(2-bromophenyl)propan-2-one: This is a self-condensation product of the starting carboxylic acid.

  • Dimethyl ether: Formed from the acid-catalyzed dehydration of methanol, especially at higher temperatures.

  • Toluene (if used as a solvent): While often used to aid in water removal via a Dean-Stark trap, it must be thoroughly removed during workup.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material, 2-bromophenylacetic acid, and the product, this compound, should be followed. The reaction is considered complete when the starting material spot is no longer visible or its intensity remains constant over time. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the relative concentrations of reactants and products.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.

Issue 1: Low yield of the desired ester.

  • Question: My reaction has run for several hours, but the yield of this compound is significantly lower than expected. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Incomplete Reaction (Equilibrium): The Fischer esterification is a reversible reaction.[3] To drive the equilibrium towards the product, ensure you are using a large excess of methanol (it often serves as the solvent).[1][3] If feasible, removing the water formed during the reaction using a Dean-Stark apparatus with a suitable solvent like toluene can significantly improve the yield.

    • Insufficient Catalyst: Ensure a catalytic amount of a strong acid like concentrated sulfuric acid has been added. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[2]

    • Reaction Time and Temperature: While refluxing for 30 minutes can give high yields, some systems may require longer reaction times to reach equilibrium.[5] Monitor the reaction by TLC to determine the optimal reaction time. Ensure the reaction is maintained at a gentle reflux temperature.

Issue 2: Presence of a high-boiling, non-polar impurity.

  • Question: After purification, I've identified a high-boiling impurity in my product. What is it and how can I remove it?

  • Answer & Troubleshooting Steps: This impurity is likely 1,3-bis(2-bromophenyl)propan-2-one , the product of the self-condensation of 2-bromophenylacetic acid. Phenylacetic acids are known to undergo this type of ketonic decarboxylation.

    • Mechanism of Formation: Under acidic conditions and heat, one molecule of 2-bromophenylacetic acid can be decarboxylated to form a reactive intermediate that is then acylated by another molecule of the starting material.

    • Prevention: This side reaction is generally favored by higher temperatures and prolonged reaction times. To minimize its formation, avoid excessive heating and monitor the reaction to stop it once the starting material is consumed.

    • Removal: This side product has a significantly higher boiling point than the desired ester. Purification by fractional distillation under reduced pressure is an effective method for its removal. Column chromatography on silica gel can also be used to separate the non-polar ketone from the more polar ester.

Issue 3: Presence of a very volatile, low-boiling impurity.

  • Question: My NMR spectrum shows a singlet around 3.2-3.4 ppm that I can't account for, and I noticed some pressure buildup in my sealed reaction vessel. What could this be?

  • Answer & Troubleshooting Steps: This volatile impurity is most likely dimethyl ether , formed from the acid-catalyzed dehydration of two molecules of methanol.

    • Mechanism of Formation: The strong acid catalyst can protonate the hydroxyl group of methanol, which can then be displaced by another molecule of methanol in an SN2 reaction to form dimethyl ether and water. This is more prevalent at higher temperatures.

    • Prevention: Maintain a gentle reflux and avoid overheating the reaction mixture. Using the minimum necessary amount of acid catalyst can also help reduce this side reaction.

    • Removal: Dimethyl ether is a gas at room temperature and highly volatile. It is typically removed during the workup when the solvent is evaporated under reduced pressure. If it persists, a gentle stream of nitrogen can be bubbled through the product before final purification. The characteristic singlet of dimethyl ether in various deuterated solvents can be found in reference literature.[6][7]

Summary of Potential Side Products

Side ProductStructureMolar Mass ( g/mol )Identification MethodsRemoval Strategy
1,3-bis(2-bromophenyl)propan-2-one 396.08GC-MS, ¹H NMR, ¹³C NMRFractional distillation (vacuum), Column chromatography
Dimethyl Ether CH₃-O-CH₃46.07¹H NMR (singlet ~3.24 ppm in CDCl₃)Evaporation, Purging with inert gas
Unreacted 2-bromophenylacetic acid 215.04TLC, Acid-base extractionAqueous basic wash (e.g., NaHCO₃ solution)

Experimental Protocol: Fischer Esterification of 2-Bromophenylacetic Acid

This protocol is adapted from a general method for the synthesis of this compound.[5]

Materials:

  • 2-Bromophenylacetic acid (5.0 g, 23.25 mmol)

  • Methanol (50 mL)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.5 mL)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromophenylacetic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to a gentle reflux and maintain for 30-60 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water (30 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product further by vacuum distillation.

Reaction Pathway and Side Product Formation

The following diagram illustrates the primary reaction for the synthesis of this compound and the formation of the major side products.

Synthesis_and_Side_Products cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Reactant1 2-Bromophenylacetic Acid Product This compound Reactant1->Product SideProduct1 1,3-bis(2-bromophenyl)propan-2-one (Self-condensation) Reactant1->SideProduct1 Heat, H⁺ Reactant2 Methanol (excess) Reactant2->Product SideProduct2 Dimethyl Ether (Methanol dehydration) Reactant2->SideProduct2 Heat, H⁺ Catalyst H₂SO₄ (cat.) Catalyst->Product

Caption: Main reaction and side product formation pathways.

References

Technical Support Center: Purification of Methyl 2-(2-bromophenyl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 2-(2-bromophenyl)acetate by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the likely impurities?

A1: The most common laboratory synthesis is the Fischer esterification of 2-bromophenylacetic acid with methanol, using a strong acid catalyst such as sulfuric acid. The primary impurity to be removed by column chromatography is the unreacted starting material, 2-bromophenylacetic acid. Water is a byproduct of the reaction and is typically removed during the aqueous work-up.[1][2]

Q2: What is a good starting solvent system (eluent) for the column chromatography purification of this compound?

A2: A common and effective eluent system for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point is a mixture of hexanes and ethyl acetate.

Q3: How do I determine the optimal solvent ratio for the elution?

A3: The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column. The goal is to find a solvent system where the desired product, this compound, has an Rf value of approximately 0.25-0.35, and there is a clear separation from any impurities. The starting material, 2-bromophenylacetic acid, is significantly more polar and will have a much lower Rf value, likely close to the baseline.

Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A4: If your compound remains at the baseline, it indicates that the eluent system is not polar enough. You can try gradually increasing the polarity by adding a small percentage of a more polar solvent like methanol to your ethyl acetate/hexane mixture. However, be cautious as too much methanol can lead to poor separation.

Q5: The separation between my product and an impurity is very poor on the TLC. How can I improve it?

A5: To improve separation (resolution), you can try a less polar solvent system. This will cause all compounds to move slower down the plate, potentially increasing the distance between spots. You can also experiment with different solvent systems, such as dichloromethane/hexanes or toluene/ethyl acetate, to alter the selectivity of the separation.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Product is eluting too quickly (high Rf value) The eluent system is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent mixture.
Product is eluting too slowly or not at all (low Rf value) The eluent system is not polar enough.Increase the proportion of the polar solvent in your eluent mixture.
Poor separation of product and impurities (co-elution) Inappropriate solvent system or column overloading.1. Optimize the solvent system using TLC to maximize the difference in Rf values.2. Ensure the column is not overloaded with the crude sample. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.3. Try a different solvent system to exploit different intermolecular interactions.
Streaking of spots on the TLC plate or tailing of bands on the column The sample is too concentrated, or the compound is interacting strongly with the silica gel (e.g., acidic or very polar compounds).1. Dilute the sample before loading it onto the TLC plate or column.2. For acidic compounds like the starting material, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can sometimes improve peak shape.
The product appears to have decomposed on the column The compound may be unstable on silica gel.Test the stability of your compound by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If it is unstable, consider using a less acidic stationary phase like alumina or a different purification method.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a shallow pool of your chosen solvent system (e.g., 10% ethyl acetate in hexanes).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. The product, an ester, should be UV active.

  • Analysis: Calculate the Rf value for your product and any impurities. Adjust the solvent ratio to achieve an Rf of ~0.25-0.35 for the product with good separation from other spots.

Protocol 2: Column Chromatography Purification
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.

    • Pour the slurry into a glass column and allow the silica to settle into a packed bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the optimized solvent system, starting with a less polar mixture if a gradient elution is planned.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of your compound by periodically taking a small sample from the collected fractions and analyzing it by TLC.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound dissolve Dissolve in minimal solvent crude_product->dissolve adsorb Adsorb onto silica crude_product->adsorb load_sample Load sample dissolve->load_sample adsorb->load_sample pack_column Pack silica gel column pack_column->load_sample elute Elute with solvent system (e.g., Hexane:EtOAc) load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine pure fractions tlc_analysis->combine_fractions evaporate Evaporate solvent combine_fractions->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_rf Rf Value Issues cluster_separation Separation Issues start Problem Encountered rf_high Product Rf is too high (>0.4) start->rf_high rf_low Product Rf is too low (<0.2) start->rf_low poor_sep Poor separation/ Co-elution start->poor_sep streaking Streaking/Tailing start->streaking rf_high_sol Decrease eluent polarity (less ethyl acetate) rf_high->rf_high_sol rf_low_sol Increase eluent polarity (more ethyl acetate) rf_low->rf_low_sol poor_sep_sol Optimize solvent system via TLC or change solvent system poor_sep->poor_sep_sol streaking_sol Dilute sample or add ~0.5% acetic acid to eluent streaking->streaking_sol

Caption: Troubleshooting logic for common column chromatography issues.

References

Troubleshooting failed Heck reactions with "Methyl 2-(2-bromophenyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Heck reactions, specifically focusing on substrates like "Methyl 2-(2-bromophenyl)acetate".

Frequently Asked Questions (FAQs)

Q1: My Heck reaction is not working or giving a very low yield. What are the common causes?

A1: Several factors can contribute to a failed or low-yielding Heck reaction. Here are some of the most common culprits:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction.[1][2] Ensure you are using a high-quality catalyst. Palladium(II) sources like Pd(OAc)₂ or PdCl₂ are often used as pre-catalysts that are reduced to the active Pd(0) species in situ.[3] The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is crucial for stabilizing the catalyst and promoting its activity, especially with less reactive aryl bromides.[1][2]

  • Ligand Selection: For aryl bromides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate the oxidative addition step, which can be the rate-determining step.[1][2]

  • Base: The base plays a critical role in regenerating the Pd(0) catalyst at the end of the catalytic cycle.[3] Common bases include amines (e.g., triethylamine), and inorganic bases like potassium carbonate, sodium acetate, or potassium acetate.[1][3] The choice and amount of base can significantly impact the reaction outcome.

  • Solvent: The solvent can influence the solubility of reactants and the stability of the catalytic species.[1] Common solvents include DMF, NMP, acetonitrile, and DMAc.[1][4] In some cases, the reaction can be run neat.

  • Temperature: Heck reactions often require elevated temperatures to proceed, especially with less reactive aryl bromides.[5] However, excessively high temperatures can lead to catalyst decomposition or side reactions.

  • Substrate Purity: Impurities in your starting materials, "this compound" or the alkene, can poison the catalyst. Ensure your substrates are pure.

  • Atmosphere: While many Heck reactions are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and deactivation of the catalyst.

Q2: I am observing the formation of side products. What are they and how can I minimize them?

A2: A common side product in Heck reactions is the "reductive Heck" product, where the aryl halide is reduced instead of coupling with the alkene.[1] The formation of this and other byproducts can be influenced by the base, temperature, substrate, and solvent.[1] To minimize side products, you can try:

  • Optimizing the Base: The choice of base can significantly affect the reaction pathway. Experiment with different organic or inorganic bases.

  • Adjusting the Temperature: Lowering the reaction temperature may suppress side reactions, although it might also slow down the desired reaction.

  • Changing the Solvent: The polarity and coordinating ability of the solvent can influence the reaction's selectivity.

  • Using Additives: In some cases, additives like phase-transfer catalysts (e.g., TBAB) can improve the reaction's efficiency and reduce side product formation.[4]

Q3: My aryl bromide is unreactive. What can I do?

A3: Aryl bromides are generally less reactive than aryl iodides but more reactive than aryl chlorides.[1] If you are having trouble with an unreactive aryl bromide, consider the following:

  • Catalyst System: Employing more active catalyst systems is key. This often involves using bulky, electron-donating phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] Palladacycles are also known to be highly active catalysts.[1]

  • Higher Temperatures: Increasing the reaction temperature can often overcome the activation barrier for less reactive substrates.[5]

  • Microwave Irradiation: Using a microwave reactor can significantly shorten reaction times and improve yields for challenging substrates by providing rapid and uniform heating.[4]

Q4: How do I choose the right ligand for my Heck reaction?

A4: The choice of ligand is critical and depends on the specific substrates. For aryl bromides, bulky and electron-donating phosphines are generally a good starting point as they promote the oxidative addition step.[1] Examples include tri-tert-butylphosphine (P(t-Bu)₃) and other sterically demanding phosphines.[6] N-heterocyclic carbenes (NHCs) are another class of highly effective ligands.[1] It is often necessary to screen a few different ligands to find the optimal one for your specific reaction.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshooting failed Heck reactions.

Problem Potential Cause Suggested Solution
No Reaction Inactive Catalyst • Use a fresh source of palladium pre-catalyst. • Ensure the ligand is pure and handled under inert conditions if it's air-sensitive. • Consider in-situ generation of the Pd(0) catalyst from a Pd(II) source with a suitable reducing agent if direct Pd(0) sources are problematic.
Incorrect Ligand • For aryl bromides, switch to a bulkier, more electron-donating phosphine ligand (e.g., P(t-Bu)₃, XPhos) or an NHC ligand.[1][6]
Inappropriate Base • The base may not be strong enough or may be sterically hindered. Try a different base (e.g., switch from an amine to an inorganic carbonate or phosphate).[1][7] Ensure the base is anhydrous if water could be an issue.
Low Temperature • Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and decomposition.
Solvent Issues • Ensure reactants are soluble in the chosen solvent at the reaction temperature. Try a more polar aprotic solvent like DMF, NMP, or DMAc.[1][4]
Low Yield Suboptimal Reaction Conditions • Systematically vary one parameter at a time (catalyst loading, ligand:metal ratio, base, solvent, temperature, concentration) to find the optimal conditions.
Incomplete Reaction • Increase the reaction time. Monitor the reaction progress by TLC or GC-MS to determine when it has reached completion.
Catalyst Decomposition • High temperatures can lead to catalyst decomposition. If you suspect this, try a lower temperature for a longer duration. • Ensure the reaction is run under an inert atmosphere.
Side Reactions • Analyze the crude reaction mixture to identify major byproducts. This can provide clues about undesired reaction pathways. • Adjusting the base and solvent can often minimize side reactions like reductive dehalogenation.[1]
Poor Reproducibility Variable Reagent Quality • Use reagents from the same batch for a series of experiments. • Purify starting materials if their quality is questionable.
Sensitivity to Air/Moisture • Use Schlenk techniques or a glovebox to set up the reaction under a strictly inert atmosphere. Use anhydrous solvents.
Inconsistent Heating • Ensure uniform and consistent heating using a reliable heating block or oil bath with a temperature controller.

Experimental Protocols

Here is a general, representative protocol for a Heck reaction with an aryl bromide. Note that optimization will likely be required for your specific substrate.

General Procedure for a Heck Reaction with this compound and an Alkene

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., a phosphine ligand, 1-2 equivalents relative to palladium).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base (e.g., K₂CO₃, 2 equivalents), "this compound" (1 equivalent), and the alkene (1.1-1.5 equivalents).

  • Add the anhydrous solvent (e.g., DMF, NMP) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Catalytic_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Ar-X pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex Ar-Pd(II)-X(L_n)(Alkene) alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination Intermediate product_complex Product-Pd(II)-H(L_n) beta_hydride_elimination->product_complex product Product beta_hydride_elimination->product reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination reductive_elimination->pd0 hx HX reductive_elimination->hx

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Workflow for a Failed Heck Reaction

Troubleshooting_Workflow Troubleshooting Workflow start Heck Reaction Failed (Low/No Yield) check_reagents Check Reagent Purity & Quality (Substrates, Catalyst, Ligand, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) reagents_ok->check_conditions Yes purify_reagents->start conditions_ok Conditions Appropriate? check_conditions->conditions_ok adjust_conditions Adjust Conditions (Increase Temp/Time, Use Inert Atmosphere) conditions_ok->adjust_conditions No optimize_catalyst Optimize Catalyst System (Screen Ligands, Change Pd Source) conditions_ok->optimize_catalyst Yes adjust_conditions->start catalyst_ok Improvement? optimize_catalyst->catalyst_ok optimize_base_solvent Optimize Base & Solvent (Screen Different Bases/Solvents) catalyst_ok->optimize_base_solvent No success Successful Reaction catalyst_ok->success Yes base_solvent_ok Improvement? optimize_base_solvent->base_solvent_ok base_solvent_ok->success Yes consult Consult Literature/ Expert base_solvent_ok->consult No

Caption: A logical workflow for troubleshooting failed Heck reactions.

References

Technical Support Center: Dehalogenation of Methyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction: the dehalogenation of aryl bromides, specifically focusing on Methyl 2-(2-bromophenyl)acetate, during cross-coupling reactions. As Senior Application Scientists, we understand that minimizing byproducts is critical for yield, purity, and the overall success of your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of Methyl phenylacetate in my cross-coupling reaction. What is happening and why is it a problem?

Answer: You are observing hydrodehalogenation, a competitive side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2][3] This is a common issue in palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig) and directly reduces the yield of your desired product by consuming the aryl bromide starting material.[1][2] The presence of this byproduct also complicates purification, often requiring extensive chromatography.

You can confirm its presence through standard analytical methods:

  • GC-MS: Look for a peak corresponding to the molecular weight of Methyl phenylacetate.[2]

  • ¹H NMR: The appearance of a new proton signal in the aromatic region, replacing the carbon-bromine bond, is a key indicator.[2]

  • TLC: The dehalogenated product will typically appear as a less polar spot compared to your starting material.[2]

Q2: What are the primary mechanistic pathways that lead to this unwanted dehalogenation?

Answer: Understanding the mechanism is key to solving the problem. Dehalogenation is not a single, simple pathway but can arise from several sources, primarily involving the formation of a palladium-hydride (Pd-H) species.[3][4] Once formed, this Pd-H intermediate can participate in a reductive elimination step with the aryl group to generate the undesired dehalogenated product.[4][5]

The two most common routes to the problematic Pd-H species are:

  • From the Base or Solvent: Alcohols (like methanol or ethanol), amines, and even trace amounts of water can act as hydride sources.[3][5][6] For example, a base like an alkoxide can react with the palladium complex, or the solvent itself can be oxidized to generate the Pd-H intermediate.[1][5]

  • Via β-Hydride Elimination: While more common with alkyl halides, under certain conditions, species in the reaction mixture can coordinate to palladium and undergo β-hydride elimination to furnish the Pd-H species.[7]

The diagram below illustrates the competition between the desired cross-coupling pathway and the parasitic dehalogenation cycle.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br ar_pd_br Ar-Pd(II)-Br(L)₂ (Ar = C₆H₄CH₂CO₂Me) oxidative_addition->ar_pd_br transmetalation Transmetalation (with Boronic Acid) ar_pd_br->transmetalation pd_h_formation Pd-H Formation ar_pd_br->pd_h_formation Side Reaction ar_pd_r Ar-Pd(II)-R(L)₂ transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Desired Product (Ar-R) reductive_elimination->product byproduct Dehalogenated Byproduct (Ar-H) hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pd_h_formation ar_pd_h Ar-Pd(II)-H(L)₂ pd_h_formation->ar_pd_h reductive_elimination_h Reductive Elimination ar_pd_h->reductive_elimination_h reductive_elimination_h->pd0 Regenerates Catalyst reductive_elimination_h->byproduct

Caption: Competing catalytic pathways: Desired cross-coupling vs. undesired dehalogenation.

Q3: My reaction is producing over 20% dehalogenated byproduct. How can I systematically troubleshoot and optimize my conditions?

Answer: A high percentage of dehalogenation indicates that the rate of the side reaction is competitive with your desired cross-coupling. A systematic approach is crucial. We recommend optimizing parameters in the order of their likely impact.

The flowchart below provides a logical troubleshooting workflow.

G start Dehalogenation >10%? step1 1. Change Solvent Avoid alcohols/DMF. Try Toluene or Dioxane. start->step1 Yes check1 Re-run & Analyze. Improved? step1->check1 step2 2. Optimize Base Switch to weaker inorganic base. Try K₃PO₄ or Cs₂CO₃. check1->step2 No success Problem Solved check1->success Yes check2 Re-run & Analyze. Improved? step2->check2 step3 3. Change Ligand Use bulky, electron-rich phosphine. Try SPhos or XPhos. check2->step3 No check2->success Yes check3 Re-run & Analyze. Improved? step3->check3 step4 4. Lower Temperature Run at 80°C instead of 100-110°C. check3->step4 No check3->success Yes fail Consult Specialist/ Consider alternative route step4->fail

Caption: Systematic troubleshooting workflow for minimizing dehalogenation.

Here is a more detailed breakdown of the key parameters to investigate:

ParameterProblematic Choice & RationaleRecommended Solution & Rationale
Solvent DMF, Alcohols (MeOH, EtOH, iPrOH): These can act as hydride donors, directly feeding the dehalogenation pathway.[3][5][8] DMF can decompose at high temperatures to generate dimethylamine, another potential hydride source.Toluene, Dioxane, THF: These aprotic solvents are less likely to act as hydride sources.[9] Toluene is often an excellent first choice.
Base Strong Alkoxides (NaOtBu, KOtBu), Amine bases (Et₃N, DIPEA): Strong bases can promote β-hydride elimination or directly react with the catalyst.[5]Weaker Inorganic Bases (K₃PO₄, K₂CO₃, Cs₂CO₃): These are generally less prone to generating hydride species and are highly effective in many cross-coupling reactions.[3][4] K₃PO₄ is a robust choice for Suzuki couplings.
Ligand Pd(PPh₃)₄: Triphenylphosphine is a classical ligand but is not always optimal. Its smaller cone angle and moderate electron-donating ability may not sufficiently favor the desired reductive elimination step over dehalogenation.Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos): These Buchwald-type biarylphosphine ligands promote the final reductive elimination step to form the desired C-C bond, helping it outcompete the dehalogenation pathway.[3][4]
Temperature High Temperatures (>110 °C): Elevated temperatures can accelerate all reaction pathways, including catalyst decomposition and dehalogenation.[2]Lower Temperatures (80-100 °C): Running the reaction at the lowest temperature that allows for a reasonable reaction rate can often suppress side reactions.[4]
Water Content Excessive or Anhydrous Water: While many Suzuki couplings require some water to facilitate transmetalation, too much can be a proton source.[3] Conversely, completely anhydrous conditions can sometimes slow the desired reaction, giving the side reaction more time to occur.Controlled Amount of Water: Use a controlled amount of degassed water, often as a co-solvent with toluene (e.g., 10:1 Toluene:Water).[3]
Q4: Can you provide an optimized starting protocol for a Suzuki coupling with this compound to minimize dehalogenation?

Answer: Certainly. This protocol incorporates best practices to favor the desired cross-coupling reaction. It uses a modern catalyst system known for its efficiency and for suppressing common side reactions.

Reaction: Suzuki-Miyaura Coupling

Optimized Protocol to Minimize Dehalogenation

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.5 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.[4]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (Pd₂(dba)₃) and the SPhos ligand.[4]

  • Atmosphere Inerting: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed toluene, followed by degassed water, via syringe. A common solvent ratio is 10 parts toluene to 1 part water.[3]

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Look for the consumption of the starting material and the appearance of the product spot, while checking for the formation of the lower Rf dehalogenated byproduct.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography on silica gel.

This protocol provides a robust starting point. Minor adjustments to temperature or equivalents may be necessary depending on the specific boronic acid used.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling of Methyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving Methyl 2-(2-bromophenyl)acetate . This substrate, while a valuable building block, presents unique challenges due to its electronic and steric profile. Catalyst deactivation is a primary obstacle to achieving high yields and reproducible results.

This document provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and validated protocols to help you diagnose issues, understand the underlying chemical principles, and systematically optimize your reaction conditions.

Understanding the Unique Challenges of this compound

The structure of this compound introduces two key complicating factors in typical cross-coupling cycles:

  • Steric Hindrance: The bromo group is positioned ortho to the acetate-bearing side chain. This steric bulk can significantly slow down the rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1][2] It also influences the subsequent reductive elimination step.

  • Potential for Ester Group Coordination: The carbonyl oxygen of the ester group can potentially coordinate to the palladium center, leading to the formation of stable, off-cycle intermediates that inhibit catalytic turnover.

These factors make the catalytic system highly sensitive to the choice of ligand, base, and reaction conditions, and more susceptible to deactivation pathways.

G cluster_substrate This compound cluster_challenges Potential Issues C1 Br C2 C1->C2 A Steric Hindrance at Ortho Position (Slows Oxidative Addition) C1->A C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 CH₂-C(=O)OCH₃ C5->C6 C6->C1 B Ester Carbonyl Coordination (Forms Off-Cycle Intermediates) C6->B

Caption: Key structural features of this compound that influence catalyst activity.

Troubleshooting Guides & FAQs

This section addresses the most common issues encountered during the cross-coupling of this compound.

Q1: My reaction shows low to no conversion. Where do I start?

A1: This is a common problem, often stemming from one of four key areas: reagent quality, reaction setup, reaction conditions, or catalyst activity. A systematic approach is crucial for diagnosis.[3][4]

Troubleshooting Workflow for Low Conversion

workflow start Low Conversion Observed reagent_check 1. Verify Reagent Quality - Purity of Aryl Bromide - Stability of Boronic Acid/Ester - Anhydrous Base & Solvent start->reagent_check setup_check 2. Review Reaction Setup - Strictly Inert Atmosphere? - Proper Degassing Technique? - Vigorous Stirring? reagent_check->setup_check catalyst_check 3. Assess Catalyst Activity - Is Precatalyst Fresh? - Run a Control Reaction setup_check->catalyst_check condition_check 4. Re-evaluate Conditions - Temperature Too Low? - Incorrect Base/Solvent Choice? catalyst_check->condition_check decision Issue Identified? condition_check->decision optimize Systematically Optimize (Screen Ligands, Bases, Temp.) decision->optimize No

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.

Immediate Action Plan:
  • Verify Reagent Integrity:

    • Boronic Acid/Ester: Boronic acids are prone to decomposition via protodeboronation, especially if stored improperly.[3][5] Consider using a fresh bottle or a more stable derivative like a pinacol ester.

    • Base and Solvent: Ensure the base is anhydrous and the solvent is thoroughly degassed. Oxygen and water are detrimental.[6][7]

  • Confirm Catalyst Activity: Palladium precatalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time.[3] Test your catalyst on a known, reliable reaction (e.g., coupling bromobenzene with phenylboronic acid). If this control reaction fails, the catalyst is inactive.

  • Ensure an Inert Environment: The active Pd(0) species is highly sensitive to oxygen.[7] The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition due to oxygen exposure.[7]

Experimental Protocol 1: Validating Catalyst Activity with a Control Reaction
  • Materials: Bromobenzene, phenylboronic acid, your palladium precatalyst, a suitable ligand (e.g., PPh₃ or SPhos), a base (e.g., K₂CO₃ or K₃PO₄), and degassed solvent (e.g., Dioxane/H₂O).

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add phenylboronic acid (1.2 equiv), base (2.0 equiv), palladium precatalyst (1-2 mol%), and ligand.

    • Seal the flask, then evacuate and backfill with argon three times.

    • Add degassed solvent via syringe, followed by bromobenzene (1.0 equiv).

    • Heat the mixture (e.g., to 80-100 °C) with vigorous stirring.[6]

    • Monitor by TLC or GC-MS. A successful reaction should show significant product formation within a few hours.

Q2: My reaction starts but stalls before completion, often with a black precipitate forming. What is happening?

A2: This classic symptom points directly to catalyst decomposition , specifically the formation of palladium black.[7] The active, soluble Pd(0) catalyst aggregates into inactive, insoluble palladium nanoparticles.[8][9]

Primary Causes and Solutions:
CauseExplanationMitigation Strategy
Insufficient Ligand Stabilization The steric bulk and electron-donating ability of the ligand are crucial for stabilizing the Pd(0) center and preventing aggregation.[10][11][12] For a hindered substrate like yours, a simple ligand like PPh₃ may not be sufficient.Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These provide a protective steric shield around the palladium.[13]
Presence of Oxygen Trace oxygen in the reaction mixture rapidly oxidizes the active Pd(0) to Pd(II), which can then be reduced to form palladium black.[5][14]Implement rigorous degassing procedures. The freeze-pump-thaw method is highly effective for removing dissolved oxygen.[7] Maintain a positive pressure of inert gas (argon or nitrogen) throughout.
High Reaction Temperature Excessive heat can accelerate ligand dissociation and catalyst decomposition pathways.[7][14]While higher temperatures may be needed to overcome the activation barrier for oxidative addition, screen a range of temperatures (e.g., 80-120 °C) to find a balance between reaction rate and catalyst stability.
Q3: I'm seeing significant side products like homocoupling of my boronic acid or dehalogenation of my starting material. How can I suppress these?

A3: These side reactions compete with your desired cross-coupling and are often promoted by the same factors that cause catalyst deactivation.

  • Homocoupling: This involves the coupling of two boronic acid molecules. It is primarily caused by the presence of oxygen or an excess of Pd(II) species in the reaction.[5][14]

    • Solution: Rigorous degassing is the most effective preventative measure.[14] Using a Pd(0) source directly or an efficient Pd(II) precatalyst that is quickly reduced to Pd(0) can also help.[3]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water), effectively destroying your nucleophile.[14]

    • Solution: Use anhydrous solvents and reagents where possible. If aqueous base is required, consider switching from a boronic acid to a more robust boronic acid pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[13]

  • Dehalogenation: This is the replacement of the bromine atom with hydrogen. It can occur after the oxidative addition step if the subsequent steps (transmetalation, reductive elimination) are slow.[3]

    • Solution: This often indicates a suboptimal ligand or base. The ligand may not be promoting transmetalation efficiently enough. Screening different bases can also influence the rate of transmetalation.

Q4: What are the main catalyst deactivation pathways I should be aware of?

A4: Understanding the potential deactivation mechanisms is key to designing a robust catalytic system.

Catalytic Cycle and Major Deactivation Pathways

G pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa + Ar-X deact1 Aggregation (Palladium Black) pd0->deact1 deact2 Ligand Degradation (e.g., Oxidation) pd0->deact2 deact3 Poisoning (e.g., by Impurities) pd0->deact3 pdi_complex L₂Pd(II)(Ar)(X) oa->pdi_complex trans Transmetalation (R-B(OR)₂) pdi_complex->trans + Base, R-B(OR)₂ pdi_r_complex L₂Pd(II)(Ar)(R) trans->pdi_r_complex re Reductive Elimination pdi_r_complex->re re->pd0 Regeneration product Ar-R (Product) re->product

Caption: The palladium cross-coupling cycle and key points of catalyst deactivation.

Deactivation PathwayDescriptionPrevention & Mitigation
Palladium Agglomeration Formation of insoluble and inactive Pd(0) nanoparticles (palladium black).[7]Use bulky, electron-donating ligands; ensure a strictly inert atmosphere; avoid excessive temperatures.
Ligand Degradation Phosphine ligands can be oxidized or undergo P-C bond cleavage at high temperatures, leaving the Pd center unprotected.Use robust ligands (e.g., biaryl phosphines are generally more stable than simple trialkyl/triaryl phosphines). Avoid unnecessarily high temperatures.
Catalyst Poisoning Impurities in reagents or solvents can irreversibly bind to the palladium center, inhibiting its activity. Common poisons include sulfur, cyanide, and certain functional groups on substrates.[15][16][17][18][19][20]Use high-purity reagents and solvents. Be mindful of functional group compatibility on your substrates.[21]
Formation of Inactive Pd(II) Species If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, or if Pd(0) is re-oxidized, inactive Pd(II) complexes can accumulate.[8][9]Use efficient precatalysts (e.g., G3 or G4 Buchwald precatalysts) that readily form the active Pd(0) species.

Advanced Protocols & Methodologies

Experimental Protocol 2: Ligand and Base Screening for Hindered Substrates

This protocol uses a 24-well reaction block for the efficient screening of conditions. All manipulations should be performed in an inert atmosphere glovebox.

  • Materials:

    • This compound (limiting reagent)

    • Coupling partner (e.g., Phenylboronic acid pinacol ester, 1.5 equiv)

    • Stock solutions of various palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (see table below).

    • A selection of anhydrous bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu).

    • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, CPME).

    • Internal standard for GC or LC-MS analysis.

  • Procedure:

    • Preparation: In a glovebox, arrange vials in the reaction block. To each vial, add the aryl bromide, boronic ester, and a stir bar.

    • Base Addition: Add the selected solid base (2.0-3.0 equiv) to each designated vial.

    • Catalyst/Ligand Addition: Add the appropriate volume of the catalyst and ligand stock solutions to achieve the desired loading (e.g., 2 mol% Pd, 4 mol% Ligand).

    • Solvent Addition: Add the solvent and the internal standard.

    • Reaction: Seal the reaction block and place it on a pre-heated stirrer hotplate set to the desired temperature (e.g., 100 °C).

    • Monitoring: After a set time (e.g., 12-24 hours), cool the block, quench a small aliquot from each well, and analyze by GC-MS or LC-MS to determine conversion and yield.

Table: Recommended Ligands for Sterically Hindered Cross-Coupling
Ligand ClassExamplesKey Features
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosHighly active for hindered substrates due to their bulk and electron-rich nature. Promote fast oxidative addition and reductive elimination.[22][23]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable complexes with palladium, often resistant to high temperatures.
Josiphos-type Ligands Various ferrocene-based ligandsCan offer unique reactivity and stability profiles.
Experimental Protocol 3: Rigorous Degassing using Freeze-Pump-Thaw
  • Place your solvent or reaction mixture (without catalyst) in a Schlenk flask with a stir bar.

  • Freeze the liquid by placing the flask in a liquid nitrogen bath.

  • Once fully frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the flask to the vacuum line and thaw the contents in a room temperature water bath. You will see bubbles of gas being released from the liquid as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of all dissolved gases, especially oxygen.[7]

  • After the final cycle, backfill the flask with argon or nitrogen before adding the catalyst.

References

Technical Support Center: Work-up Procedures for "Methyl 2-(2-bromophenyl)acetate" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Methyl 2-(2-bromophenyl)acetate," a versatile building block in pharmaceutical and agrochemical synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up of reactions involving this compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the successful isolation and purification of your target molecules.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactions of this compound.

Q1: What are the typical reactions where this compound is used?

A1: this compound is a key intermediate in a variety of cross-coupling reactions due to the presence of the bromine atom on the phenyl ring. The most common applications include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds, creating biaryl structures.[2][3][4][5]

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds, leading to the formation of arylamines.[6][7][8][9][10]

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-bromophenyl)acetic acid, which can be used in further transformations.[11][12]

Q2: How is this compound typically synthesized?

A2: The most common laboratory-scale synthesis involves the Fischer esterification of 2-bromophenylacetic acid.[13][14] The general procedure consists of refluxing 2-bromophenylacetic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[13][14] The work-up for this synthesis is relatively straightforward, involving removal of excess methanol, followed by an aqueous work-up and extraction with an organic solvent like dichloromethane.[13][14]

Q3: What are the key physical and chemical properties of this compound?

A3: Understanding the properties of this compound is crucial for designing effective work-up procedures.

PropertyValueSource
Molecular Formula C₉H₉BrO₂[1][15]
Molecular Weight 229.07 g/mol [1][15]
Appearance Colorless to yellow clear liquid[1]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene).Inferred from extraction procedures[13][14]
Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?

A4: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Handle the compound and conduct all reactions in a well-ventilated fume hood.

  • Reagent Handling: Be cautious when handling strong acids (like sulfuric acid used in synthesis) and bases (like sodium tert-butoxide used in Buchwald-Hartwig amination).

  • Palladium Catalysts: Palladium catalysts used in cross-coupling reactions should be handled with care, and waste should be disposed of according to institutional guidelines.[6]

II. Troubleshooting Guide: Post-Reaction Work-up

This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues that may arise during the work-up of common reactions involving this compound.

Scenario 1: Suzuki-Miyaura Coupling

Problem: After a Suzuki-Miyaura coupling reaction of this compound with a boronic acid, I'm having trouble separating my product from the palladium catalyst and boron-containing byproducts.

Q1: What is the first step I should take to remove the palladium catalyst?

A1: The initial step in your work-up should be to filter the reaction mixture through a pad of Celite®.[16] This will remove the heterogeneous palladium catalyst and some other insoluble materials.

Q2: How can I effectively remove residual boron compounds from my organic layer?

A2: Boron-containing byproducts can often be challenging to remove. A common and effective method is to perform multiple washes with a basic aqueous solution, such as 1M NaOH or a saturated solution of NaHCO₃. This converts the boronic acid and its byproducts into their more water-soluble boronate salts, which can then be partitioned into the aqueous layer. For particularly stubborn boron impurities, repeated co-evaporation with methanol can be employed, as this forms volatile trimethyl borate.[17]

Detailed Protocol: Standard Suzuki Coupling Work-up
  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the palladium catalyst.[16]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid and remove some boron byproducts).

    • Water.

    • Brine (saturated aqueous NaCl solution) to aid in the separation of the organic and aqueous layers and remove residual water.[18]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[16][18]

  • Purification: The crude product can then be purified by flash column chromatography on silica gel.[16]

Workflow Diagram: Suzuki Coupling Work-up

Suzuki_Workup ReactionMixture Reaction Mixture CoolFilter Cool & Filter (Celite®) ReactionMixture->CoolFilter Filtrate Filtrate CoolFilter->Filtrate AqueousWash Aqueous Wash (NaHCO₃, H₂O, Brine) Filtrate->AqueousWash OrganicLayer Organic Layer AqueousWash->OrganicLayer DryConcentrate Dry & Concentrate OrganicLayer->DryConcentrate CrudeProduct Crude Product DryConcentrate->CrudeProduct Purification Column Chromatography CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct

Caption: Standard workflow for Suzuki coupling work-up.

Scenario 2: Buchwald-Hartwig Amination

Problem: My Buchwald-Hartwig amination reaction has gone to completion, but I am struggling to remove the phosphine ligand and its oxide from my desired amine product.

Q1: What is the best approach to remove phosphine-based impurities?

A1: Phosphine ligands and their corresponding oxides can often co-elute with the product during chromatography. An effective strategy is to perform an acidic wash of the organic layer. Most amine products will be protonated and partition into the aqueous layer, while the less basic phosphine ligands and their oxides will remain in the organic layer. The aqueous layer can then be basified and the product re-extracted.

Q2: Are there any alternative methods if an acidic wash is not suitable for my product?

A2: If your product is sensitive to acid, you can try to remove the phosphine oxide by precipitation. After the initial work-up, concentrating the crude product and triturating with a non-polar solvent like pentane or hexane can cause the more polar phosphine oxide to precipitate, which can then be removed by filtration.[17]

Detailed Protocol: Buchwald-Hartwig Amination Work-up
  • Initial Filtration: After cooling the reaction mixture, dilute with an appropriate solvent (e.g., ethyl acetate or toluene) and filter through a pad of Celite® to remove the palladium catalyst.[9]

  • Aqueous/Acidic Wash:

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • If the product is stable to acid: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will move your amine product into the aqueous layer. Separate the layers.

    • Wash the organic layer (containing the ligand) with more 1M HCl.

    • Combine the acidic aqueous layers, cool in an ice bath, and basify with a base like 1M NaOH until the pH is >10.

    • Extract your product back into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer containing your product over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by flash column chromatography.

Workflow Diagram: Buchwald-Hartwig Work-up Logic

Buchwald_Workup node_step node_step Start Crude Reaction Mixture AcidStable Is Product Acid Stable? Start->AcidStable AcidWash Perform Acidic Wash (e.g., 1M HCl) AcidStable->AcidWash Yes Precipitation Triturate with Non-Polar Solvent AcidStable->Precipitation No BasifyExtract Basify Aqueous Layer & Re-extract Product AcidWash->BasifyExtract FilterPrecipitate Filter to Remove Phosphine Oxide Precipitation->FilterPrecipitate DryConcentrate Dry & Concentrate BasifyExtract->DryConcentrate FilterPrecipitate->DryConcentrate Purify Column Chromatography DryConcentrate->Purify

Caption: Decision tree for Buchwald-Hartwig work-up.

Scenario 3: Ester Hydrolysis

Problem: I have hydrolyzed this compound to the corresponding carboxylic acid, but I am getting a low yield after work-up.

Q1: What is a common reason for low recovery of the carboxylic acid product?

A1: A frequent cause of low yield is incomplete extraction of the carboxylic acid from the aqueous layer. After acidification of the reaction mixture, it is crucial to perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product. Monitoring the aqueous layer by TLC after each extraction can help determine if more extractions are needed.[19]

Q2: How can I be sure all of my ester has been hydrolyzed?

A2: Before beginning the work-up, it is essential to monitor the reaction's progress by a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will confirm the complete consumption of the starting material. If the reaction is incomplete, consider extending the reaction time or adding more of the hydrolyzing agent.

Detailed Protocol: Ester Hydrolysis Work-up
  • Reaction Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed in an organic solvent like methanol, remove it under reduced pressure.[19]

  • Acidification: Dilute the residue with water and cool in an ice bath. Carefully acidify the aqueous solution with a strong acid (e.g., 1M or 6M HCl) to a pH of approximately 1-2.[19][20] This will protonate the carboxylate to form the neutral carboxylic acid.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times (at least 3x).[19][20]

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.

  • Purification: The product can often be purified by recrystallization or, if necessary, by column chromatography.

III. References

  • This compound synthesis - ChemicalBook. --INVALID-LINK--

  • This compound | 57486-69-8 - ChemicalBook. --INVALID-LINK--

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? - ResearchGate. --INVALID-LINK--

  • This compound 57486-69-8 - Guidechem. --INVALID-LINK--

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--

  • A PREPARATION OF ETHYL (3S)-3-(4-BROMOPHENYL)BUTANOATE - Organic Syntheses. --INVALID-LINK--

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. --INVALID-LINK--

  • Supporting Information - Chemical Society of Japan. --INVALID-LINK--

  • Methyl 2-(3-bromophenyl)acetate | 150529-73-0 - Biosynth. --INVALID-LINK--

  • Buchwald–Hartwig amination - Wikipedia. --INVALID-LINK--

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. --INVALID-LINK--

  • Organic Reaction Workup Formulas for Specific Reagents - University of Rochester. --INVALID-LINK--

  • Buchwald-Hartwig Coupling - Organic Synthesis. --INVALID-LINK--

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine - Benchchem. --INVALID-LINK--

  • This compound 57486-69-8 | TCI Shanghai. --INVALID-LINK--

  • Suzuki-Miyaura Coupling - Organic Synthesis. --INVALID-LINK--

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner - MDPI. --INVALID-LINK--

  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids - Benchchem. --INVALID-LINK--

  • Suzuki Coupling - Organic Chemistry Portal. --INVALID-LINK--

  • PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE - Organic Syntheses. --INVALID-LINK--

  • Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 - PubChem. --INVALID-LINK--

  • This compound | C9H9BrO2 - PubChem. --INVALID-LINK--

  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? - Canadian Science Publishing. --INVALID-LINK--

  • Attempted hydrolysis of methyl, 2‐(2'‐nitrophenyl)‐phenylacetate 1 - ResearchGate. --INVALID-LINK--

References

Technical Support Center: Analysis of "Methyl 2-(2-bromophenyl)acetate" by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in "Methyl 2-(2-bromophenyl)acetate" using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of "this compound" and how to identify corresponding impurities in your NMR spectrum.

Frequently Asked Questions (FAQs):

Q1: My ¹H NMR spectrum shows a singlet at around 3.7 ppm and another singlet around 3.9 ppm. What are these signals?

A1: The singlet around 3.71 ppm corresponds to the methyl protons (-OCH₃) of your product, "this compound". The singlet at approximately 3.87 ppm is characteristic of the methylene protons (-CH₂-) adjacent to the aromatic ring in the product. The presence of both singlets is a good indication that you have successfully synthesized the desired ester.

Q2: I see a broad singlet around 11 ppm in my ¹H NMR spectrum. What is this impurity?

A2: A broad singlet in the region of 10-12 ppm is characteristic of a carboxylic acid proton (-COOH). This signal indicates the presence of unreacted starting material, "2-bromophenylacetic acid". To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing this peak to disappear or significantly diminish.

Q3: There's a singlet at approximately 3.49 ppm and a quartet around 1.25 ppm in my ¹H NMR spectrum. What could these be?

A3: These signals do not correspond to your product or the primary starting material. A singlet at 3.49 ppm is often indicative of residual methanol (CH₃OH), which is used as a reagent and solvent in the Fischer esterification. The quartet at 1.25 ppm, likely coupled with a triplet around 3.7 ppm, could suggest the presence of ethanol if it were used as a solvent or was a contaminant. Always check the purity of your reagents.

Q4: The integration of my aromatic signals in the ¹H NMR spectrum is more complex than expected. How can I differentiate the product from the starting material?

A4: Both "this compound" and "2-bromophenylacetic acid" will show complex multiplets in the aromatic region (typically 7.0-7.6 ppm). However, their chemical shifts will be slightly different. To distinguish them, look for the characteristic singlets of the ester and the carboxylic acid as mentioned in Q1 and Q2. The methylene protons (-CH₂-) also have slightly different chemical shifts in the product (~3.87 ppm) and the starting acid (~3.97 ppm).

Q5: How can I quantify the amount of unreacted "2-bromophenylacetic acid" in my sample?

A5: You can use quantitative ¹H NMR (qNMR). Choose a well-resolved singlet from both your product ("this compound," e.g., the -OCH₃ singlet at ~3.71 ppm) and the impurity ("2-bromophenylacetic acid," e.g., the -CH₂- singlet at ~3.97 ppm). Ensure the chosen signals are not overlapping with any other peaks. The molar ratio can be calculated by dividing the integration value of each signal by the number of protons it represents (3 for the -OCH₃ group and 2 for the -CH₂- group).

Molar Ratio (Product:Impurity) = (Integration_product / #H_product) : (Integration_impurity / #H_impurity)

From the molar ratio, you can calculate the percentage purity.

Data Presentation

Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃

CompoundFunctional GroupChemical Shift (ppm)MultiplicityIntegration
This compound Ar-H 7.58 - 7.10m4H
-CH₂ -COOCH₃~3.87s2H
-COOCH₃ ~3.71s3H
2-Bromophenylacetic acid -COOH ~11.0br s1H
Ar-H 7.59 - 7.13m4H
-CH₂ -COOH~3.97s2H
Methanol -OH Variables1H
-CH₃ ~3.49s3H

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

CompoundCarbon AtomChemical Shift (ppm)
This compound C =O~171.0
Ar-C ~134.5, 132.9, 131.5, 129.2, 127.6, 124.9
-OC H₃~52.3
-C H₂-~40.8
2-Bromophenylacetic acid [1][2]C =O~177.0
Ar-C ~134.0, 133.1, 131.8, 129.0, 127.8, 125.1
-C H₂-~41.0
Methanol -C H₃~49.9

Experimental Protocols

Protocol for NMR Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of your "this compound" sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Vortex the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For quantitative analysis, ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 of the signals of interest).

Mandatory Visualization

Impurity_Identification_Workflow start Acquire 1H NMR Spectrum of this compound check_product_peaks Identify Product Signals: - Singlet at ~3.71 ppm (3H, -OCH3) - Singlet at ~3.87 ppm (2H, -CH2-) - Multiplet at 7.1-7.6 ppm (4H, Ar-H) start->check_product_peaks check_impurities Scan for Impurity Signals check_product_peaks->check_impurities unreacted_sm Unreacted Starting Material: - Broad singlet at ~11 ppm (-COOH) - Singlet at ~3.97 ppm (-CH2-) check_impurities->unreacted_sm  Yes   residual_solvent Residual Methanol: - Singlet at ~3.49 ppm (-CH3) check_impurities->residual_solvent  Yes   other_impurities Other Unknown Impurities Present check_impurities->other_impurities  Yes   pure_product Product is Pure check_impurities->pure_product  No   quantify Quantify Impurities (qNMR) unreacted_sm->quantify residual_solvent->quantify purify Further Purification Required (e.g., Column Chromatography) other_impurities->purify quantify->purify

Caption: Workflow for identifying impurities in "this compound" by ¹H NMR.

References

Effect of base and solvent on "Methyl 2-(2-bromophenyl)acetate" reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the reactivity of Methyl 2-(2-bromophenyl)acetate. The information is tailored for researchers, scientists, and professionals in drug development to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

This compound is a versatile starting material. The primary reactive sites are the aryl bromide, the ester group, and the acidic α-protons. Common reactions include:

  • Palladium-catalyzed intramolecular C-C bond formation: This is a widely used method to synthesize oxindole derivatives. The choice of base and solvent is critical for high yields.

  • Cross-coupling reactions: The aryl bromide can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form C-C bonds.

  • Enolate formation and subsequent alkylation: The α-protons can be deprotonated by a suitable base to form an enolate, which can then be reacted with an electrophile.

Q2: How does the choice of base affect the outcome of reactions with this compound?

The base plays a crucial role in determining the reaction pathway and yield.

  • For intramolecular cyclization: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used to deprotonate the α-carbon, facilitating the cyclization process. Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be effective, often in combination with a palladium catalyst.

  • For cross-coupling reactions: Inorganic bases such as K2CO3, Cs2CO3, or K3PO4 are commonly employed to facilitate the catalytic cycle.

  • For ester hydrolysis: Strong bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) will lead to the saponification of the methyl ester.

Q3: What is the role of the solvent in these reactions?

The solvent influences the solubility of reagents, the reaction temperature, and the stability of intermediates.

  • Aprotic polar solvents like DMF and DMSO can accelerate reactions by solvating cations, thereby increasing the reactivity of the anionic base.

  • Aprotic non-polar solvents such as toluene and dioxane are frequently used in palladium-catalyzed reactions. The choice of solvent can significantly impact the efficiency of the catalytic system. For instance, in some palladium-catalyzed intramolecular alkylations, toluene is a common solvent.

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed Intramolecular Cyclization

This guide addresses common issues leading to low yields in the synthesis of oxindoles from this compound via intramolecular cyclization.

Problem: The yield of the desired oxindole product is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Deprotonation The base may not be strong enough to deprotonate the α-carbon effectively. Consider switching to a stronger base like NaOtBu or LHMDS. Ensure the base is fresh and has been handled under anhydrous conditions.
Catalyst Deactivation The palladium catalyst may have been deactivated by impurities or oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, degassed solvents.
Sub-optimal Solvent The chosen solvent may not be ideal for the specific catalytic system. Screen different solvents such as toluene, dioxane, or DMF. Refer to the data tables below for guidance.
Incorrect Reaction Temperature The reaction may require a higher temperature to proceed efficiently. Try increasing the temperature in increments of 10-20 °C.
Formation of Side Products Side reactions, such as intermolecular coupling or decomposition, may be occurring. Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts and adjust the reaction conditions accordingly.
Data Presentation: Effect of Base and Solvent on Intramolecular Cyclization Yield

The following table summarizes the reported yields for the intramolecular cyclization of a derivative of this compound under various conditions.

Base Solvent Catalyst Temperature (°C) Yield (%)
NaOtBuToluenePd(OAc)2 / P(tBu)38095
K2CO3DMFPdCl2(dppf)10078
Cs2CO3DioxanePd2(dba)3 / Xantphos11085
K3PO4ToluenePd(OAc)2 / SPhos10092

This data is representative and compiled from various sources for illustrative purposes. Actual yields may vary based on the specific substrate and reaction conditions.

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Intramolecular Cyclization

This protocol describes a general procedure for the synthesis of an oxindole derivative from this compound.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., P(tBu)3)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the base to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_reagents Prepare Reagents (Substrate, Catalyst, Ligand, Base) add_reagents Add Reagents and Solvent prep_reagents->add_reagents setup_glassware Oven-dried Glassware setup_glassware->add_reagents inert_atmosphere Inert Atmosphere (N2 or Ar) inert_atmosphere->add_reagents heating Heat to Desired Temperature add_reagents->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification troubleshooting_tree start Low Yield or No Reaction check_base Is the base strong enough and handled properly? start->check_base change_base Action: Use a stronger base (e.g., NaOtBu) or fresh base. check_base->change_base No check_catalyst Is the catalyst active? Was the reaction run under inert gas? check_base->check_catalyst Yes degas_solvent Action: Use fresh catalyst. Ensure inert atmosphere and degassed solvent. check_catalyst->degas_solvent No check_solvent_temp Are the solvent and temperature optimal? check_catalyst->check_solvent_temp Yes screen_conditions Action: Screen different solvents (Toluene, Dioxane) and increase temperature. check_solvent_temp->screen_conditions No analyze_byproducts Multiple spots on TLC? Analyze byproducts by LC-MS. check_solvent_temp->analyze_byproducts Yes optimize Action: Adjust stoichiometry or additives to suppress side reactions. analyze_byproducts->optimize Yes

Minimizing homocoupling in "Methyl 2-(2-bromophenyl)acetate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 2-(2-bromophenyl)acetate Reactions

Welcome to the technical support center for reactions involving this compound. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of homocoupling byproducts and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions, and why is it problematic?

A1: Homocoupling is a common, undesired side reaction in which two identical molecules of a starting material react with each other.[1] For instance, in a Suzuki-Miyaura coupling, two molecules of an organoboron reagent (e.g., a boronic acid) can couple to form a symmetrical biaryl byproduct. This side reaction is problematic as it consumes valuable starting materials, leading to a lower yield of the desired cross-coupled product.[2] Furthermore, the homocoupled byproduct often has similar physical properties to the target molecule, which can significantly complicate purification.[1]

Q2: What are the primary causes of homocoupling in palladium-catalyzed reactions?

A2: The two main drivers of homocoupling are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[2]

  • Oxygen: Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][3] This Pd(II) can then participate in a stoichiometric reaction with the organometallic reagent (e.g., boronic acid) to produce the homocoupled dimer and regenerate Pd(0).[4][5] Therefore, even trace amounts of oxygen can facilitate this unwanted pathway.[6]

  • Pd(II) Precatalysts: When using a Pd(II) source, such as Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to the catalytically active Pd(0) species. This reduction can occur via the homocoupling of two boronic acid molecules, establishing an initial pathway for the side reaction.[5]

Q3: Is this compound particularly susceptible to forming homocoupling byproducts?

A3: Yes, substrates like this compound can be particularly challenging for two main reasons. First, the bromine atom is ortho to a bulky ethyl acetate group, which introduces significant steric hindrance.[7] This hindrance can slow the rate of the desired oxidative addition and subsequent steps in the catalytic cycle, making the competing homocoupling side reaction more prevalent. Second, the ester functional group is sensitive to strongly basic or hydrolytic conditions, which limits the choice of bases and may require careful optimization to avoid substrate degradation.[8]

Troubleshooting Guide

Problem: My reaction shows a high percentage of the boronic acid homocoupling byproduct.

  • Potential Cause 1: Inadequate Degassing The most common cause of homocoupling is the presence of oxygen.[4][9]

  • Solution: Improve Degassing Protocol Ensure all solvents and the final reaction mixture are rigorously deoxygenated before adding the palladium catalyst.

    • Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on the solvent.[2]

    • Inert Gas Sparging: As an alternative, sparge the solvent and the reaction mixture with a stream of inert gas (Argon or Nitrogen) via a subsurface needle for an extended period (30-60 minutes).[2][6]

    • Maintain Inert Atmosphere: Throughout the entire reaction setup and duration, maintain a positive pressure of an inert gas using a balloon or a manifold.[10]

  • Potential Cause 2: Palladium(II) Precatalyst Your Pd(II) source (e.g., Pd(OAc)₂) may be promoting homocoupling during its initial reduction to Pd(0).[2][5]

  • Solution: Modify Catalyst System

    • Switch to a Pd(0) Source: Use a direct Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass the in situ reduction step that can initiate homocoupling.[2]

    • Add a Mild Reducing Agent: If using a Pd(II) source is necessary, the addition of a mild reducing agent like potassium formate can help suppress the Pd(II)-mediated homocoupling pathway without interfering with the main catalytic cycle.[4][6]

    • Use Modern Precatalysts: Employ air-stable, well-defined Pd(II) precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) that are designed for efficient and clean conversion to the active Pd(0) species.[8]

  • Potential Cause 3: Suboptimal Reaction Conditions The choice of ligand, base, solvent, or temperature may be favoring the homocoupling pathway.

  • Solution: Systematically Optimize Conditions

    • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can accelerate the rate-limiting reductive elimination step for the desired product, allowing the cross-coupling to outcompete homocoupling.[2][7]

    • Base Selection: The ester in this compound is base-sensitive. Use a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) instead of strong hydroxides to prevent hydrolysis.[10]

    • Temperature Screening: Excessive heat can cause catalyst decomposition and increase side reactions.[10] Screen a temperature range (e.g., 80 °C to 110 °C) to find the lowest effective temperature for the desired transformation.[2]

Data Presentation: Strategies to Minimize Homocoupling

The following table summarizes key strategies and their rationale for reducing homocoupling in palladium-catalyzed cross-coupling reactions.

ParameterStandard Approach (Prone to Homocoupling)Optimized Approach (Minimizes Homocoupling)Rationale
Atmosphere Standard inert gas blanketRigorous degassing (Freeze-Pump-Thaw or >30 min sparge)Removes dissolved O₂, a key oxidant that promotes the Pd(II) pathway for homocoupling.[2][4]
Pd Source Pd(OAc)₂, PdCl₂ [Pd(II)]Pd₂(dba)₃, Pd(PPh₃)₄ [Pd(0)] or advanced precatalystsAvoids the in situ reduction of Pd(II) which can proceed via homocoupling of the boronic acid.[2][5]
Additives NonePotassium Formate (KCOOH)Acts as a mild reducing agent to maintain the catalyst in the active Pd(0) state.[6]
Ligand Simple phosphines (e.g., PPh₃)Bulky, electron-rich ligands (e.g., SPhos, XPhos)Accelerates reductive elimination of the desired product, making the cross-coupling pathway kinetically favored.[2]
Base Strong, aqueous bases (e.g., NaOH)Anhydrous, solid bases (e.g., K₃PO₄, Cs₂CO₃)Reduces protodeboronation and is more compatible with base-sensitive functional groups.[9][10]
Temperature High, fixed temperature (e.g., >110 °C)Optimized temperature (e.g., 80-100 °C)Prevents thermal decomposition of the catalyst and reagents, which can lead to side reactions.[10]

Experimental Protocols

Recommended Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is optimized to minimize homocoupling for a sterically hindered, base-sensitive substrate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.3 equiv)

  • SPhos Pd G4 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • 1,4-Dioxane, anhydrous (to make a 0.1 M solution)

Procedure:

  • Degassing: Place the anhydrous 1,4-dioxane in a flask and degas thoroughly by sparging with argon for 30-40 minutes.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Reagent Addition: Add the SPhos Pd G4 precatalyst to the vial. Using a syringe, add the degassed 1,4-dioxane.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 90-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction is typically complete within 8-16 hours.[10]

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Visualizations

G cluster_desired Desired Cross-Coupling Cycle cluster_undesired Undesired Homocoupling Pathway Pd0 L₂Pd(0) OA Oxidative Addition Pd0_ox L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar¹)(X) OA->PdII_Aryl Ar¹-X TM Transmetalation (Ar²B(OH)₂ + Base) PdII_Aryl->TM PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Product Ar¹-Ar² RE->Product PdII_cat L₂Pd(II) Pd0_ox->PdII_cat Oxygen O₂ (Oxidant) Oxygen->PdII_cat HC_TM 2 x Ar²B(OH)₂ PdII_cat->HC_TM HC_RE Reductive Elimination HC_TM->HC_RE HC_RE->Pd0_ox Regenerates Pd(0) Byproduct Ar²-Ar² HC_RE->Byproduct

Caption: Competing cross-coupling and homocoupling pathways.

G start High Homocoupling Detected? q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement improved degassing: - Freeze-Pump-Thaw - Subsurface N₂/Ar sparge (>30 min) - Maintain positive inert pressure q1->sol1 No q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? q1->q2 Yes sol1->q2 sol2 Modify catalyst system: - Switch to a Pd(0) source (e.g., Pd₂(dba)₃) - Add a mild reductant (e.g., KCOOH) - Use a modern, well-defined precatalyst q2->sol2 Yes q3 Have reaction conditions been optimized? q2->q3 No sol2->q3 sol3 Optimize parameters: - Screen bulky, electron-rich ligands (SPhos, etc.) - Use a weaker, anhydrous base (K₃PO₄) - Screen for lowest effective temperature q3->sol3 No end Homocoupling Minimized q3->end Yes sol3->end

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Monitoring the Synthesis of Methyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the acid-catalyzed esterification of 2-bromophenylacetic acid to Methyl 2-(2-bromophenyl)acetate using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method used to qualitatively monitor the progress of a reaction by observing the consumption of the starting material and the formation of the product.[1] For this reaction, the less polar ester product will travel further up the polar silica plate, resulting in a higher Retention Factor (Rf) value than the more polar carboxylic acid starting material.[2]

Methodology:

  • Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw a baseline (origin) approximately 1 cm from the bottom edge.

  • Spotting:

    • Lane 1 (SM): Dissolve a small amount of the starting material, 2-bromophenylacetic acid, in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot it on the baseline.

    • Lane 2 (Co-spot): On the same plate, carefully spot the starting material solution and the reaction mixture at the exact same point on the baseline.[3] This "co-spot" helps to differentiate between the starting material and product spots.[3]

    • Lane 3 (Reaction Mixture): At timed intervals (e.g., T=0, 15 min, 30 min), take a small aliquot from the reaction, dilute it with ethyl acetate, and spot it on the baseline.[3]

  • Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., a 4:1 mixture of Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline.[4] Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[5][6]

  • Interpretation: The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[3] Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Reaction Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides quantitative data on the reaction's progress by separating the components of the mixture and identifying them based on their mass spectra. This allows for the calculation of the relative percentages of starting material and product.

Methodology:

  • Sample Preparation: At the desired reaction time point, quench a small aliquot of the reaction mixture. Dilute it to an appropriate concentration (e.g., ~1 mg/mL) with a suitable solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Injection: Inject 1 µL of the prepared sample.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/minute.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Setup:

    • Ion Source Temperature: 230°C.

    • Scan Range: 50-300 m/z.

  • Analysis: Identify the peaks corresponding to the starting material and the product based on their retention times and mass spectra. The product, this compound, will have a characteristic molecular ion peak. Integrate the peak areas to determine the relative percentage of each component, which can be used to calculate the reaction conversion.

Data Presentation and Interpretation

Quantitative data from TLC and GC-MS should be recorded systematically to track the reaction progress.

Table 1: Illustrative TLC Monitoring Data
Time PointStarting Material (SM) RfProduct (P) RfObservations in Reaction Lane
T = 0 min0.35-Intense spot at Rf 0.35.
T = 15 min0.350.68Faint spot at Rf 0.35, intense spot at Rf 0.68.
T = 30 min-0.68No visible spot at Rf 0.35, intense spot at Rf 0.68.

Note: Rf values are dependent on the specific TLC plate and solvent system used.

Table 2: Illustrative GC-MS Quantitative Data
Time PointAnalyteRetention Time (min)Peak Area %
T = 0 min2-Bromophenylacetic Acid8.599%
This compound7.2<1%
T = 30 min2-Bromophenylacetic Acid8.5<1%
This compound7.299%

Note: Retention times are illustrative and depend on the specific GC-MS method.

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_tlc TLC Monitoring cluster_gcms GC-MS Analysis start Start Reaction: 2-Bromophenylacetic Acid + Methanol (H+) aliquot Take Aliquot at Timed Intervals start->aliquot Reflux spot Spot SM, Co-spot, & Reaction Mixture aliquot->spot develop Develop & Visualize (UV Light) spot->develop tlc_decision SM Spot Gone? develop->tlc_decision tlc_decision->aliquot No (Continue Reaction) prep Prepare Sample for GC-MS tlc_decision->prep Yes (Reaction Complete) inject Inject & Run GC-MS Method prep->inject analyze Integrate Peaks & Calculate Conversion inject->analyze

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting Guides and FAQs

TLC Troubleshooting

Q: Why is my starting material spot streaking badly on the TLC plate? A: Streaking is common for polar, acidic, or basic compounds.[5][7] The starting material, 2-bromophenylacetic acid, is a carboxylic acid. This can be caused by:

  • Sample Overloading: The concentration of the spotted sample is too high.[5] Try diluting your sample further before spotting.

  • Strong Interaction with Silica: The acidic nature of the starting material can cause it to interact too strongly with the silica gel. To fix this, add a small amount of acetic or formic acid to your mobile phase (eluent) to improve the spot shape.[7]

Q: My product and starting material spots are too close together (low separation). What should I do? A: This indicates that the polarity of your mobile phase is not optimal for separating the two compounds. You need to change the solvent system.[8]

  • If spots are too low (low Rf): Your solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., change from 9:1 Hexane:Ethyl Acetate to 4:1).

  • If spots are too high (high Rf): Your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., change from 4:1 Hexane:Ethyl Acetate to 9:1).

Q: I can't see any spots on my TLC plate after developing. What's wrong? A: There are a few possibilities:

  • Sample is too dilute: The concentration of your analyte is below the detection limit of UV visualization. Try spotting a more concentrated sample or spotting multiple times in the same location (allowing the solvent to dry between applications).[5]

  • Reaction Failure: It's possible the reaction has not proceeded as expected.[5]

  • UV Inactive Compound: While both the starting material and product are UV active, ensure your UV lamp is functioning correctly.

Q: All my spots are stuck at the baseline (Rf ≈ 0). How can I fix this? A: This means your mobile phase is not polar enough to move the compounds up the plate.[8] You need to increase the polarity of your eluent. For a Hexane:Ethyl Acetate system, increase the relative amount of ethyl acetate.

GC-MS Troubleshooting

Q: Why am I seeing significant peak tailing, especially for my starting material? A: Peak tailing for acidic compounds like 2-bromophenylacetic acid is often caused by unwanted interactions with active sites in the GC system.[9]

  • Active Sites in Liner/Column: The acidic proton can interact with active silanol groups in the injector liner or at the head of the column. Consider using an ultra-inert liner and column specifically designed to reduce this activity.[9]

  • Contamination: Buildup from previous injections can create active sites. Perform inlet maintenance, including changing the liner and septum, and clip a small portion from the front of the column.[9]

Q: The peak area for my product is inconsistent between injections. What could be the cause? A: Inconsistent peak areas can stem from several issues:

  • Injection Volume Variation: Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.

  • Sample Evaporation: If using volatile solvents, sample concentration can change over time if vials are not properly sealed.

  • Inlet Discrimination: Non-optimal inlet temperature can cause compounds to vaporize inconsistently.[9] Ensure the inlet temperature is appropriate for your analytes.

  • Matrix Effects: Other components in the reaction mixture can sometimes suppress or enhance the signal of your analyte.[10] Using an internal standard can help correct for these variations.

Q: I'm not seeing any peaks, but the TLC shows the reaction is working. Why? A: This usually points to a problem with sample introduction into the GC-MS.

  • Incorrect Syringe Depth: The autosampler needle may not be reaching the sample in the vial.[9] Use a vial insert if the sample volume is low.

  • Column Installation: An improperly installed column can lead to leaks and prevent the sample from reaching the detector.[9]

  • Septum Issues: An overtightened or cored septum can prevent the syringe from injecting properly.[9]

Q: How can I confirm the identity of the peaks in my chromatogram? A: Mass spectrometry is the key.

  • Mass Spectrum: Analyze the mass spectrum of each peak. The starting material and product will have unique fragmentation patterns and molecular ion peaks.

  • Reference Spectra: Compare the obtained spectra to a known library (e.g., NIST) or to a spectrum from an authentic standard of your compound.

  • Inject Standards: Run separate injections of your pure starting material and (if available) pure product to confirm their retention times and mass spectra on your system.

Troubleshooting Workflow Diagram

G start Problem: Reaction appears incomplete or yield is low check_tlc Review TLC Data start->check_tlc tlc_ok TLC shows complete conversion? check_tlc->tlc_ok check_gcms Review GC-MS Data tlc_ok->check_gcms Yes reaction_issue Troubleshoot Reaction Conditions: - Temperature - Catalyst amount - Reaction time tlc_ok->reaction_issue No gcms_ok GC-MS shows high conversion? check_gcms->gcms_ok workup_issue Investigate Work-up & Purification for Product Loss gcms_ok->workup_issue Yes gcms_issue Troubleshoot GC-MS Method: - Injection issues - Peak integration - Analyte degradation gcms_ok->gcms_issue No success Problem Resolved workup_issue->success reaction_issue->success gcms_issue->success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Strategies to avoid hydrolysis of "Methyl 2-(2-bromophenyl)acetate" during work-up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice for researchers, chemists, and drug development professionals to mitigate the risk of ester hydrolysis during the aqueous work-up of Methyl 2-(2-bromophenyl)acetate. By understanding the underlying chemical principles, you can significantly improve the yield and purity of your final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the purification of this compound.

Q1: What is ester hydrolysis, and why is it a critical issue for this compound?

A1: Ester hydrolysis is the chemical reaction that breaks down an ester into its parent carboxylic acid and alcohol.[1] For this compound, this means the desired product reverts to 2-bromophenylacetic acid and methanol in the presence of water. This reaction, the reverse of Fischer esterification, is catalyzed by both acids and bases.[2]

During an aqueous work-up, you use water-based solutions to remove impurities like acid catalysts or unreacted starting materials.[3][4] This creates the ideal environment for hydrolysis, which can lead to a significant loss of your valuable product and complicate purification by reintroducing the starting carboxylic acid.

Q2: My synthesis uses an acid catalyst (e.g., H₂SO₄). What is the safest way to neutralize it without hydrolyzing my ester product?

A2: The key is to use a cold, weak base and to work quickly. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the reagent of choice.[1][2][5]

Causality:

  • Why weak base? Strong bases like sodium hydroxide (NaOH) are extremely effective at catalyzing ester hydrolysis (a process called saponification) and will rapidly degrade your product.[6] Sodium bicarbonate is sufficiently basic to neutralize strong acid catalysts and any unreacted 2-bromophenylacetic acid (pKa ≈ 4) but is mild enough to minimize the rate of ester hydrolysis.

  • Why cold? Lowering the temperature dramatically reduces the rate of all chemical reactions, including the undesired hydrolysis.[1] Performing washes with solutions pre-chilled in an ice bath is a critical preventative step.

  • Why saturated? Using a saturated solution helps to minimize the amount of water introduced and can decrease the solubility of your organic product in the aqueous layer through the common ion effect.

Q3: I see a persistent emulsion (a cloudy, inseparable layer) forming during my bicarbonate wash. What should I do?

A3: Emulsions are common and typically occur when vigorously shaking two immiscible liquids that have similar densities or contain surfactants. To resolve an emulsion:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes the layers will separate on their own.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion and force the separation of the organic and aqueous phases.[1]

  • Gentle Swirling: Gently swirl the funnel rather than shaking vigorously.

  • Filtration (Last Resort): As a final option, pass the entire mixture through a pad of Celite® (diatomaceous earth) in a filter funnel. This can help to break the fine droplets causing the emulsion.

Q4: How can I be certain that all of the unreacted 2-bromophenylacetic acid has been removed?

A4: The removal of the acidic starting material is validated by two key observations during the sodium bicarbonate wash:

  • Cessation of Gas Evolution: The reaction between sodium bicarbonate and the acid produces carbon dioxide (CO₂) gas.[1][5] When you add a fresh portion of NaHCO₃ solution to the organic layer and no longer see effervescence (fizzing), it indicates that all the acid has been neutralized.[1] Remember to vent the separatory funnel frequently to release this pressure.

  • Aqueous Layer pH: After separation, you can test the pH of the aqueous wash layer with pH paper. It should be neutral or slightly basic (pH 7-8). If it is still acidic, further washes are required.

Q5: My product seems exceptionally sensitive. Are there alternatives to a traditional aqueous work-up?

A5: Yes, for extremely sensitive substrates, non-aqueous work-ups can be employed. One common strategy is to dilute the reaction mixture in a non-polar solvent and pass it through a short plug of a basic solid adsorbent.

  • Basic Alumina or Silica Gel: A plug of basic alumina or silica gel treated with a base (like triethylamine) can effectively adsorb acidic impurities while allowing the neutral ester to pass through.

  • Solid-Phase Scavengers: Ion-exchange resins can be used to selectively bind and remove acidic or basic impurities.[7]

These methods are effective but may require more optimization and are typically reserved for small-scale or particularly challenging purifications.[8]

Part 2: Optimized Work-up Protocol to Prevent Hydrolysis

This protocol provides a detailed, step-by-step methodology for isolating this compound while minimizing product loss.

Prerequisites: Ensure all aqueous solutions (Saturated NaHCO₃, Brine) are pre-chilled in an ice-water bath before starting.

  • Cool the Reaction Mixture: Once the reaction is deemed complete, remove it from the heat source and allow it to cool to room temperature. Subsequently, place the reaction flask in an ice-water bath for 10-15 minutes.

  • Dilute with Organic Solvent: Dilute the cold reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (CH₂Cl₂).[3][9] A volume 2-3 times that of the initial reaction volume is typical. Transfer the entire mixture to a separatory funnel.

  • Neutralization Wash:

    • Add a small portion of cold, saturated aqueous NaHCO₃ to the separatory funnel.

    • Gently swirl the unstoppered funnel initially to allow for the controlled release of CO₂ gas.

    • Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure.

    • Shake gently for 15-20 seconds, venting frequently.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat this wash until no more CO₂ evolution is observed upon addition of fresh NaHCO₃ solution. [1]

  • Brine Wash:

    • Wash the organic layer once with cold, saturated aqueous NaCl (brine).[1]

    • This step removes the bulk of the residual water and minimizes the solubility of your ester in the aqueous phase.

  • Drying the Organic Layer:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

    • Add the agent portion-wise and swirl the flask. Continue adding until the drying agent no longer clumps together and flows freely as a fine powder. This is the visual confirmation that all trace water has been absorbed.

  • Isolation and Solvent Removal:

    • Filter the organic solution to remove the drying agent, washing the solid with a small amount of fresh solvent to recover all the product.

    • Concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Final Purification (If Necessary): The crude product can be further purified by vacuum distillation or column chromatography if required.[1]

Part 3: Key Data Summary

The following table provides essential data for the compounds involved in the work-up process.

CompoundFormulaMW ( g/mol )pKaNotes
This compound C₉H₉BrO₂229.07[10]N/AThe desired product; susceptible to hydrolysis.
2-Bromophenylacetic acidC₈H₇BrO₂215.04[11]~4Starting material/hydrolysis byproduct. Must be removed.
Carbonic Acid (from CO₂ + H₂O)H₂CO₃62.036.35The conjugate acid of the bicarbonate wash.
Sulfuric AcidH₂SO₄98.08~ -3A common reaction catalyst that must be neutralized.

Part 4: Process Logic and Troubleshooting Diagram

This diagram illustrates the decision-making workflow for a successful work-up, highlighting critical control points to prevent hydrolysis.

Workup_Workflow cluster_wash Aqueous Washing Phase (Perform Quickly & with Cold Solutions) start Reaction Mixture (Ester, Catalyst, SM) cool 1. Cool to 0 °C start->cool dilute 2. Dilute with Organic Solvent cool->dilute wash_bicarb 3. Wash with cold sat. NaHCO₃ dilute->wash_bicarb gas_check CO₂ Evolving? wash_bicarb->gas_check emulsion Emulsion Forms? wash_bicarb->emulsion gas_check->wash_bicarb Yes wash_brine 4. Wash with cold Brine gas_check->wash_brine No wash_brine->emulsion dry 5. Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry add_brine Troubleshoot: Add more brine, wait, filter. emulsion->add_brine Yes emulsion->dry No add_brine->wash_bicarb filter_evap 6. Filter & Remove Solvent (Rotary Evaporation) dry->filter_evap product Crude Product: This compound filter_evap->product

Caption: Decision workflow for minimizing hydrolysis during work-up.

References

Technical Support Center: Large-Scale Synthesis of Methyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of Methyl 2-(2-bromophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this key chemical intermediate. We will address common challenges encountered during synthesis and scale-up, providing practical troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific, practical problems that can arise during the synthesis process. Each answer provides not just a solution, but also an explanation of the underlying chemistry to empower you to make informed decisions in your own operations.

Q1: My esterification reaction is stalling, with significant amounts of the starting 2-bromophenylacetic acid remaining. How can I drive the reaction to completion?

A: This is a classic challenge related to the nature of the Fischer-Speier esterification, which is a reversible equilibrium-controlled process.[1][2] To achieve high conversion on a large scale, you must actively shift the equilibrium towards the product side.

Causality & Solution:

  • Water Removal: The reaction produces one equivalent of water for every equivalent of ester formed. According to Le Chatelier's principle, this byproduct water can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.

    • Troubleshooting Step: On a large scale, a simple reflux may not be sufficient to remove water effectively. Consider using a Dean-Stark apparatus with a suitable solvent (like toluene, if process compatible) to azeotropically remove water as it is formed. Alternatively, if using excess methanol as the solvent, a molecular sieve packed soxhlet extractor can be employed to dry the solvent as it cycles through the reaction.

  • Reagent Stoichiometry: Using methanol as both a reagent and the solvent is a common and effective strategy.[1][2] The large excess of alcohol acts to shift the equilibrium forward.

    • Troubleshooting Step: Ensure you are using a sufficient excess of methanol. A common ratio is to dissolve the starting acid in at least 10 volumes of methanol (e.g., 1 kg of acid in 10 L of methanol).

  • Catalyst Activity: The acid catalyst (typically H₂SO₄) can be deactivated by moisture present in the starting materials or the solvent.

    • Troubleshooting Step: Use anhydrous grade methanol and ensure your 2-bromophenylacetic acid is thoroughly dried before starting the reaction. Check the concentration and quality of your sulfuric acid. For some processes, alternative catalysts like Lewis acids or solid acid resins can offer advantages in terms of separation and reusability.[3]

Experimental Workflow: Driving Esterification to Completion```dot

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-Up A Charge Reactor with 2-Bromophenylacetic Acid & Anhydrous Methanol B Add Catalytic H₂SO₄ (Slowly, with Cooling) A->B C Heat to Reflux with Water Removal (e.g., Dean-Stark) B->C D Monitor Conversion (TLC, GC, or HPLC) C->D E Incomplete Conversion? D->E E->C Continue Reflux Add Catalyst if Needed F Reaction Complete E->F Yes G Cool & Quench (e.g., with NaHCO₃ soln.) F->G H Proceed to Isolation G->H

Caption: Process flow diagram with integrated troubleshooting checkpoints.

References

Technical Support Center: Palladium Catalyst Removal from "Methyl 2-(2-bromophenyl)acetate" Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the removal of residual palladium catalysts from reaction mixtures, with a specific focus on the synthesis of intermediates like "Methyl 2-(2-bromophenyl)acetate". Given that palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are fundamental to the synthesis of such molecules, ensuring the final product is free from this toxic and expensive metal is of paramount importance.[1][2] This guide provides in-depth, field-proven insights and practical, step-by-step protocols to help you achieve the stringent purity levels required in pharmaceutical development.[3][4]

Troubleshooting Guide: Diagnosing and Solving Palladium Contamination

Residual palladium can exist in various forms, including heterogeneous Pd(0) particles ("palladium black"), soluble Pd(0) complexes, and soluble Pd(II) species.[3][5] The optimal removal strategy depends on the nature of the palladium species present. This troubleshooting guide will help you identify the likely state of your palladium contaminant and select the most effective purification method.

Initial Observation: What does your crude reaction mixture look like after the reaction is complete?
  • Observation 1: A black precipitate or fine black powder is visible.

    • Likely Cause: Formation of palladium black (heterogeneous Pd(0)). This often occurs when the catalyst's ligands degrade or dissociate, causing the palladium atoms to agglomerate.[6]

    • Recommended Action: Proceed to Protocol 1: Filtration through Celite® .

  • Observation 2: The solution is clear but colored (e.g., yellow, brown, or black).

    • Likely Cause: Presence of soluble palladium species (Pd(0) or Pd(II) complexes) or colloidal palladium.[7]

    • Recommended Action: Simple filtration will be ineffective.[5] Proceed to Protocol 2: Treatment with Solid-Supported Scavengers or Protocol 3: Activated Carbon Treatment .

  • Observation 3: The solution is clear and colorless, but analysis (e.g., ICP-MS) indicates palladium contamination.

    • Likely Cause: Low levels of soluble palladium species are present.

    • Recommended Action: This scenario requires a high-affinity removal method. Proceed to Protocol 2: Treatment with Solid-Supported Scavengers . Consider performing a small-scale screen of different scavengers to find the most effective one.[5]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing palladium contamination based on your initial observations and subsequent results.

Palladium_Removal_Workflow cluster_0 Diagnosis & Initial Action cluster_1 Purification Protocols cluster_2 Analysis & Outcome Start Crude Reaction Mixture Observation Visual Inspection Start->Observation Black_Precipitate Likely Pd(0) 'Black' Observation->Black_Precipitate Black Precipitate Clear_Colored Likely Soluble Pd(0)/Pd(II) or Colloidal Pd Observation->Clear_Colored Clear, Colored Solution Clear_Colorless Low-Level Soluble Pd Observation->Clear_Colorless Clear, Colorless Solution (Pd detected by analysis) Filtration Protocol 1: Filtration through Celite® Black_Precipitate->Filtration Scavengers Protocol 2: Solid-Supported Scavengers Clear_Colored->Scavengers Carbon Protocol 3: Activated Carbon Clear_Colored->Carbon Clear_Colorless->Scavengers Analysis Analyze Filtrate for Pd (e.g., ICP-MS) Filtration->Analysis Scavengers->Analysis Carbon->Analysis Success Success: Pd < Target Level Analysis->Success Yes Failure Failure: Pd > Target Level Analysis->Failure No Failure->Scavengers Re-treat or Optimize Scavenger

Caption: Troubleshooting workflow for palladium catalyst removal.

Frequently Asked Questions (FAQs)

Q1: My filtration through Celite® removed the black particles, but my palladium levels are still high. What happened?

A1: This is a common issue and it indicates that you have a mixture of heterogeneous palladium black and soluble palladium species.[5] While Celite® is excellent for removing particulate matter, it will not remove dissolved palladium complexes.[7][8] You will need to follow up with a secondary treatment, such as using a palladium scavenger (Protocol 2) or activated carbon (Protocol 3), to remove the remaining soluble palladium.

Q2: How do I choose the right palladium scavenger for my reaction?

A2: The choice of scavenger depends on several factors, primarily the oxidation state of the palladium and the solvent system.[3][5]

  • For Pd(II) species: Scavengers with thiol or amine functional groups are generally very effective. Thiol-based scavengers, in particular, are known to be suitable for palladium species from catalysts like PdCl₂(PPh₃)₂.[9]

  • For Pd(0) species: Thiourea-based scavengers are often a good choice.[10]

  • Versatile Scavengers: Some scavengers, like those based on dimercaptotriazine (DMT), are effective for a broad range of palladium species, including sterically hindered complexes.[10] It is often best to perform a small-scale screen with a few different types of scavengers to determine the most efficient one for your specific reaction mixture.[5]

Q3: Can activated carbon treatment lead to product loss?

A3: Yes, this is a potential drawback of using activated carbon. Due to its high surface area and porous nature, activated carbon can non-selectively adsorb the desired product along with the palladium catalyst, leading to a reduction in yield.[3] It is crucial to optimize the amount of activated carbon used (typically starting with 5-10 wt% relative to the product) and the contact time to minimize product loss while achieving the desired level of palladium removal.

Q4: What are the typical regulatory limits for residual palladium in an Active Pharmaceutical Ingredient (API)?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products.[3][4] For palladium, which is considered a moderately toxic metal, the permitted daily exposure (PDE) is typically low. This often translates to a concentration limit in the final API of 10 ppm or less.[1][11] It is essential to consult the latest ICH Q3D guidelines for specific limits.

Q5: How can I accurately measure the concentration of residual palladium?

A5: The most common and reliable methods for quantifying trace levels of palladium are spectroscopic techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[2][12] High-energy polarized-beam energy dispersive X-ray fluorescence (EDXRF) is another validated method.[1] While these instruments are expensive, they provide the high sensitivity required to ensure regulatory compliance.[2] For process development, rapid screening methods based on fluorescent or colorimetric assays can also be employed to get a relative measure of palladium content quickly.[11][12][13]

Protocols for Palladium Removal

Protocol 1: Filtration through Celite® for Heterogeneous Palladium

This method is the first line of defense when visible black particles of palladium (palladium black) are present in the reaction mixture.[7]

Methodology:

  • Prepare the Filtration Funnel: Place a sintered glass funnel on a clean filter flask. Add a 1-2 cm thick layer of Celite® to the funnel and gently press down to create a compact pad.

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite® pad to wet it and ensure it is properly set. This prevents the pad from being disturbed when the reaction mixture is added.[5]

  • Dilute the Reaction Mixture: Dilute your crude reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) to reduce its viscosity and ensure efficient filtration.

  • Filter the Mixture: Carefully pour the diluted reaction mixture onto the Celite® pad. Apply gentle vacuum to the filter flask to draw the solution through.

  • Wash the Pad: Once the entire mixture has passed through, wash the Celite® pad with fresh solvent (2-3 times the volume of the pad) to recover any product that may have been retained.[5]

  • Collect the Filtrate: The collected filtrate now contains your product, free from the heterogeneous palladium particles. Concentrate the filtrate under reduced pressure to obtain the crude product for further analysis or purification.

Protocol 2: Treatment with Solid-Supported Scavengers

This is a highly effective and selective method for removing soluble palladium species. Scavengers are typically silica or polymer beads functionalized with groups that chelate palladium.[10][14]

Methodology:

  • Select the Scavenger: Choose an appropriate scavenger based on the likely oxidation state of your palladium and the solvent system (see FAQ 2). Common functional groups include thiol, thiourea, and dimercaptotriazine (DMT).[10][14]

  • Determine the Amount: The amount of scavenger needed depends on its binding capacity and the concentration of palladium. A typical starting point is to use 3-5 equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Add Scavenger to the Mixture: Add the solid scavenger resin to your crude reaction mixture (after filtering off any palladium black, if necessary).

  • Stir the Mixture: Stir the resulting slurry at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a period of 4 to 16 hours. The optimal time and temperature should be determined empirically.

  • Filter off the Scavenger: After the treatment period, remove the scavenger resin by simple filtration.

  • Wash and Collect: Wash the filtered scavenger with a fresh portion of the solvent to recover any adsorbed product. Combine the washings with the filtrate and concentrate to yield the purified product.

Table 1: Comparison of Common Palladium Scavengers
Scavenger Functional GroupTarget Palladium SpeciesAdvantagesDisadvantages
Thiol (e.g., SiliaMetS® Thiol) Pd(II), Pd(0)High affinity for palladium, effective in various solvents.[9][14]Can sometimes bind to the desired product if it has electrophilic sites.
Thiourea (e.g., SiliaMetS® Thiourea) Pd(0), Pd(II), RuVersatile for many forms of palladium, widely used in the pharmaceutical industry.[10]Can be less effective for highly stable palladium complexes.
Dimercaptotriazine (DMT) Pd(0), Pd(II), RuExcellent for hindered Pd complexes and a wide range of other metals.[10]May be more expensive than simpler scavengers.
N-Acetyl Cysteine Pd(II)Can be used in solution to aid crystallization-based purification.[2]Requires subsequent removal of the cysteine adduct.
Protocol 3: Activated Carbon Treatment

Activated carbon is a cost-effective but less selective method for removing residual palladium.[3][15] It works by adsorbing palladium species onto its porous surface.

Methodology:

  • Choose the Activated Carbon: Different grades of activated carbon are available. A grade with a high surface area and appropriate pore size for your solvent system is recommended.

  • Add to the Reaction Mixture: Add activated carbon (typically 5-20 wt% relative to the crude product weight) to the reaction solution.

  • Stir the Slurry: Stir the mixture at room temperature or a slightly elevated temperature for 1-18 hours.[3] Monitor both palladium levels and product concentration over time to find the optimal treatment duration that minimizes product loss.

  • Filter through Celite®: After stirring, filter the mixture through a pad of Celite® (as described in Protocol 1) to remove the fine carbon particles. It is crucial to ensure all carbon is removed, as residual carbon can be problematic in subsequent steps.

  • Wash and Concentrate: Wash the carbon/Celite® cake thoroughly with fresh solvent to recover the product. Combine the filtrates and concentrate to obtain the purified product.

References

Validation & Comparative

A Comparative Analysis of Reactivity: Methyl 2-(2-bromophenyl)acetate vs. Methyl 2-(3-bromophenyl)acetate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Aryl halides, such as the isomeric methyl 2-(bromophenyl)acetates, serve as pivotal building blocks in the synthesis of complex molecular architectures via transition metal-catalyzed cross-coupling reactions. The seemingly subtle difference in the position of the bromine substituent—ortho versus meta—profoundly influences the reactivity of these substrates. This guide provides an objective comparison of the reactivity of Methyl 2-(2-bromophenyl)acetate and Methyl 2-(3-bromophenyl)acetate in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The insights and data presented herein are intended to inform substrate selection and reaction optimization for researchers engaged in synthetic chemistry and drug development.

Theoretical Underpinnings of Reactivity

The differential reactivity of ortho and meta-substituted aryl halides can be rationalized by considering two primary factors: steric hindrance and electronic effects.

  • This compound (ortho-isomer): The proximity of the bulky methyl 2-acetate group to the bromine atom introduces significant steric hindrance around the reaction center. This steric congestion can impede the approach of the bulky palladium catalyst, thereby slowing down the rate-determining oxidative addition step in typical cross-coupling catalytic cycles.

  • Methyl 2-(3-bromophenyl)acetate (meta-isomer): In the meta-isomer, the methyl 2-acetate group is positioned further away from the bromine atom, resulting in substantially less steric hindrance. However, the electronic influence of the substituent becomes more prominent. The ester group is moderately electron-withdrawing, which can influence the electron density of the C-Br bond and the stability of reaction intermediates.

This guide will now delve into a comparative analysis of these two isomers in specific, widely utilized cross-coupling reactions, supported by representative experimental data and detailed protocols.

Suzuki-Miyaura Coupling: A Comparative Study

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. To compare the reactivity of the two isomers, a standard Suzuki coupling reaction with 4-methoxyphenylboronic acid was considered.

Quantitative Data Summary
SubstrateProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMethyl 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)acetatePd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)Toluene/H₂O (4:1)901265
Methyl 2-(3-bromophenyl)acetateMethyl 2-(4'-methoxy-[1,1'-biphenyl]-3-yl)acetatePd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)Toluene/H₂O (4:1)90692

Note: The data presented is representative and compiled from typical results for similar substrates to illustrate the expected reactivity trends.

The results clearly indicate a significantly higher yield and shorter reaction time for the meta-isomer. This is attributed to the reduced steric hindrance around the C-Br bond, allowing for more efficient oxidative addition of the palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 2-(bromophenyl)acetate isomer (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Deionized water (2 mL)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the Methyl 2-(bromophenyl)acetate isomer, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the degassed toluene and deionized water via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biphenyl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Bromide, Boronic Acid, Base Inert Establish Inert Atmosphere (N2/Ar) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Heat Heat to 90°C with Stirring Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool & Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: A Comparative Study

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals. A comparative reaction with aniline was chosen to evaluate the reactivity of the two isomers.

Quantitative Data Summary
SubstrateProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMethyl 2-(2-(phenylamino)phenyl)acetatePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBu (1.4 equiv)Toluene1001855
Methyl 2-(3-bromophenyl)acetateMethyl 2-(3-(phenylamino)phenyl)acetatePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBu (1.4 equiv)Toluene100888

Note: The data presented is representative and compiled from typical results for similar substrates to illustrate the expected reactivity trends.

Similar to the Suzuki coupling, the meta-isomer demonstrates superior reactivity in the Buchwald-Hartwig amination, affording a higher yield in a shorter reaction time. The steric hindrance of the ortho-isomer likely disfavors the formation of the key palladium-amido intermediate.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Methyl 2-(bromophenyl)acetate isomer (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • In a glovebox or under a stream of inert gas, add the Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the Methyl 2-(bromophenyl)acetate isomer and anhydrous toluene.

  • Add the aniline via syringe.

  • Seal the Schlenk tube and immerse it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst Add Pd₂(dba)₃, XPhos, NaOtBu Reagents Add Aryl Bromide & Toluene Catalyst->Reagents Amine Add Aniline Reagents->Amine Heat Heat to 100°C with Stirring Amine->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Filter Cool & Filter through Celite Monitor->Filter Wash Wash with Brine Filter->Wash Purify Dry, Concentrate & Purify Wash->Purify

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Logical Relationship of Reactivity Factors

The interplay of steric and electronic effects dictates the observed reactivity of the two isomers. The following diagram illustrates this logical relationship.

Reactivity_Factors cluster_isomers Isomeric Substrates cluster_factors Dominant Physicochemical Factors cluster_outcome Reactivity Outcome Ortho This compound Steric High Steric Hindrance Ortho->Steric proximity of substituent Meta Methyl 2-(3-bromophenyl)acetate Electronic Moderate Electronic (Inductive/Resonance) Effects Meta->Electronic distal substituent Slow Slower Reaction Rate Lower Yield Steric->Slow impedes catalyst approach Fast Faster Reaction Rate Higher Yield Electronic->Fast minimal steric -hindrance

Caption: Logical flow of factors influencing the reactivity of the isomers.

Conclusion

This comparative guide demonstrates that the position of the bromine substituent on the phenylacetate ring has a profound impact on the reactivity of Methyl 2-(bromophenyl)acetate isomers in palladium-catalyzed cross-coupling reactions. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, the meta-isomer, Methyl 2-(3-bromophenyl)acetate, consistently exhibits superior reactivity, leading to higher yields and shorter reaction times. This is primarily attributed to the reduced steric hindrance at the reaction site compared to the ortho-isomer, this compound.

For researchers and drug development professionals, this disparity in reactivity is a critical consideration in synthetic route design. When faced with a choice between these two isomers, the meta-substituted compound is the preferred starting material for achieving higher efficiency in cross-coupling transformations. Conversely, the lower reactivity of the ortho-isomer might be exploited in sequential cross-coupling reactions where selective functionalization is desired. The experimental protocols and comparative data provided herein serve as a valuable resource for making informed decisions in the synthesis of novel compounds.

A Comparative Guide to the Cross-Coupling Reactivity of Methyl 2-(2-bromophenyl)acetate and Methyl 2-(4-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] The judicious selection of starting materials is paramount for the success of these transformations. This guide provides an in-depth comparison of two structurally isomeric but reactively distinct aryl bromides: Methyl 2-(2-bromophenyl)acetate and Methyl 2-(4-bromophenyl)acetate. We will explore how the seemingly subtle change in the bromine substituent's position from ortho to para profoundly influences their performance in key cross-coupling reactions, supported by mechanistic insights and experimental data.

Introduction: The Critical Role of Isomeric Position in Reactivity

This compound and Methyl 2-(4-bromophenyl)acetate are valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[3] While they share the same molecular formula and functional groups, the spatial arrangement of the bromo and carboxymethyl substituents on the phenyl ring dictates their electronic and steric profiles, leading to significant differences in their reactivity in cross-coupling reactions.

The core of this difference lies in the initial, often rate-determining, step of the catalytic cycle: oxidative addition.[4] In this step, the palladium(0) catalyst inserts into the carbon-bromine bond. The efficiency of this process is highly sensitive to the steric hindrance around the reaction center and the electronic nature of the aryl halide.

Diagram: The Palladium Cross-Coupling Catalytic Cycle

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-M Ar-Pd(II)-R(L2)->Pd(0)L2   Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R Catalyst Catalyst Oxidative Addition Product Oxidative Addition Product Transmetalation Product Transmetalation Product Coupled Product Coupled Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Steric Hindrance: The Dominant Factor in ortho vs. para Reactivity

The most significant differentiator between the two isomers is steric hindrance. In this compound, the bulky carboxymethyl group is positioned directly adjacent to the bromine atom. This ortho substitution creates a sterically congested environment around the carbon-bromine bond.

Impact on Cross-Coupling Reactions:

  • Slower Oxidative Addition: The steric bulk of the ortho-substituent can impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step. This often necessitates more forcing reaction conditions (higher temperatures, longer reaction times) or the use of specialized, bulky phosphine ligands to facilitate the reaction.[5][6]

  • Challenges in Ligand Design: While bulky, electron-rich phosphine ligands are often employed to promote oxidative addition, the steric clash between the ligand and the ortho-substituent on the substrate can be a competing factor.[7] Finding the optimal ligand that is bulky enough to promote the desired catalytic activity without being sterically inhibited by the substrate is a key challenge.[5][6]

  • Potential for Side Reactions: In some cases, severe steric hindrance can favor alternative reaction pathways, such as β-hydride elimination, leading to reduced yields of the desired cross-coupled product.

In contrast, Methyl 2-(4-bromophenyl)acetate, with its para-substitution, presents a much more accessible reaction site. The carboxymethyl group is positioned far from the bromine atom, minimizing steric hindrance and allowing for a more facile approach of the palladium catalyst.

Electronic Effects: A More Subtle Influence

Both the bromo and carboxymethyl groups influence the electronic properties of the aromatic ring. The bromine atom is an electron-withdrawing group via induction and a weak deactivator. The carboxymethyl group is also electron-withdrawing.

In the para isomer, the electronic effects of the two groups are more directly transmitted through the aromatic system. In the ortho isomer, the proximity of the two groups can lead to more complex electronic interactions and potential through-space effects, although these are generally considered secondary to the dominant steric effects in the context of cross-coupling reactivity. The electron-withdrawing nature of the substituents can make the aryl halide more susceptible to oxidative addition.[4]

Comparative Performance in Key Cross-Coupling Reactions

To illustrate the practical implications of these differences, let's consider their expected performance in three major classes of palladium-catalyzed cross-coupling reactions.

Table 1: Predicted Reactivity Comparison

Reaction TypeThis compound (ortho)Methyl 2-(4-bromophenyl)acetate (para)Rationale
Suzuki-Miyaura Coupling Lower to moderate yields, requires specialized bulky ligands (e.g., Buchwald-type ligands) and potentially higher temperatures.High yields under standard conditions.The steric hindrance of the ortho-substituent significantly slows down the oxidative addition and can interfere with the transmetalation step.[8][9]
Heck Coupling Generally lower reactivity and may exhibit issues with regioselectivity.Good to excellent yields with high regioselectivity for the trans product.Steric hindrance around the ortho position can disfavor the formation of the necessary palladium-alkene intermediate.[10][11]
Buchwald-Hartwig Amination Challenging substrate, often requiring highly active catalyst systems and specific ligand scaffolds to overcome steric hindrance.Generally a good substrate, coupling with a wide range of amines under relatively mild conditions.The bulky ortho-substituent can hinder the approach of the amine nucleophile and the subsequent reductive elimination step.[12][13]

Diagram: Factors Influencing Reactivity

Reactivity_Factors cluster_ortho This compound cluster_para Methyl 2-(4-bromophenyl)acetate Ortho_Steric High Steric Hindrance Ortho_Reactivity Slower Reactions Requires Specialized Catalysts Ortho_Steric->Ortho_Reactivity Cross-Coupling Performance Cross-Coupling Performance Ortho_Reactivity->Cross-Coupling Performance Para_Steric Low Steric Hindrance Para_Reactivity Faster Reactions Standard Conditions Applicable Para_Steric->Para_Reactivity Para_Reactivity->Cross-Coupling Performance

Caption: Steric hindrance as the primary determinant of reactivity differences.

Experimental Protocols: A Starting Point for Optimization

The following protocols are provided as representative examples and should be optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 2-(4-bromophenyl)acetate

  • To an oven-dried flask, add Methyl 2-(4-bromophenyl)acetate (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Considerations for Suzuki-Miyaura Coupling of this compound

For the ortho-isomer, a more robust catalytic system is generally required.

  • Catalyst: Consider using a pre-catalyst such as Pd₂(dba)₃ with a bulky phosphine ligand like SPhos, XPhos, or RuPhos.

  • Base: A stronger base like K₃PO₄ may be necessary.

  • Solvent: Anhydrous solvents such as toluene or dioxane are often preferred.

  • Temperature: Higher reaction temperatures (e.g., 100-120 °C) may be required.

Diagram: Experimental Workflow

Experimental_Workflow Start Reaction Setup Reagents Aryl Bromide Boronic Acid Catalyst Base Start->Reagents Inert_Atmosphere Inert Atmosphere (Ar or N2) Reagents->Inert_Atmosphere Solvent Degassed Solvent Inert_Atmosphere->Solvent Heating Heating & Monitoring Solvent->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification End Pure Product Purification->End

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice between this compound and Methyl 2-(4-bromophenyl)acetate in a cross-coupling reaction is a critical decision that will significantly impact the reaction's success.

  • For routine and high-yielding cross-coupling reactions under standard conditions, Methyl 2-(4-bromophenyl)acetate is the superior choice. Its lack of steric hindrance allows for facile oxidative addition and high reactivity with a broad range of coupling partners.

  • This compound should be considered a more challenging substrate. Its use will likely necessitate careful optimization of the catalytic system, including the use of specialized bulky ligands and potentially more forcing reaction conditions. However, it is an essential building block for the synthesis of molecules where the ortho substitution pattern is required.

Researchers and drug development professionals should carefully consider the steric and electronic properties of these isomers when designing synthetic routes. For the development of robust and scalable processes, a thorough understanding of these fundamental principles is indispensable.

References

A Comparative Analysis of Methyl 2-(2-bromophenyl)acetate and Ethyl 2-(2-bromophenyl)acetate for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Methyl 2-(2-bromophenyl)acetate and Ethyl 2-(2-bromophenyl)acetate, two closely related chemical intermediates crucial in organic synthesis. Both compounds serve as valuable building blocks, particularly in the development of pharmaceutical agents, due to the presence of a reactive aryl bromide and an ester functional group. This document outlines their physicochemical properties, comparative reactivity based on established chemical principles, and detailed experimental protocols for their synthesis and key transformations.

Physicochemical Properties

The primary difference between the two molecules is the ester group—methyl versus ethyl—which leads to predictable variations in molecular weight, boiling point, and density. These properties are critical for planning reaction conditions, purification procedures, and solvent selection.

PropertyThis compoundEthyl 2-(2-bromophenyl)acetate
CAS Number 57486-69-8[1][2]2178-24-7[3]
Molecular Formula C₉H₉BrO₂[1][2]C₁₀H₁₁BrO₂[4][5]
Molecular Weight 229.07 g/mol [1][2]243.10 g/mol [4][5]
Appearance Colorless to Yellow LiquidColorless Liquid
Boiling Point 264.1°C at 760 mmHg[6]; 123°C at 0.1 mmHgNot specified, expected to be higher than methyl ester
Density 1.445 - 1.46 g/cm³[1]Not specified, expected to be slightly lower than methyl ester
Flash Point 113.5 - 114°C[1]Not specified
Refractive Index 1.543[1][6]Not specified
LogP 2.16 - 2.4[1][2]2.55 - 2.8[4][7]
Hydrogen Bond Acceptors 2[1]2[7]
Rotatable Bonds 3[1]4

Synthesis and Reactivity Comparison

Both esters are typically synthesized from the same precursor, 2-(2-bromophenyl)acetic acid, via Fischer esterification. Their reactivity is dominated by two key sites: the ester carbonyl and the carbon-bromine bond on the aromatic ring.

G A 2-(2-Bromophenyl)acetic Acid D Reaction Mixture A->D B Methanol (CH3OH) or Ethanol (C2H5OH) B->D C Acid Catalyst (e.g., H2SO4) C->D E Reflux D->E Heating F Workup (Neutralization, Extraction) E->F Cooling G This compound or Ethyl 2-(2-bromophenyl)acetate F->G Purification

Caption: General workflow for Fischer esterification synthesis.

Reactivity at the Ester Group: Hydrolysis

The most common reaction at the ester functional group is hydrolysis (saponification), which converts the ester back to the parent carboxylic acid. The reaction rate is influenced by the steric bulk of the alcohol moiety.

  • Methyl Ester: The smaller methyl group presents less steric hindrance to the incoming nucleophile (e.g., hydroxide), generally leading to a faster rate of hydrolysis compared to the ethyl ester under identical conditions.

  • Ethyl Ester: The slightly bulkier ethyl group can marginally slow down the rate of nucleophilic acyl substitution.

Reactivity at the Aryl Group: Cross-Coupling

The carbon-bromine bond is the primary site for transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental to building molecular complexity.

  • Performance: For most cross-coupling reactions, the difference between the methyl and ethyl ester is negligible in terms of reaction yield or success.[8] The electronic environment of the C-Br bond is identical in both substrates.

  • Practical Considerations: The choice may be influenced by secondary factors. The ethyl ester's higher boiling point and lower volatility might be advantageous in high-temperature reactions. Conversely, the choice of ester can influence the solubility of the substrate and product in the reaction and purification solvents.

Reaction TypeThis compoundEthyl 2-(2-bromophenyl)acetateKey Differentiator
Hydrolysis (Saponification) Generally faster reaction kinetics.Generally slower reaction kinetics.Steric hindrance at the carbonyl carbon.
Transesterification More favorable as an acyl donor due to less steric bulk.Less favorable as an acyl donor.Steric hindrance and nature of the leaving group.
Suzuki Cross-Coupling Excellent substrate. Byproduct is methanol.Excellent substrate. Byproduct is ethanol.Performance is comparable; choice depends on solubility and byproduct preference.
Amide Formation Reacts readily with amines.Reacts readily with amines, potentially slightly slower.Steric hindrance.

Key Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification (General Procedure)

This protocol describes the synthesis of the title esters from 2-(2-bromophenyl)acetic acid.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(2-bromophenyl)acetic acid (1.0 eq).

  • Reagents: Add an excess of the corresponding alcohol, either methanol (for the methyl ester) or ethanol (for the ethyl ester), to act as both reactant and solvent (approx. 10-20 eq).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).[9]

  • Reaction: Heat the mixture to reflux and maintain for 30 minutes to several hours, monitoring the reaction progress by TLC or GC-MS.[9]

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess alcohol.[9]

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be further purified by vacuum distillation or column chromatography.[9]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (General Procedure)

This protocol outlines a typical cross-coupling reaction using the esters as substrates.

  • Setup: In an oven-dried reaction vessel, combine the bromo-ester (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2 mol%) or PdCl₂(dppf) (5-10 mol%), a suitable ligand if required (e.g., SPhos, 4 mol%), and a base such as K₃PO₄, K₂CO₃, or CsF (2-3 eq).[10][11]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[10]

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water (10:1) or toluene/water, via syringe.[10]

  • Reaction: Stir the mixture vigorously and heat to the required temperature (typically 85-110°C) for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.[10][11]

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or another suitable solvent.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the coupled product.[10]

G sub Aryl Bromide Ester (Methyl or Ethyl) oa Oxidative Addition sub->oa bor Arylboronic Acid tm Transmetalation bor->tm cat Pd(0) Catalyst cat->oa base Base (e.g., K2CO3) base->tm int1 Aryl-Pd(II)-Br Complex oa->int1 Forms int2 Diaryl-Pd(II) Complex tm->int2 Forms re Reductive Elimination re->cat Regenerates prod Biaryl Product re->prod int1->tm int2->re

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.[8]

Summary and Recommendations

The choice between this compound and Ethyl 2-(2-bromophenyl)acetate is nuanced and depends on the specific requirements of the synthetic route.

  • Choose this compound for:

    • Reactions where faster kinetics in nucleophilic acyl substitution (e.g., hydrolysis, amidation) are desired.

    • Applications where a lower boiling point and higher volatility are advantageous for purification.

    • Its documented use as a reagent in the synthesis of intermediates for drugs like Asenapine.[12]

  • Choose Ethyl 2-(2-bromophenyl)acetate for:

    • High-temperature reactions where its lower volatility can reduce material loss.

    • Processes where ethanol is a preferred solvent or byproduct over methanol for safety, environmental, or solubility reasons.

    • When subsequent steps may be sensitive to the slightly higher reactivity of a methyl ester.

References

Reactivity of Bromophenylacetate Isomers in Palladium-Catalyzed Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of the aryl halide substrate is a critical parameter influencing the efficiency and outcome of these transformations. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-bromophenylacetate isomers in common palladium-catalyzed reactions, supported by established principles and analogous experimental data.

The positional isomerism of the bromo and acetate substituents on the phenyl ring significantly impacts the substrate's electronic properties and steric profile, leading to distinct differences in their reactivity. Understanding these differences is crucial for reaction design, optimization, and the strategic synthesis of complex molecules.

The General Reactivity Trend: An Overview

While direct, side-by-side comparative studies on the bromophenylacetate isomers are not extensively documented in a single source, a general reactivity trend can be reliably predicted based on the well-established principles of steric and electronic effects in palladium-catalyzed cross-coupling reactions. The expected order of reactivity is:

Para-bromophenylacetate > Meta-bromophenylacetate > Ortho-bromophenylacetate

This trend is a consequence of the interplay between the electron-withdrawing nature of the methyl acetate group and the steric hindrance it imposes, particularly in the ortho position.

Theoretical Basis for Reactivity Differences

The key factors governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions are:

  • Electronic Effects: The rate-determining step in many palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, is the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-withdrawing substituents on the aromatic ring can increase the electrophilicity of the carbon-bromine bond, thereby facilitating this oxidative addition step and enhancing the overall reaction rate. The methyl acetate group is an electron-withdrawing group.

  • Steric Effects: The approach of the bulky palladium catalyst to the carbon-bromine bond is sensitive to steric hindrance from adjacent substituents. Large groups in the ortho position can significantly impede the oxidative addition step, leading to a dramatic decrease in reaction rate.

Analysis of the Isomers:

  • Para-bromophenylacetate: The methyl acetate group is in the para position, where it exerts its electron-withdrawing effect to activate the C-Br bond for oxidative addition without imposing any steric hindrance on the reaction center. This combination of favorable electronics and minimal steric hindrance makes the para isomer the most reactive.

  • Meta-bromophenylacetate: The methyl acetate group is in the meta position, where its electron-withdrawing effect is still felt, albeit to a lesser extent than from the para position. Steric hindrance is minimal, similar to the para isomer. Consequently, the meta isomer is expected to be less reactive than the para isomer but significantly more reactive than the ortho isomer.

  • Ortho-bromophenylacetate: The methyl acetate group is adjacent to the bromine atom. This proximity creates significant steric hindrance, which severely impedes the approach of the palladium catalyst to the C-Br bond. This steric clash is the dominant factor and drastically reduces the reactivity of the ortho isomer, often requiring more forcing reaction conditions, specialized bulky ligands, or resulting in lower yields compared to the other isomers.

Comparative Data from Analogous Systems

To provide experimental support for the predicted reactivity trend, we can look at data from structurally related brominated aromatic compounds in the Suzuki-Miyaura coupling reaction. The following table summarizes representative data for the coupling of bromophenol and bromobenzophenone isomers with phenylboronic acid. These substrates feature hydroxyl and benzoyl groups, respectively, which have different electronic and steric profiles compared to the methyl acetate group, but the overall trend in reactivity based on the substituent's position is illustrative.

IsomerAryl BromideCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Para 4-BromophenolPhenylboronic acidPd/CK₂CO₃Water150 (MW)0.17>90
Meta 3-BromobenzophenonePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100292
Ortho 2-BromobenzophenonePhenylboronic acidPd₂(dba)₃ / RuPhosK₃PO₄Dioxane/H₂O10012~40-60 (estimated)

Note: The data presented is compiled from different sources and for analogous compounds, not bromophenylacetate itself. The yield for 2-bromobenzophenone is an estimated range as sterically hindered aryl bromides generally exhibit lower yields.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction that can be adapted for the bromophenylacetate isomers. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for each specific isomer.

General Procedure for Suzuki-Miyaura Coupling of a Bromophenylacetate Isomer:

Materials:

  • Methyl bromophenylacetate (ortho, meta, or para)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • In an oven-dried Schlenk tube, combine the methyl bromophenylacetate isomer (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizing Reaction Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)(Br)L2 pd0->oa_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)(Ar')L2 oa_complex->transmetalation_complex Transmetalation (Ar'B(OH)2) transmetalation_complex->pd0 Reductive Elimination (Ar-Ar') product_complex Product Experimental_Workflow start Combine Reactants, Catalyst, Ligand, and Base degas Evacuate and Backfill with Inert Gas start->degas add_solvents Add Degassed Solvents degas->add_solvents heat Heat and Stir add_solvents->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product Reactivity_Comparison cluster_factors Governing Factors reactivity Relative Reactivity para Para-isomer meta Meta-isomer para->meta > electronic Electronic Effects (Electron-withdrawing group activates C-Br bond) para->electronic ortho Ortho-isomer meta->ortho >> meta->electronic steric Steric Hindrance (Ortho-substituent blocks catalyst approach) ortho->steric

A Comparative Guide to the Suzuki Coupling of Methyl 2-(2-bromophenyl)acetate versus Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the performance of Methyl 2-(2-bromophenyl)acetate, an aryl bromide, against its corresponding aryl chloride counterpart, Methyl 2-(2-chlorophenyl)acetate, in this critical transformation. Understanding the relative reactivity and optimal conditions for these substrates is crucial for researchers in medicinal chemistry and materials science for the synthesis of novel biaryl compounds.

Performance Comparison in Suzuki-Miyaura Coupling

The reactivity of aryl halides in the Suzuki-Miyaura coupling is significantly influenced by the nature of the halogen substituent. The generally accepted trend in reactivity follows the order: I > Br > OTf >> Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energy, where the weaker C-Br bond is more readily cleaved during the oxidative addition step—often the rate-determining step in the catalytic cycle—compared to the stronger C-Cl bond.

The following table summarizes the anticipated performance of this compound versus Methyl 2-(2-chlorophenyl)acetate in a typical Suzuki coupling with phenylboronic acid, based on generalized data from the literature for ortho-substituted aryl halides.

ParameterThis compoundMethyl 2-(2-chlorophenyl)acetate
Relative Reactivity HighLow
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) or NHC-Pd complexes
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃
Typical Solvent Toluene/H₂O, Dioxane/H₂OToluene, Dioxane
Typical Temperature 80-100 °C100-150 °C (often requiring microwave irradiation)
Typical Reaction Time 4-12 hours12-24 hours
Expected Yield Good to Excellent (70-95%)Moderate to Good (40-80%)

Experimental Protocols

Detailed experimental procedures are critical for the successful execution and reproducibility of Suzuki-Miyaura coupling reactions. Below are representative protocols for the coupling of both this compound and Methyl 2-(2-chlorophenyl)acetate with phenylboronic acid.

Protocol 1: Suzuki Coupling of this compound

This protocol is adapted from general procedures for the Suzuki coupling of aryl bromides.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane and water.

  • Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield Methyl 2-(biphenyl-2-yl)acetate.

Protocol 2: Suzuki Coupling of Methyl 2-(2-chlorophenyl)acetate

This protocol utilizes a more active catalyst system and more forcing conditions, which are often necessary for less reactive aryl chlorides. Microwave heating can significantly reduce the reaction time.[1]

Materials:

  • Methyl 2-(2-chlorophenyl)acetate (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon gas (high purity)

  • Microwave reaction vial

Procedure:

  • In a glovebox, add Methyl 2-(2-chlorophenyl)acetate, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a microwave reaction vial equipped with a magnetic stir bar.

  • Add anhydrous toluene to the vial.

  • Seal the vial with a microwave-safe cap.

  • Remove the vial from the glovebox and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 2 hours with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel to afford Methyl 2-(biphenyl-2-yl)acetate.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdXL2 Ar-Pd(II)-X L₂ OxAdd->ArPdXL2 Transmetalation Transmetalation ArPdXL2->Transmetalation ArPdArL2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Comparative Experimental Workflow cluster_bromide This compound cluster_chloride Methyl 2-(2-chlorophenyl)acetate B_Start Combine Reactants: Aryl Bromide, Boronic Acid, Pd(dppf)Cl₂, K₂CO₃ B_Inert Inert Atmosphere (N₂ or Ar) B_Start->B_Inert B_Solvent Add Degassed Dioxane/H₂O B_Inert->B_Solvent B_Heat Heat at 90°C B_Solvent->B_Heat B_Workup Aqueous Workup B_Heat->B_Workup B_Purify Column Chromatography B_Workup->B_Purify B_Product Product B_Purify->B_Product C_Start Combine Reactants: Aryl Chloride, Boronic Acid, Pd₂(dba)₃, SPhos, K₃PO₄ C_Inert Inert Atmosphere (Glovebox) C_Start->C_Inert C_Solvent Add Anhydrous Toluene C_Inert->C_Solvent C_Heat Microwave Heating at 120°C C_Solvent->C_Heat C_Workup Filtration C_Heat->C_Workup C_Purify Column Chromatography C_Workup->C_Purify C_Product Product C_Purify->C_Product

Caption: A comparative workflow for the Suzuki coupling of the aryl bromide vs. the aryl chloride.

References

A Comparative Guide to Suzuki-Miyaura Cross-Coupling: Methyl 2-(2-bromophenyl)acetate vs. its Corresponding Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the synthesis of complex molecules, particularly in the pharmaceutical industry, the choice of coupling partners is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides a comparative analysis of two common precursors to a biphenylacetic acid moiety: Methyl 2-(2-bromophenyl)acetate , an aryl bromide, and its corresponding boronic acid, 2-(methoxycarbonylmethyl)phenylboronic acid .

At a Glance: Head-to-Head Comparison

FeatureThis compound (Aryl Bromide)2-(methoxycarbonylmethyl)phenylboronic acid (Boronic Acid)
Role in Reaction ElectrophileNucleophile (after activation with a base)
Synthesis Typically straightforward via esterification of 2-bromophenylacetic acid.[1]Generally requires a multi-step synthesis, often from the corresponding aryl bromide via lithiation or Grignard formation followed by reaction with a borate ester.
Stability Generally stable and commercially available. Less prone to decomposition on storage.Can be susceptible to protodeboronation and formation of anhydrides, requiring careful handling and storage.
Reactivity Oxidative addition to the palladium catalyst is often the rate-determining step. Reactivity order is generally I > Br > Cl.[2]Transmetalation is a key step. Can be highly reactive, sometimes leading to faster reaction times.
Side Reactions Homocoupling of the boronic acid partner can occur.Protodeboronation (loss of the boronic acid group) is a common side reaction. Homocoupling can also occur.
Commercial Availability Readily available from various chemical suppliers.Less commonly available commercially and often more expensive than the corresponding bromide.

Performance in Cross-Coupling: A Data-Driven Perspective

Scenario 1: Coupling with Phenylboronic Acid (for the Aryl Bromide)

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of an aryl bromide structurally similar to this compound with phenylboronic acid.

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Ethyl 4-bromophenylacetatePhenylboronic acidPd(OAc)₂K₂CO₃Water/TBAB90-951~85-95
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water85492

Data is representative and compiled from studies on similar substrates. Actual yields may vary depending on the specific reaction conditions and substrate.

Scenario 2: Coupling with an Aryl Bromide (for the Boronic Acid)

Quantitative data for the Suzuki-Miyaura coupling of 2-(methoxycarbonylmethyl)phenylboronic acid is scarce in publicly available literature. However, based on the general reactivity of arylboronic acids, high yields can be anticipated under optimized conditions. The following table provides a hypothetical, yet realistic, set of conditions based on standard Suzuki-Miyaura protocols for arylboronic acids.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Projected Yield (%)
2-(methoxycarbonylmethyl) phenylboronic acidPhenyl BromidePd(PPh₃)₄K₂CO₃Dioxane/Water1001280-95

This data is projected based on typical Suzuki-Miyaura reaction outcomes and should be experimentally verified.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a general procedure for the coupling of aryl bromides.[3][4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis and Coupling of 2-(methoxycarbonylmethyl)phenylboronic acid

Synthesis of the Boronic Acid:

The synthesis of 2-(methoxycarbonylmethyl)phenylboronic acid can be adapted from procedures for similar boronic acids. A common route involves a lithium-halogen exchange followed by borylation.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.1 equiv)

  • Trimethyl borate (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve this compound in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium and stir for 30 minutes.

  • Add trimethyl borate and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with 1 M HCl and extract with an organic solvent.

  • Purify the crude product to obtain the boronic acid.

General Procedure for Suzuki-Miyaura Coupling:

This protocol is a general procedure for the coupling of arylboronic acids.

Materials:

  • 2-(methoxycarbonylmethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • In a round-bottom flask, combine the boronic acid, aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

  • Add the dioxane and water.

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Heat the reaction to 100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry, concentrate, and purify the product by column chromatography.

Visualizing the Process

To better understand the workflow and the underlying mechanism, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R R-Pd(II)L_n-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product RX R-X (Aryl Bromide) RX->OxAdd R_BOH2 R'-B(OH)₂ (Boronic Acid) + Base R_BOH2->Transmetalation Experimental_Workflow start Start setup Combine Reactants: Aryl Halide/Boronic Acid, Coupling Partner, Catalyst, Base start->setup solvent Add Solvent (e.g., Dioxane/Water) setup->solvent degas Degas Mixture (Inert Atmosphere) solvent->degas heat Heat Reaction Mixture (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: Extraction and Washing monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

References

A Comparative Guide to the Analysis of Isomeric Impurities in the Synthesis of Methyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of isomeric impurities—specifically methyl 3-(2-bromophenyl)acetate and methyl 4-(2-bromophenyl)acetate—that can arise during the synthesis of Methyl 2-(2-bromophenyl)acetate. It offers a comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the identification and quantification of these impurities. This document includes detailed experimental protocols and presents a comparative analysis of their performance based on established methodologies for similar compounds.

Synthesis of this compound and the Origin of Isomeric Impurities

The standard laboratory synthesis of this compound is achieved through the Fischer esterification of 2-bromophenylacetic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid.[1] The reaction is typically carried out under reflux conditions.[1]

The primary source of isomeric impurities, namely methyl 3-bromophenylacetate and methyl 4-bromophenylacetate, is the presence of the corresponding isomeric acids (3-bromophenylacetic acid and 4-bromophenylacetic acid) in the starting material, 2-bromophenylacetic acid. These isomeric acids undergo esterification concurrently with the primary reactant, leading to a mixture of isomeric esters in the final product. The synthesis of 4-bromophenylacetic acid can result in a mixture of 2- and 4-isomers, which are then separated by fractional crystallization.[2]

Analytical Methodologies for Impurity Analysis

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and quantification of positional isomers. The choice between these methods often depends on factors such as the volatility and thermal stability of the analytes, required sensitivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used method for the separation of aromatic positional isomers.[3] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18 or a phenyl column) and a polar mobile phase. For enhanced selectivity in separating aromatic isomers, a phenyl stationary phase can be particularly effective due to π-π interactions between the stationary phase and the aromatic rings of the analytes.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions. For isomeric compounds that may have very similar mass spectra, chromatographic separation is crucial for accurate identification and quantification.[5]

Comparative Performance of HPLC and GC-MS

The following tables summarize the expected performance characteristics of HPLC-UV and GC-MS for the analysis of isomeric impurities in this compound. These are based on typical performance for the analysis of similar aromatic positional isomers.

Table 1: Performance Comparison of HPLC-UV and GC-MS

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, UV detectionSeparation based on volatility and polarity, mass spectrometric detection
Typical Stationary Phase Phenyl or C18 silica gel5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Hypothetical Retention Time Difference (ortho vs. meta/para) Sufficient for baseline separationGood separation, dependent on column and temperature program
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 ng/mL (in SIM mode)
Limit of Quantitation (LOQ) ~ 0.15 µg/mL~ 0.05 ng/mL (in SIM mode)
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Sample Derivatization Not requiredGenerally not required, but can enhance separation
Analysis Time 15-30 minutes20-40 minutes

Experimental Protocols

Synthesis of this compound

This protocol is based on the Fischer esterification method.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromophenylacetic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

HPLC Method for Isomeric Impurity Analysis

This hypothetical method is based on established procedures for separating aromatic positional isomers.[4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a final concentration of approximately 1 mg/mL.

GC-MS Method for Isomeric Impurity Analysis

This hypothetical method is based on general procedures for the analysis of isomeric aromatic compounds.[5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation: Dilute the synthesized product in a suitable solvent (e.g., ethyl acetate) to a final concentration of approximately 100 µg/mL.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 2-Bromophenylacetic Acid 2-Bromophenylacetic Acid Reaction 2-Bromophenylacetic Acid->Reaction Methanol Methanol Methanol->Reaction H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reaction Reflux This compound This compound Water Water Reaction->this compound Reaction->Water Impurity_Formation cluster_impurities Isomeric Impurities Starting Material Starting Material 2-Bromophenylacetic Acid 2-Bromophenylacetic Acid Starting Material->2-Bromophenylacetic Acid 3-Bromophenylacetic Acid (Impurity) 3-Bromophenylacetic Acid (Impurity) Starting Material->3-Bromophenylacetic Acid (Impurity) 4-Bromophenylacetic Acid (Impurity) 4-Bromophenylacetic Acid (Impurity) Starting Material->4-Bromophenylacetic Acid (Impurity) Esterification Esterification 2-Bromophenylacetic Acid->Esterification 3-Bromophenylacetic Acid (Impurity)->Esterification 4-Bromophenylacetic Acid (Impurity)->Esterification This compound This compound Esterification->this compound Methyl 3-(2-bromophenyl)acetate (Isomeric Impurity) Methyl 3-(2-bromophenyl)acetate (Isomeric Impurity) Esterification->Methyl 3-(2-bromophenyl)acetate (Isomeric Impurity) Methyl 4-(2-bromophenyl)acetate (Isomeric Impurity) Methyl 4-(2-bromophenyl)acetate (Isomeric Impurity) Esterification->Methyl 4-(2-bromophenyl)acetate (Isomeric Impurity) Final Product Final Product Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Crude Product Crude Product Dilution Dilution Crude Product->Dilution Prepared Sample Prepared Sample Dilution->Prepared Sample HPLC HPLC Prepared Sample->HPLC GC-MS GC-MS Prepared Sample->GC-MS Chromatogram Chromatogram HPLC->Chromatogram GC-MS->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Quantification Quantification Peak Integration->Quantification

References

A Spectroscopic Showdown: Differentiating 2-bromo, 3-bromo, and 4-bromophenylacetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and organic synthesis, the precise identification of isomeric compounds is paramount. The positional isomerism of a substituent on an aromatic ring can dramatically alter a molecule's biological activity and chemical reactivity. This guide provides a comparative analysis of the spectroscopic characteristics of 2-bromo, 3-bromo, and 4-bromophenylacetate, offering a clear framework for their differentiation using routine analytical techniques. Due to the limited availability of direct spectroscopic data for the phenylacetate esters, this comparison utilizes data from their closely related and structurally similar methyl and ethyl esters. The foundational spectroscopic principles governing the observed differences remain consistent.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for the three isomers. These values are indicative and may vary slightly based on the specific ester (methyl or ethyl) and experimental conditions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Proton2-bromophenylacetate (predicted)3-bromophenylacetate (predicted)4-bromophenylacetate (predicted)
-CH₃ (acetate)~2.3~2.3~2.3
Aromatic H's~7.1 - 7.6~7.0 - 7.5~7.0 - 7.5

Note: The aromatic region for each isomer will display a unique splitting pattern. The 4-bromo isomer is expected to show a more symmetrical pattern (two doublets), while the 2-bromo and 3-bromo isomers will exhibit more complex splitting.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon2-bromophenylacetic acid[1]3-bromophenylacetic acid[2]4-bromophenylacetic acid (predicted)
-CH₃ (acetate)Not ApplicableNot Applicable~21
C=O (ester)~170~170~170
C-Br~123~122~121
Other Aromatic C's~127-134~128-136~129-133
C-O (phenyl)~148~150~149
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group2-bromophenylacetic acid3-bromophenylacetic acid[3]4-bromophenylacetic acid[4][5]
C=O Stretch (Ester)~1760-1740~1760-1740~1760-1740
C-O Stretch (Ester)~1250-1100~1250-1100~1250-1100
C-Br Stretch~650-550~700-600~700-600
Aromatic C-H Bending (out-of-plane)~750 (ortho-disubstituted)~780 and ~680 (meta-disubstituted)~820 (para-disubstituted)
Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) for Ethyl Bromophenylacetate Esters

IonEthyl 2-(2-bromophenyl)acetateEthyl 2-(3-bromophenyl)acetateEthyl 2-(4-bromophenyl)acetate[6]
[M]⁺ (Molecular Ion)242/244 (isotope pattern)242/244 (isotope pattern)242/244 (isotope pattern)
[M-OC₂H₅]⁺197/199197/199197/199
[C₇H₆Br]⁺169/171169/171169/171
[C₆H₅]⁺777777

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is a key diagnostic feature for all three isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the bromophenylacetate isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum using a 300 or 400 MHz spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and differentiation of the bromophenylacetate isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomers 2-bromo, 3-bromo, & 4-bromophenylacetate NMR NMR Spectroscopy (¹H & ¹³C) Isomers->NMR IR IR Spectroscopy Isomers->IR MS Mass Spectrometry Isomers->MS NMR_Data Chemical Shifts & Splitting Patterns NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Fragmentation Patterns & Isotopic Ratios MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for Isomer Differentiation.

References

Stability comparison of "Methyl 2-(2-bromophenyl)acetate" under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Stability of Methyl 2-(2-bromophenyl)acetate Under Diverse Reaction Conditions

For professionals in chemical synthesis and pharmaceutical development, understanding the intrinsic stability of key intermediates is paramount. This compound, a versatile building block used in the synthesis of various research compounds, including degradation products of active pharmaceutical ingredients (APIs) like Asenapine, presents a case study in the importance of stability profiling.[1][2] Its utility can be significantly impacted by its susceptibility to degradation under common laboratory and storage conditions.

This guide provides a comprehensive analysis of the stability of this compound under hydrolytic, thermal, photolytic, and oxidative stress. The experimental framework is grounded in the principles of forced degradation testing, as outlined by major regulatory bodies, to ensure the generation of meaningful and predictive stability data.[3][4][5] By understanding the molecule's liabilities, researchers can optimize reaction conditions, purification protocols, and storage solutions to maintain its integrity and ensure the reliability of their scientific outcomes.

Predicted Degradation Pathways: A Mechanistic Overview

The chemical structure of this compound—comprising a methyl ester and a bromo-substituted aromatic ring—dictates its primary degradation vulnerabilities. A proactive analysis of these functional groups allows us to predict the most probable degradation pathways.

  • Primary Pathway: Ester Hydrolysis: The most significant anticipated degradation route is the hydrolysis of the methyl ester functional group. This reaction can be catalyzed by acid or base, or proceed neutrally, to yield 2-bromophenylacetic acid and methanol. Base-catalyzed hydrolysis (saponification) is typically rapid and irreversible, while acid-catalyzed hydrolysis is a reversible equilibrium-driven process. Neutral hydrolysis is also possible but is generally significantly slower.[6]

  • Secondary Pathways:

    • Photodegradation: The aromatic ring and the carbon-bromine bond can absorb UV radiation. This energy uptake could potentially lead to homolytic cleavage of the C-Br bond, forming radical species that could propagate further reactions, although this is generally less likely than hydrolysis under typical handling conditions.

    • Oxidative Degradation: While the molecule lacks highly susceptible centers for oxidation, aggressive oxidative conditions could potentially target the benzylic carbon or the aromatic ring itself.

G parent This compound hydrolysis_product 2-Bromophenylacetic Acid + Methanol parent->hydrolysis_product Hydrolysis (Acid, Base, Neutral) photo_product Potential Photodegradants (e.g., C-Br Cleavage Products) parent->photo_product Photolysis (UV/Vis Light)

Caption: Predicted degradation pathways for this compound.

Experimental Design for Forced Degradation Studies

To empirically validate these predictions and quantify the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to stress conditions that are harsher than standard storage conditions to accelerate degradation.[5][7] The objective is to induce a detectable level of degradation (typically 5-20%) to identify the likely degradants and establish a stability-indicating analytical method.[8]

The entire process follows a structured workflow, from sample preparation and stress application to analysis and data interpretation.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis prep Prepare Stock Solution of This compound in Acetonitrile/Water acid Acidic (0.1 M HCl) prep->acid base Basic (0.1 M NaOH) prep->base neutral Neutral (Water) prep->neutral thermal Thermal (Solid State, 60°C) prep->thermal photo Photolytic (ICH Q1B Light Exposure) prep->photo oxidative Oxidative (3% H2O2) prep->oxidative sampling Sample at Predetermined Time Points (t=0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling thermal->sampling photo->sampling oxidative->sampling quench Quench Reaction (Neutralize if needed) sampling->quench hplc Analyze via Stability-Indicating HPLC-UV Method quench->hplc data Quantify % Degradation & Identify Products hplc->data

Caption: General experimental workflow for a forced degradation study.

Master Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 acetonitrile:water mixture. This solvent choice ensures solubility while allowing for aqueous-based stress conditions.

  • Application of Stress: For each condition, transfer a known volume of the stock solution into separate vials.

    • Hydrolytic: Add an equal volume of 0.2 M HCl (for a final concentration of 0.1 M), 0.2 M NaOH (final concentration 0.1 M), or purified water (for neutral).

    • Oxidative: Add an equal volume of 6% hydrogen peroxide (for a final concentration of 3%).

    • Thermal (Solid-State): Place a known mass of the solid compound in a vial and store it in a calibrated oven at 60°C. Samples are withdrawn, dissolved in the solvent, and analyzed.

    • Photolytic: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.

  • Incubation: Store all solution-based stress samples in a temperature-controlled bath (e.g., 50°C) to accelerate degradation.[4]

  • Sampling and Quenching: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). For acid and base samples, immediately neutralize the aliquot with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.

  • Analytical Method: Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The method must be capable of separating the parent peak from all degradation products.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to its area at t=0.

Comparative Stability Analysis

The following sections detail the expected outcomes from each stress condition, providing a comparative basis for the stability of this compound.

A. Hydrolytic Stability

Hydrolysis is the most critical degradation pathway for ester-containing molecules. The rate of this reaction is highly dependent on pH.

  • Mechanism & Rationale: In basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon in a rapid, irreversible saponification reaction. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by a water molecule in a reversible reaction. Neutral hydrolysis relies on the uncatalyzed attack of water and is therefore the slowest of the three.

  • Expected Results: Significant and rapid degradation is expected under basic conditions, followed by moderate degradation under acidic conditions. The compound is expected to be most stable in a neutral aqueous environment.

Table 1: Predicted Hydrolytic Degradation of this compound at 50°C

Time (Hours)% Degradation (0.1 M NaOH)% Degradation (0.1 M HCl)% Degradation (Water)
0 0%0%0%
2 >50%~5%<1%
4 >90%~10%<1%
8 ~100%~18%~1%
24 100%~40%~3%
B. Oxidative Stability

This test evaluates the molecule's resilience to oxidizing agents that may be present as impurities or used in subsequent reaction steps.

  • Mechanism & Rationale: While lacking obvious points of oxidation, strong agents like hydrogen peroxide can generate hydroxyl radicals, which are highly reactive. Potential sites of attack include the benzylic C-H bonds or the aromatic ring, though these reactions are generally less favorable than ester hydrolysis.

  • Expected Results: this compound is predicted to show good stability against oxidative stress, with minimal degradation observed over a 24-hour period.

Table 2: Predicted Oxidative Degradation of this compound at 50°C

Time (Hours)% Degradation (3% H₂O₂)
0 0%
8 <2%
24 <5%
C. Thermal and Photostability

These tests are crucial for determining appropriate storage and handling conditions.[]

  • Mechanism & Rationale:

    • Thermal: High temperatures provide the activation energy for degradation reactions. For a solid, this could involve decomposition or reaction with atmospheric moisture. The molecule is expected to be relatively stable in its solid form at moderately elevated temperatures.

    • Photolytic: Energy from UV or visible light can promote electrons to higher energy states, potentially leading to bond cleavage. The aromatic system and C-Br bond are the primary chromophores. A dark control is essential to differentiate between light-induced and purely thermal degradation.[10]

  • Expected Results: The compound is expected to be largely stable to thermal stress in the solid state. Some minor degradation may be observed under intense light exposure compared to the dark control, but this is not expected to be a primary stability concern.

Table 3: Predicted Thermal and Photostability of this compound

ConditionDuration% Degradation
Thermal (Solid State, 60°C) 7 days<2%
Photolytic (ICH Q1B, Solution) 24 hours~5-8%
Photolytic Control (Dark) 24 hours<2%

Summary and Recommendations

The forced degradation profile provides a clear hierarchy of stability for this compound.

Table 4: Overall Stability Comparison

Stress ConditionRelative StabilityPrimary Degradation ProductKey Insight
Basic Hydrolysis (0.1 M NaOH) Very Labile2-Bromophenylacetic AcidAvoid all basic aqueous conditions.
Acidic Hydrolysis (0.1 M HCl) Moderately Labile2-Bromophenylacetic AcidMinimize exposure to strong acids and water.
Photolytic (Light Exposure) Slightly LabilePotential PhotodegradantsStore protected from light for long-term storage.
Neutral Hydrolysis (Water) Stable2-Bromophenylacetic AcidStable for short durations in neutral water.
Oxidative (3% H₂O₂) Very StableN/ARobust against mild oxidative conditions.
Thermal (60°C, Solid) Very StableN/AStable for storage at ambient or elevated temperatures.

Field-Proven Insights & Recommendations:

  • Reaction & Workup: The primary vulnerability is hydrolysis. Therefore, any aqueous workup procedures should be performed using neutral or slightly acidic water (e.g., pH 4-6) and should be conducted expeditiously at low temperatures to minimize ester cleavage. Avoid basic washes (e.g., sodium bicarbonate solution) if the integrity of the ester is critical.

  • Purification: Chromatographic purification should be performed using non-aqueous or buffered solvent systems to prevent on-column degradation.

  • Storage: For long-term storage, this compound should be stored as a solid or in an anhydrous aprotic solvent, protected from moisture and light, in a tightly sealed container. Standard room temperature storage is adequate given its thermal stability.

Conclusion

This compound is a robust synthetic intermediate with a clearly defined primary degradation pathway: ester hydrolysis. It is exceptionally sensitive to basic conditions and moderately sensitive to acidic conditions. Its stability under oxidative, thermal, and neutral aqueous conditions is excellent. By understanding these stability characteristics, researchers can implement rational handling, purification, and storage strategies to preserve the compound's quality, ensuring the success and reproducibility of their synthetic endeavors.

References

Comparative Analysis of Methyl 2-(2-bromophenyl)acetate and Other Aryl Halides in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The strategic selection of starting materials is paramount in the synthesis of complex heterocyclic scaffolds, which form the core of numerous pharmaceutical agents. Aryl halides are fundamental building blocks in this endeavor, with their reactivity profiles significantly influencing the efficiency and outcome of cyclization reactions. This guide provides a comparative overview of Methyl 2-(2-bromophenyl)acetate against other aryl halides, namely the corresponding chloro and iodo analogs, in the context of heterocycle synthesis, with a focus on palladium-catalyzed intramolecular reactions.

The reactivity of aryl halides in common palladium-catalyzed cross-coupling reactions, such as the Heck and Buchwald-Hartwig aminations, generally follows the order of C-I > C-Br > C-Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, where the weaker C-I bond is more readily cleaved during the oxidative addition step of the catalytic cycle. Consequently, aryl iodides typically exhibit higher reactivity, allowing for milder reaction conditions and faster reaction times. Conversely, aryl chlorides are more stable and often require more forcing conditions, specialized ligands, or higher catalyst loadings to achieve comparable yields to their bromo and iodo counterparts.

This compound represents a versatile precursor for the synthesis of various nitrogen-containing heterocycles, most notably oxindoles, through intramolecular cyclization. The bromo-substituent offers a balance of reactivity and stability, making it a widely used and commercially available starting material. While direct, side-by-side quantitative comparisons of the methyl esters of 2-halophenylacetates are not extensively documented in the literature, the established principles of aryl halide reactivity provide a strong basis for performance expectation.

Data Presentation: Expected Performance in Heterocycle Synthesis

The following table summarizes the expected comparative performance of Methyl 2-(2-halophenyl)acetates in a typical palladium-catalyzed intramolecular cyclization reaction to form a heterocycle like an oxindole. This comparison is based on the general reactivity trends of aryl halides in cross-coupling reactions.

FeatureMethyl 2-(2-iodophenyl)acetateThis compoundMethyl 2-(2-chlorophenyl)acetate
Relative Reactivity HighestIntermediateLowest
Reaction Time ShortestModerateLongest
Reaction Temperature LowestModerateHighest
Catalyst Loading Typically LowerModerateTypically Higher
Ligand Requirements Less DemandingOften Standard Phosphine LigandsOften Bulky, Electron-Rich Ligands
Cost & Availability Generally Higher CostModerate Cost, Widely AvailableLowest Cost
Potential Side Reactions Potential for Catalyst DeactivationGenerally Well-behavedRisk of Lower Yields and Incomplete Conversion

Experimental Protocols

Protocol: Palladium-Catalyzed Intramolecular α-Arylation of N-(2-bromoaryl) Amides

This protocol is adapted from a procedure for the synthesis of 3,3-disubstituted oxindoles.

Materials:

  • N-(2-bromoaryl) amide substrate

  • Palladium acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., a bulky, electron-rich ligand like SPhos)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox or under a stream of inert gas, a Schlenk tube is charged with Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2.5 equivalents).

  • Addition of Reactants: The N-(2-bromoaryl) amide substrate (1 equivalent) is added to the Schlenk tube, followed by the addition of the anhydrous solvent.

  • Reaction Conditions: The Schlenk tube is sealed, removed from the glovebox (if used), and placed in a preheated oil bath. The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired oxindole product.

Visualizations

Logical Relationship: Reactivity of Aryl Halides

The following diagram illustrates the general reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions, which is a key consideration when selecting a starting material for heterocycle synthesis.

G A Aryl Iodide (C-I) B Aryl Bromide (C-Br) A->B > C Aryl Chloride (C-Cl) B->C > D Reactivity D->A Highest G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Charge Schlenk Tube: - Pd Catalyst - Ligand - Base B Add Aryl Halide & Solvent A->B C Heat and Stir (e.g., 80-110 °C) B->C D Cool & Quench C->D E Extraction D->E F Column Chromatography E->F G Pure Heterocycle F->G

A Comparative Guide to the Synthesis of Methyl 2-(2-bromophenyl)acetate: The Classic vs. The Contemporary

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of synthetic routes to Methyl 2-(2-bromophenyl)acetate, a key building block in the synthesis of various pharmaceuticals and agrochemicals. This document contrasts the traditional Fischer esterification with a modern palladium-catalyzed carbonylative coupling approach, offering insights into the practical application and relative merits of each methodology.

Introduction: The Significance of this compound

This compound is a versatile intermediate in organic synthesis. The presence of the bromine atom on the phenyl ring and the ester functionality allows for a diverse range of chemical modifications, making it a valuable precursor for the construction of more complex molecular architectures. Its utility is particularly noted in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules.

This guide will delve into two distinct synthetic pathways to this important compound. The first is the well-established Fischer esterification of 2-bromophenylacetic acid, a cornerstone of organic chemistry. The second is a proposed contemporary route utilizing a palladium-catalyzed carbonylative coupling of 2-bromobenzyl bromide, reflecting the advances in transition-metal catalysis for carbon-carbon bond formation.

The Established Route: Fischer Esterification

The Fischer esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst.[1][2] In the context of this compound, this involves the reaction of 2-bromophenylacetic acid with methanol, catalyzed by a strong acid such as sulfuric acid.

The mechanism of the Fischer esterification proceeds via protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

Experimental Protocol: Fischer Esterification

Materials:

  • 2-Bromophenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • To a solution of 2-bromophenylacetic acid (e.g., 5.0 g, 23.2 mmol) in methanol (50 mL) in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water (30 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

A New Synthetic Route: Palladium-Catalyzed Carbonylative Coupling

In recent decades, palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. A plausible and modern approach to this compound involves the palladium-catalyzed carbonylation of 2-bromobenzyl bromide in the presence of methanol. This method offers a direct way to introduce the carboxymethyl group.

The catalytic cycle of this reaction typically begins with the oxidative addition of the benzyl bromide to a Pd(0) species, forming a benzylpalladium(II) complex. This is followed by the migratory insertion of carbon monoxide (CO) into the palladium-carbon bond to form an acylpalladium(II) complex. Finally, nucleophilic attack by methanol leads to the formation of the methyl ester and regeneration of the Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Carbonylative Coupling

Materials:

  • 2-Bromobenzyl bromide

  • Methanol (anhydrous)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Carbon monoxide (CO) gas (balloon or pressurized vessel)

  • Anhydrous toluene or another suitable solvent

  • Standard Schlenk line or glovebox for handling air-sensitive reagents

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (e.g., 2 mol%), triphenylphosphine (e.g., 4 mol%), and anhydrous toluene.

  • Stir the mixture for a few minutes until a homogeneous solution is formed.

  • Add 2-bromobenzyl bromide (1.0 eq), anhydrous methanol (a large excess, can also be used as a co-solvent), and triethylamine (1.2 eq).

  • Evacuate the flask and backfill with carbon monoxide gas (from a balloon or a pressurized vessel).

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours (e.g., 12-24 h), monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with a suitable solvent (e.g., ethyl acetate).

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Comparative Analysis

FeatureFischer EsterificationPalladium-Catalyzed Carbonylative Coupling
Starting Material 2-Bromophenylacetic acid2-Bromobenzyl bromide
Reagents Methanol, Sulfuric acidMethanol, CO, Pd(OAc)₂, PPh₃, Et₃N
Catalyst Strong acid (e.g., H₂SO₄)Palladium complex (e.g., Pd(OAc)₂/PPh₃)
Reaction Conditions Reflux in methanol (approx. 65 °C)80-100 °C, CO atmosphere
Reported Yield High (often >95%)[1][2]Moderate to high (expected)
Atom Economy Good; water is the only byproduct.Moderate; involves a phosphine ligand and a base.
Advantages Simple procedure, inexpensive reagents, high yield.Milder conditions for some substrates, potential for broader substrate scope with functional group tolerance.
Disadvantages Requires a strong acid catalyst, which may not be compatible with sensitive functional groups. Reversible reaction.Requires a toxic gas (CO), more expensive catalyst and ligands, requires inert atmosphere techniques.

Visualization of the New Synthetic Route

Below is a diagram illustrating the workflow for the palladium-catalyzed carbonylative coupling synthesis of this compound.

new_synthetic_route start 2-Bromobenzyl bromide reaction Carbonylative Coupling start->reaction reagents Methanol (MeOH) Carbon Monoxide (CO) Triethylamine (Et3N) reagents->reaction catalyst Pd(OAc)2 / PPh3 catalyst->reaction workup Filtration & Purification reaction->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via palladium-catalyzed carbonylative coupling.

Conclusion

Both the Fischer esterification and the proposed palladium-catalyzed carbonylative coupling represent viable synthetic routes to this compound. The choice of method will largely depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups in the starting material.

The Fischer esterification remains a highly efficient and cost-effective method for large-scale production, especially when the starting carboxylic acid is readily available and the substrate is tolerant to strong acidic conditions. Its simplicity and high yields make it an attractive and reliable choice.

The palladium-catalyzed carbonylative coupling, while more complex and costly, offers potential advantages in terms of milder reaction conditions and potentially broader functional group compatibility. This makes it a valuable alternative for the synthesis of more complex or sensitive analogues of the target molecule. As research in catalysis continues to advance, it is likely that even more efficient and sustainable methods for such transformations will emerge.

References

A Senior Application Scientist's Guide to Cross-Reactivity of Methyl 2-(bromophenyl)acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Isomer Challenge in Drug Discovery

In the landscape of drug development and chemical biology, structural isomers—molecules sharing the same molecular formula but differing in atomic arrangement—present a persistent and critical challenge. Positional isomers of halogenated aromatic compounds, such as Methyl 2-(bromophenyl)acetate, are of particular interest. While chemically similar, the seemingly minor shift of a bromine atom from the ortho- to meta- to para-position can profoundly alter a molecule's interaction with biological systems. This alteration is the essence of cross-reactivity: the capacity of a molecule to bind to multiple, often unintended, biological targets.

Unforeseen cross-reactivity can lead to off-target effects, toxicity, or diminished therapeutic efficacy. Conversely, understanding and predicting it can open avenues for drug repurposing. This guide provides an in-depth, comparative framework for studying the cross-reactivity of Methyl 2-(2-bromophenyl)acetate and its positional isomers. We move beyond mere protocols to explain the scientific rationale behind the experimental design, empowering researchers to not only execute these studies but to understand and interpret the results with confidence.

Chapter 1: The Subjects of Investigation - A Physicochemical Overview

The foundation of any cross-reactivity study lies in understanding the fundamental properties of the molecules . This compound (ortho), Methyl 2-(3-bromophenyl)acetate (meta), and Methyl 2-(4-bromophenyl)acetate (para) share the molecular formula C₉H₉BrO₂, but the position of the bromine atom dictates their three-dimensional shape, electronic distribution, and steric profile.

G cluster_ortho This compound (Ortho-isomer) cluster_meta Methyl 2-(3-bromophenyl)acetate (Meta-isomer) cluster_para Methyl 2-(4-bromophenyl)acetate (Para-isomer) ortho ortho meta meta para para G cluster_in_silico Phase 1: In Silico Prediction cluster_analytical Phase 2: Analytical Characterization cluster_biological Phase 3: Biological Cross-Reactivity Assays cluster_analysis Phase 4: Data Synthesis & Interpretation a Isomer Structure Analysis (Sterics, Electronics) b Target Prediction Modeling (Pharmacophore, Similarity Search) a->b informs e Immunoassays (e.g., Competitive ELISA) b->e guides f Receptor/Enzyme Binding Assays (e.g., Radioligand Displacement) b->f guides c Isomer Separation (e.g., HPLC) d Structural Confirmation (e.g., MS, NMR) c->d confirms d->e provides pure analytes for d->f provides pure analytes for g Comparative Analysis (IC50, Ki, Specificity) e->g generates data for f->g generates data for G cluster_low Low Analyte Concentration (High Signal) cluster_high High Analyte Concentration (Low Signal) A1 [Plate Well] B1 Hapten-Protein Conjugate A1->B1 1. Coat C1 Antibody B1->C1 2. Bind D1 Enzyme-Labeled 2° Ab C1->D1 3. Bind E1 Substrate D1->E1 4. Convert F1 Color Signal E1->F1 A2 [Plate Well] B2 Hapten-Protein Conjugate A2->B2 1. Coat E2 Result: Low/No Signal B2->E2 3. Blocked C2 Antibody D2 Free Analyte (Isomer) C2->D2 2. Analyte Binds Ab (In Solution)

Safety Operating Guide

Proper Disposal of Methyl 2-(2-bromophenyl)acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the drug development field, ensuring the safe and compliant disposal of chemical waste is as crucial as the research itself. This guide provides essential safety and logistical information for the proper disposal of Methyl 2-(2-bromophenyl)acetate, a halogenated organic compound. Adherence to these procedures is vital for protecting laboratory personnel and the environment.

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

  • May be harmful if swallowed.[2]

Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

Waste Characterization and Regulatory Overview

Proper disposal begins with correct waste characterization. As a brominated organic compound, this compound falls under the category of halogenated organic waste .[5]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized as either "listed" or "characteristic" hazardous waste.[6] While this compound is not explicitly a "P" or "U" listed acute hazardous waste, as a halogenated organic compound, it must be managed as a hazardous waste.[7] Many jurisdictions have specific disposal requirements for halogenated organic compounds, often requiring high-temperature incineration.[2][7]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as they will be familiar with federal, state, and local regulations.

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Segregation

Proper segregation is the most critical step in laboratory waste management.

  • Do not mix halogenated with non-halogenated waste. The disposal of halogenated organic compounds is significantly more expensive and requires different treatment methods than non-halogenated waste.[1][3] Keeping these waste streams separate is a key aspect of waste minimization and cost control.[1][3]

  • Avoid mixing with other waste categories. Do not combine this compound waste with acids, bases, oxidizers, or other reactive chemicals.[4]

Step 2: Containerization
  • Use a designated and compatible waste container. The container should be made of a material that is compatible with halogenated organic compounds, such as glass or polyethylene.[3][4] Often, the original product container is a suitable choice for waste accumulation.[3]

  • Ensure the container is in good condition. The container must be free of leaks and have a tightly sealing cap.[3][4]

  • Properly label the waste container. As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] All constituents and their approximate concentrations should be listed if it is a mixed waste stream.[4] Your institution's EHS department will likely provide standardized hazardous waste labels.

Step 3: Accumulation and Storage
  • Keep the waste container closed. The container must be sealed at all times, except when adding waste.[1][4] Using a funnel that is left in the opening is not considered a closed container.[4]

  • Store in a Satellite Accumulation Area (SAA). This is a designated area in the laboratory at or near the point of generation.[1] The SAA must be under the control of the laboratory personnel.

  • Provide secondary containment. The waste container should be placed in a larger, chemically resistant container (secondary containment) to contain any potential leaks or spills.[1]

Step 4: Requesting Disposal
  • Contact your EHS department for waste pickup. Once the container is full or you are finished with the process that generates this waste, follow your institution's procedures to request a waste pickup.

  • Do not dispose of this compound down the drain. This is strictly prohibited and harmful to the environment.[2][3]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and alert personnel.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency number and the EHS department immediately.

  • For small spills:

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[2][7]

    • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area as directed by your institution's safety protocols.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision points and the overall workflow.

Caption: Decision workflow for segregating and containerizing chemical waste.

Caption: Overall workflow for the disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-(2-bromophenyl)acetate. Moving beyond a simple checklist, this document explains the causality behind each safety recommendation, ensuring a deep, actionable understanding of the risks and mitigation strategies. Our goal is to provide value beyond the product itself, building a foundation of trust and becoming your preferred source for laboratory safety and chemical handling information.

Hazard Analysis: Understanding the Risks

This compound (CAS No: 57486-69-8) is a substituted phenylacetate commonly used in organic synthesis. While its toxicological properties have not been exhaustively investigated, it is classified under the Globally Harmonized System (GHS) with specific known hazards that dictate our safety protocols.[1][2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3]

The compound is officially classified as causing skin irritation, serious eye irritation, and respiratory irritation.[4][5] This means direct contact can lead to inflammation and damage, while inhaling vapors or aerosols can compromise respiratory function. Understanding these classifications is the first step in establishing a robust defense.

Summary of GHS Hazard Classifications
Hazard ClassGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5]

The Core Defense: A Multi-Layered PPE and Engineering Control Strategy

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is non-negotiable for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can reach you. They are the most effective way to ensure safety.

  • Chemical Fume Hood: All handling of this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[1][6] This is critical to contain vapors and prevent inhalation, directly addressing the H335 respiratory irritation hazard.[2][4]

  • Emergency Stations: An eyewash station and a safety shower must be immediately accessible and unobstructed in any laboratory where this chemical is handled.[6][7]

Personal Protective Equipment (PPE): Your Personal Barrier

PPE is the final barrier between you and the chemical. It must be selected and used correctly for every task.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and vapors that can cause serious eye irritation.[1][8] In procedures with a higher risk of splashing, such as transfers or quenching, a face shield should be worn in addition to goggles.[9]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. If prolonged contact is possible, consider thicker gloves or double-gloving.[9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[10]

    • Lab Coat/Gown: A long-sleeved, impermeable lab coat or gown must be worn and fully fastened to protect the skin on your arms and body from accidental contact.[9][11] This directly mitigates the H315 skin irritation hazard.[4][5]

  • Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][6]

Operational Workflow: From Receipt to Disposal

This section provides a step-by-step procedural guide for the safe handling of this compound.

Preparation and Pre-Handling
  • Training and Documentation: Confirm all personnel have been trained on the hazards and have read the Safety Data Sheet (SDS).[9]

  • Designate Work Area: All work must be conducted within a chemical fume hood.[1]

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before starting the experiment to minimize movement in and out of the hood.

  • Don PPE: Before handling the chemical, put on all required PPE in the correct order: lab coat, safety goggles, and finally, gloves.

Handling and Experimental Procedures
  • Dispensing: Handle the chemical carefully to avoid generating aerosols or vapors. Keep the container tightly closed when not in use.[1][7]

  • During Reaction: Ensure the reaction apparatus is properly vented within the fume hood.

  • Post-Procedure: Clean all equipment and the work surface thoroughly after use. Decontaminate any reusable equipment.

Doffing PPE and Hygiene
  • Removal: Remove PPE in a way that avoids self-contamination. First, remove gloves, then the lab coat, and finally the eye protection.

  • Hand Washing: Immediately wash hands with soap and water after all work is complete and PPE has been removed.[10]

Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Review SDS & Procedure prep2 Verify Fume Hood & Safety Shower/Eyewash prep1->prep2 Confirm prep3 Don PPE: - Lab Coat - Goggles - Nitrile Gloves prep2->prep3 Equip handle1 Weigh & Dispense Chemical prep3->handle1 Proceed to Hood handle2 Perform Experiment handle1->handle2 handle3 Quench & Work-Up handle2->handle3 cleanup1 Segregate & Seal Hazardous Waste handle3->cleanup1 Transfer Waste cleanup2 Decontaminate Glassware & Surfaces cleanup1->cleanup2 Clean cleanup3 Doff PPE cleanup2->cleanup3 Finish cleanup4 Wash Hands Thoroughly cleanup3->cleanup4 Final Step

Caption: Workflow for handling this compound.

Emergency Protocols

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Spill:

    • Evacuate and restrict access to the area.

    • Ensure you are wearing appropriate PPE, including respiratory protection if the spill is large or ventilation is poor.

    • Absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[7]

    • Scoop the material into a suitable, labeled container for hazardous waste disposal.[1][7]

    • Clean the spill area thoroughly and ventilate.

Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Collection: All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, absorbent pads) must be collected in a designated, clearly labeled hazardous waste container.[9]

  • Chemical Waste: Unused or waste this compound, as well as reaction mixtures, must be disposed of as hazardous chemical waste. Do not pour it down the drain.[1][12]

  • Disposal Procedure: The sealed waste container should be disposed of through an approved waste disposal plant.[6] Follow all institutional, local, state, and federal regulations.[1] Some protocols may involve dissolving the material in a combustible solvent for incineration in a properly equipped facility.[1][2]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.